Isoquinolin-7-YL trifluoromethanesulfonate
Description
Properties
IUPAC Name |
isoquinolin-7-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWPQQGMFPDEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569521 | |
| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135361-30-7 | |
| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinolin-7-YL Trifluoromethanesulfonate: Synthesis, Properties, and Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Isoquinolin-7-YL trifluoromethanesulfonate, a versatile building block in contemporary organic synthesis. With the CAS Number 135361-30-7, this compound serves as a key intermediate for the introduction of the isoquinoline moiety, a privileged scaffold in medicinal chemistry. We will delve into its synthesis, chemical properties, and its pivotal role in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the discovery and development of novel therapeutic agents.
Core Compound Specifications
| Property | Value |
| CAS Number | 135361-30-7 |
| Molecular Formula | C₁₀H₆F₃NO₃S |
| Molecular Weight | 277.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | 7-Isoquinolyl trifluoromethanesulfonate, 7-(Trifluoromethylsulfonyloxy)isoquinoline |
The Synthetic Pathway: From 7-Hydroxyisoquinoline to a Versatile Electrophile
The synthesis of this compound hinges on the activation of the hydroxyl group of 7-hydroxyisoquinoline. The trifluoromethanesulfonyl group (triflate) is an exceptional leaving group, rendering the C7 position of the isoquinoline ring highly susceptible to nucleophilic attack in the presence of a suitable catalyst. The transformation is typically achieved through the reaction of 7-hydroxyisoquinoline with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.
The rationale behind this synthetic choice lies in the superior leaving group ability of the triflate anion (CF₃SO₃⁻), which is a consequence of the strong electron-withdrawing nature of the three fluorine atoms, stabilizing the negative charge. This high reactivity makes aryl triflates, such as the title compound, excellent electrophilic partners in a variety of cross-coupling reactions.
Experimental Protocol: Synthesis of this compound
This protocol describes a general and reliable method for the synthesis of this compound from 7-hydroxyisoquinoline.
Materials:
-
7-Hydroxyisoquinoline (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
Pyridine (2.0 eq) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-hydroxyisoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add pyridine (2.0 eq) to the cooled solution and stir for 10-15 minutes. The base is crucial to neutralize the triflic acid byproduct formed during the reaction.
-
Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture via a syringe. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
-
¹H NMR: The aromatic protons of the isoquinoline ring would appear in the downfield region (typically δ 7.5-9.0 ppm). The triflate group, being electron-withdrawing, would cause a slight downfield shift of the protons on the same ring, particularly H6 and H8.
-
¹³C NMR: The carbon atom attached to the triflate group (C7) would show a characteristic downfield shift. The quaternary carbon of the trifluoromethyl group would appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
Applications in Cross-Coupling Reactions: A Gateway to Novel Isoquinoline Derivatives
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern drug discovery, enabling the efficient construction of complex molecular architectures.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[2] this compound can be effectively coupled with a wide range of aryl- and heteroarylboronic acids or their esters to synthesize 7-arylisoquinolines. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl scaffold in bioactive molecules.
Illustrative Reaction Scheme:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties. This compound can be reacted with a diverse range of amines to produce 7-aminoisoquinoline derivatives.
Illustrative Reaction Scheme:
Safety and Handling
Aryl trifluoromethanesulfonates are generally stable compounds but should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Triflic anhydride, the reagent used for its synthesis, is highly corrosive and reacts violently with water; therefore, it must be handled with extreme caution under anhydrous conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of 7-substituted isoquinoline derivatives. Its facile preparation from 7-hydroxyisoquinoline and its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, make it an indispensable tool for medicinal chemists and researchers in drug discovery. The ability to readily introduce diverse functionalities at the 7-position of the isoquinoline core opens up vast possibilities for the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
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PubChem. (n.d.). Isoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 7-Isoquinolinol. Retrieved from [Link]
- Magyar, C. L., et al. (2019). Triflic Anhydride Mediated Synthesis of 3,4- Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. Organic & Biomolecular Chemistry, 17(31), 7439-7448.
- Saikia, A. K., Ghosh, P., & Kautarya, A. K. (2016). Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. The Royal Society of Chemistry.
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ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
- Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79.
- TCI Chemicals. (2021). Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. TCIMAIL, 186.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Mosey, R. A., et al. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 17(31), 7439-7448.
- Scott, J. S., & Williams, J. M. (2002). Palladium-catalysed cross-coupling reactions in the synthesis of pharmaceuticals. Chemical Society Reviews, 31(5), 261-274.
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ResearchGate. (2012). Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information: Triggered and Monitored Drug Release from Bifunctional Hybrid Nanocomposites Electronic Supplementary Ma. Retrieved from [Link]
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ResearchGate. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. Retrieved from [Link]
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National MagLab. (2008). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]
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PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]
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ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction with phenylboronic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Trifluoromethanesulfonic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Data of Isoquinolin-7-YL Trifluoromethanesulfonate
Abstract
Isoquinolin-7-YL trifluoromethanesulfonate is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its structure combines the biologically significant isoquinoline scaffold with a trifluoromethanesulfonate (triflate) group, an outstanding leaving group for metal-catalyzed cross-coupling reactions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Each section details the theoretical basis for signal assignment, supported by data from analogous structures, and includes field-proven protocols for data acquisition. This document is intended to serve as a practical reference for researchers engaged in synthetic chemistry and drug development.
Introduction: The Synthetic Value of Aryl Triflates
The isoquinoline core is a privileged scaffold, appearing in numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities. The functionalization of this heterocyclic system is a key objective in the development of new therapeutic agents. This compound serves as a highly versatile precursor for this purpose. The triflate group (-OTf) is one of the most effective leaving groups in organic chemistry, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1][2]
The conversion of a phenol (7-hydroxyisoquinoline) to its corresponding triflate dramatically enhances its reactivity as an electrophile in these transformations.[3][4] Accurate spectroscopic characterization is the cornerstone of utilizing this reagent effectively, ensuring purity and confirming successful synthesis before proceeding to more complex and costly downstream applications.
Molecular Structure and Synthesis Overview
A clear understanding of the molecule's structure is essential for interpreting its spectroscopic output. The numbering convention for the isoquinoline ring is critical for unambiguous NMR signal assignment.
Caption: Molecular structure of this compound with IUPAC numbering.
Recommended Synthetic Protocol
The synthesis of aryl triflates from the corresponding phenols is a well-established and robust transformation. A modern, practical approach avoids the use of traditional amine bases, which can form ammonium triflate salts that complicate purification and downstream reactions.[3][4]
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 7-hydroxyisoquinoline (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane or toluene) is added an aqueous solution of a base, such as 30% w/v potassium phosphate (K₃PO₄, 3.0 equiv).[4] The biphasic mixture is stirred vigorously and cooled to 0 °C in an ice bath.
-
Triflation: Trifluoromethanesulfonic anhydride (Tf₂O, 1.1–1.2 equiv) is added dropwise to the cold, stirring mixture over 10-15 minutes. The reaction is highly exothermic and careful control of the addition rate is crucial.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 1-2 hours).
-
Workup: The layers are separated. The aqueous layer is extracted once with the organic solvent. The combined organic layers are washed with water and then with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product is often of high purity and can be used directly, but can be further purified by flash column chromatography if needed.[1]
Spectroscopic Data Analysis
Disclaimer: The following data are predictive, based on established spectroscopic principles and data from isoquinoline and substituted aryl triflates. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Experiments should be conducted in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (7.0–9.5 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing triflate group.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |
| H1 | 9.2 - 9.4 | s | - | Most deshielded proton due to proximity to the electronegative nitrogen atom. |
| H3 | 8.5 - 8.7 | d | J₃,₄ ≈ 5-6 | Adjacent to nitrogen, deshielded. Coupled to H4. |
| H4 | 7.7 - 7.9 | d | J₄,₃ ≈ 5-6 | Coupled to H3. |
| H8 | 8.1 - 8.3 | d | J₈,₆ ≈ 2 | Deshielded by proximity to the triflate group. Meta-coupled to H6. |
| H5 | 8.0 - 8.2 | d | J₅,₆ ≈ 9 | Ortho-coupled to H6. |
| H6 | 7.6 - 7.8 | dd | J₆,₅ ≈ 9, J₆,₈ ≈ 2 | Ortho-coupled to H5 and meta-coupled to H8. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon bearing the triflate group (C7) and the trifluoromethyl carbon are particularly diagnostic.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹⁹F coupled) | Rationale |
| C1 | 151 - 153 | - | Deshielded carbon adjacent to nitrogen. |
| C3 | 143 - 145 | - | Deshielded carbon adjacent to nitrogen. |
| C4 | 120 - 122 | - | Standard aromatic CH. |
| C4a | 135 - 137 | - | Quaternary carbon at ring junction. |
| C5 | 129 - 131 | - | Standard aromatic CH. |
| C6 | 122 - 124 | - | Shielded relative to C5 and C8 due to para-position to C8a. |
| C7 | 148 - 150 | - | Quaternary carbon attached to electronegative oxygen of the triflate. |
| C8 | 121 - 123 | - | Standard aromatic CH. |
| C8a | 127 - 129 | - | Quaternary carbon at ring junction. |
| CF₃ | 118 - 120 | q (¹JCF ≈ 320 Hz) | Characteristic quartet for the CF₃ group due to strong one-bond coupling to fluorine.[5] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for confirming the presence of the triflate group. It provides a clean spectrum with a single, sharp signal.
| Group | Predicted δ (ppm) | Rationale |
| -OS O₂CF₃ | -72 to -74 | The chemical shift for aryl triflates is highly characteristic and falls in this narrow range, referenced to CFCl₃.[6][7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition (with high-resolution MS).
Predicted Data (Electron Ionization - EI):
-
Molecular Formula: C₁₀H₆F₃NO₃S
-
Molecular Weight: 293.22 g/mol
-
Molecular Ion (M⁺˙): m/z 293 (strong intensity expected due to the aromatic system).[8]
-
Key Fragmentation Pathways:
-
Loss of Trifluoromethyl Radical: The primary fragmentation is often the loss of the ·CF₃ radical from the triflate group, leading to a fragment at m/z 224 ([M - CF₃]⁺).
-
Loss of SO₂: Subsequent loss of sulfur dioxide from the m/z 224 fragment would yield an ion at m/z 160.
-
Cleavage of the C-O Bond: A major fragmentation pathway involves the cleavage of the aryl C-O bond, resulting in the formation of the stable isoquinolin-7-yl cation at m/z 128 ([C₉H₆N]⁺).[9] The other fragment, [CF₃SO₃]⁻, would not be observed in positive ion mode. This m/z 128 peak is expected to be very prominent.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the triflate group and characteristic bands from the aromatic isoquinoline system.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Isoquinoline)[10] |
| 1620 - 1500 | Medium | C=C and C=N Stretch | Aromatic Ring (Isoquinoline) |
| 1450 - 1410 | Very Strong | O=S=O Asymmetric Stretch | Triflate (-OSO₂CF₃) [11] |
| 1250 - 1200 | Very Strong | O=S=O Symmetric Stretch | Triflate (-OSO₂CF₃) [11] |
| 1200 - 1120 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) [12] |
| 1050 - 1020 | Strong | S-O Stretch | Triflate (-OSO₂CF₃) |
| 900 - 675 | Medium-Strong | C-H Bend (out-of-plane) | Aromatic (Isoquinoline) |
The most diagnostic peaks are the trio of very strong bands between 1450 cm⁻¹ and 1120 cm⁻¹, which are a definitive fingerprint for the aryl triflate moiety.[13]
Conclusion
The spectroscopic profile of this compound is defined by the distinct features of its two constituent parts. ¹H and ¹³C NMR confirm the isoquinoline core and substitution pattern, while ¹⁹F NMR provides an unambiguous signal for the triflate group. Mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern involving the loss of the triflate moiety. Finally, IR spectroscopy offers a rapid method to verify the presence of the powerful S=O and C-F stretches of the triflate group. This guide provides a robust, predictive framework for the characterization of this valuable synthetic intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.
References
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]
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Organic Chemistry Portal. Practical Synthesis of Aryl Triflates under Aqueous Conditions. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Kajbaf, M., & Zarei, M. (2010). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 12(19), 4478–4481. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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PubChem. Isoquinoline Compound Summary. National Center for Biotechnology Information. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]
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Michigan State University. Infrared Spectroscopy. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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An In-depth Technical Guide to the Reactivity Profile of Isoquinolin-7-YL Trifluoromethanesulfonate
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] The functionalization of this heterocyclic system is therefore of paramount importance. Isoquinolin-7-yl trifluoromethanesulfonate has emerged as a versatile and highly reactive intermediate for the introduction of diverse functionalities at the 7-position. The trifluoromethanesulfonate (triflate) group, being an excellent leaving group, facilitates a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its synthesis and application in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Triflate Leaving Group
The isoquinoline motif is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and antihypertensive properties.[1][2] Consequently, the development of robust and versatile methods for the regioselective functionalization of the isoquinoline ring system is a central theme in contemporary organic synthesis.
The transformation of a hydroxyl group into a trifluoromethanesulfonate (triflate) ester dramatically enhances the reactivity of the corresponding carbon center, converting it into a potent electrophile for cross-coupling reactions.[3] The triflate group is one of the best leaving groups in this context, often displaying reactivity superior to that of halides.[4] This heightened reactivity allows for milder reaction conditions and broader substrate scope, making aryl triflates highly valuable synthons.
This guide will systematically explore the synthesis and reactivity of this compound, providing detailed protocols and mechanistic insights for its application in key palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The preparation of this compound is readily achieved from the commercially available 7-hydroxyisoquinoline. The triflation of the hydroxyl group is a high-yielding and straightforward procedure.
Experimental Protocol: Triflation of 7-Hydroxyisoquinoline
This protocol is adapted from a similar procedure for the synthesis of quinoline-7-trifluoromethanesulfonate.[5]
Materials:
-
7-Hydroxyisoquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-hydroxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Reactivity Profile: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 7-position of the isoquinoline core.
Suzuki-Miyaura Coupling: Synthesis of 7-Arylisoquinolines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] This reaction is widely used to synthesize biaryl compounds.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling.
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF), degassed
-
Water, degassed
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 (Typical) | [6][7] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 80-90 (Typical) | [6][7] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 90 | 75-85 (Typical) | [6][7] |
Table 1: Representative conditions and typical yields for Suzuki-Miyaura coupling of aryl triflates.
Buchwald-Hartwig Amination: Synthesis of 7-Amino- and 7-Arylaminoisoquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[8]
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:
-
Oxidative Addition: Pd(0) adds to the this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
The following is a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the base (1.5-2.0 eq), the amine (1.2 eq), and this compound (1.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-95 (Typical) | [5][9] |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 (Typical) | [5][9] |
| 3 | Benzylamine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 90 | 80-95 (Typical) | [5][9] |
Table 2: Representative conditions and typical yields for Buchwald-Hartwig amination of aryl triflates.
Sonogashira Coupling: Synthesis of 7-Alkynylisoquinolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, providing access to valuable alkynylated heterocycles.[10]
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition, transmetalation, and reductive elimination.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.[11]
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for the Sonogashira coupling.
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 80-95 (Typical) | [12][13] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 75-90 (Typical) | [12][13] |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 80-90 (Typical) | [12][13] |
Table 3: Representative conditions and typical yields for Sonogashira coupling of aryl triflates.
Heck Coupling: Synthesis of 7-Alkenylisoquinolines
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide or triflate and an alkene.[2] It is a valuable method for the synthesis of substituted alkenes.
The Heck reaction mechanism involves:
-
Oxidative Addition: Pd(0) adds to the this compound.
-
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species is reductively eliminated with the help of a base to regenerate the Pd(0) catalyst.
Diagram of the Heck Coupling Workflow:
Caption: Workflow for the Heck coupling reaction.
The following is a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), the ligand (if used), and the base (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent and the alkene (1.2-1.5 eq).
-
Heat the reaction mixture to 80-140 °C and stir until the reaction is complete.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 70-90 (Typical) | [2][14] |
| 2 | Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 75-95 (Typical) | [2][14] |
| 3 | Cyclohexene | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 60-80 (Typical) | [2][14] |
Table 4: Representative conditions and typical yields for Heck coupling of aryl triflates.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of 7-substituted isoquinoline derivatives. Its facile preparation from 7-hydroxyisoquinoline and its exceptional reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and synthetic organic chemists. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and efficient pathways to access 7-aryl, 7-amino, 7-alkynyl, and 7-alkenyl isoquinolines, respectively. The protocols and mechanistic insights provided in this guide are intended to facilitate the application of this powerful synthon in the discovery and development of novel chemical entities.
References
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- Isoquinoline derivatives and its medicinal activity. [URL: https://www.researchgate.
- The Dawn of a New Era in Drug Discovery: Synthesis and Exploration of Novel Isoquinoline Compounds. [URL: https://www.benchchem.
- The Crucial Role of Isoquinoline in Modern Pharmaceutical Synthesis. [URL: https://www.prechem.com/blog/the-crucial-role-of-isoquinoline-in-modern-pharmaceutical-synthesis]
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. [URL: https://www.pharmaguideline.com/2011/04/synthesis-reactions-and-medicinal-uses.html]
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [URL: https://www.mdpi.com/1420-3049/28/7/3159]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_reactions/19.13%3A_The_Sonogashira_coupling_reaction]
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [URL: https://www.mdpi.com/1422-0067/23/23/14689]
- The Buchwald–Hartwig Amination After 25 Years. [URL: https://research.rug.
- Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.
- Synthesis of 7-Aminoisoquinoline. [URL: https://www.chemicalbook.com/synthesis/23707-37-1.htm]
- 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g]
- Heck Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Named_Reactions_in_Organic_Chemistry_(Mehta)/04%3A_Reactions_of_Organometallic_compounds/4.01%3A_Heck_Reaction]
- Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636750/]
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. [URL: https://www.organic-chemistry.org/abstracts/lit2/194.shtm]
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06927b]
- CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents. [URL: https://patents.google.
- Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Phenyl Trifluoromethanesulfonate. [URL: https://www.benchchem.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [URL: https://www.researchgate.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [URL: https://www.mdpi.com/2073-4344/4/3/321]
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [URL: https://pubs.acs.org/doi/10.1021/ol402928p]
- Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. [URL: https://www.researchgate.net/publication/259250106_Synthesis_of_Tetrazolo51-aisoquinolines_via_a_Suzuki-Miyaura_Coupling_Reaction3_2_Cycloaddition_Sequence]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [URL: https://www.mdpi.com/1420-3049/28/23/7731]
- New Quinoline Derivatives via Suzuki Coupling Reactions. [URL: https://www.researchgate.
- Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [URL: https://www.researchgate.net/publication/334547926_Synthesis_of_aryl_substituted_quinolines_and_tetrahydroquinolines_through_Suzuki-Miyaura_coupling_reactions]
- Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864239/]
- Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. [URL: https://www.organic-chemistry.org/abstracts/lit4/302.shtm]
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An In-depth Technical Guide to the Physical Properties of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound fundamental to the development of a vast array of pharmaceuticals, dyes, and other industrially significant materials.[1][2] Its physical properties are not merely academic data points; they are critical parameters that dictate its behavior in synthetic reactions, its formulation into therapeutic agents, and its interaction with biological systems. This guide provides a comprehensive exploration of the core physical properties of isoquinoline, offering both quantitative data and the underlying scientific principles. We delve into its state of matter, solubility, basicity, and spectral characteristics, providing field-proven insights and detailed experimental protocols for their determination. This document is intended to serve as an essential resource for researchers and professionals who require a deep and practical understanding of this pivotal molecule.
Fundamental Physical Characteristics
The macroscopic properties of a compound are the most immediate indicators of its behavior and handling requirements. For isoquinoline, these properties are a direct consequence of its bicyclic aromatic structure, featuring a benzene ring fused to a pyridine ring.[1]
State of Matter and Appearance
At room temperature, isoquinoline typically presents as a colorless to pale yellow hygroscopic liquid.[3][4] Upon cooling, it crystallizes into platelets.[1][5] Impure samples may exhibit a brownish hue, a common characteristic of nitrogen-containing heterocycles.[1] It possesses a penetrating and unpleasant odor.[1]
Key Thermal and Density Data
The melting and boiling points are critical for purification processes such as distillation and for assessing the compound's volatility.
| Property | Value | References |
| Melting Point | 26–28 °C (79–82 °F; 299–301 K) | [1] |
| Boiling Point | 242–243 °C (468–470 °F; 515–516 K) | [1][4][6] |
| Density | 1.099 g/cm³ | [1] |
The relatively high boiling point is indicative of significant intermolecular forces, primarily dipole-dipole interactions arising from the polar carbon-nitrogen bonds within the aromatic system.
Solubility Profile and Basicity
The solubility and basicity of isoquinoline are pivotal in its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility
Isoquinoline exhibits limited solubility in water, approximately 4.5 g/L at 25 °C.[3] However, it is readily soluble in a wide range of common organic solvents, including ethanol, acetone, diethyl ether, and chloroform.[1][4] This dual solubility characteristic is a direct result of its molecular structure: the nitrogen atom can participate in hydrogen bonding with protic solvents like water, while the larger, nonpolar benzene ring favors interaction with organic solvents. Its solubility in dilute acids is a key feature, as protonation of the nitrogen atom forms a salt, significantly increasing its aqueous solubility.[1][5]
Basicity and pKa
As an analog of pyridine, isoquinoline is a weak base.[1] The lone pair of electrons on the nitrogen atom is available for protonation. The pKa of its conjugate acid is approximately 5.14.[1][3] This basicity is a crucial factor in its biological activity and is often exploited in the formation of salts for pharmaceutical formulations.
Spectroscopic Signature of Isoquinoline
Spectroscopic techniques provide a window into the molecular structure and electronic properties of isoquinoline, essential for its identification and characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of isoquinoline in the vapor phase exhibits an n-π* transition with an electronic origin at 31,984 cm⁻¹.[7][8] In solution, the spectrum is influenced by the solvent. A detailed study in the vacuum ultraviolet (VUV) region has identified numerous valence and Rydberg transitions.[9][10][11]
Infrared (IR) Spectroscopy
The infrared spectrum of isoquinoline displays characteristic bands corresponding to the vibrational modes of its aromatic rings and C-H bonds.[7][8] Studies have been conducted to assign the observed frequencies to specific vibrational modes, often in comparison to related molecules like quinoline and naphthalene.[7][8][12] The IR spectrum is a valuable tool for identifying the isoquinoline moiety in more complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of isoquinoline and its derivatives. The chemical shifts of the protons and carbons are highly dependent on their position within the bicyclic system and the electronic influence of the nitrogen atom.
Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [13]
| Position | Isoquinoline |
| H-1 | 9.22 |
| H-3 | 7.58 |
| H-4 | 8.50 |
| H-5 | 7.80 |
| H-6 | 7.62 |
| H-7 | 7.70 |
Experimental Protocols
The accurate determination of physical properties is paramount for quality control and research applications. The following are standardized protocols for key measurements.
Determination of Melting Point (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid.[14]
Protocol:
-
Sample Preparation: Ensure the isoquinoline sample is crystalline and dry. If it is in its liquid state, it should be cooled to induce crystallization.
-
Capillary Tube Loading: Introduce a small amount of the crystalline sample into a capillary tube, sealed at one end.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.[14][15]
-
Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 2 °C/min) for a more precise measurement.[15]
-
Observation: Observe the sample through the apparatus's viewing lens. The melting point range is the temperature from the first appearance of liquid to the complete liquefaction of the solid.
Causality in Experimental Choice: A slow heating rate during the melting phase is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Caption: Workflow for Melting Point Determination.
UV-Vis Spectroscopy of Isoquinoline Solution
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of isoquinoline in a solvent.[16][17][18][19]
Protocol:
-
Sample Preparation: Prepare a dilute solution of isoquinoline in a UV-grade solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).[13][18]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[19]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the spectrophotometer and record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[13][17]
-
Sample Measurement: Replace the reference cuvette with a cuvette containing the isoquinoline solution.
-
Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.[19]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).[13]
Trustworthiness of the Protocol: The baseline correction step is critical for ensuring that the measured absorbance is solely due to the isoquinoline and not the solvent or the cuvette, thereby providing a true spectrum of the analyte.[13][17]
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"Isoquinolin-7-YL trifluoromethanesulfonate solubility"
An In-depth Technical Guide to the Solubility of Isoquinolin-7-yl Trifluoromethanesulfonate
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, often serving as a key intermediate in the development of novel therapeutics and complex molecular architectures.[1] A comprehensive understanding of its solubility is paramount for its effective application in reaction design, formulation, and biological screening. This technical guide addresses the notable absence of quantitative solubility data in public literature by providing a robust framework based on first-principles analysis of its molecular structure. We synthesize predictive insights with detailed, field-proven experimental protocols to empower researchers in drug development and chemical synthesis. This document details the theoretical underpinnings of the compound's solubility based on its constituent moieties—the isoquinoline core and the trifluoromethanesulfonate group—and presents a definitive methodology for its empirical determination.
Theoretical & Predictive Solubility Analysis
The solubility of a compound is dictated by its physicochemical properties and its interaction with a given solvent. By dissecting the structure of this compound, we can formulate a highly reliable predictive model of its behavior in various solvent systems.
Contribution of the Isoquinoline Core
The isoquinoline moiety is an aromatic, nitrogen-containing heterocycle. Its solubility characteristics are well-documented:
-
Basicity and pH-Dependence: As an analog of pyridine, isoquinoline is a weak base (pKa of the protonated form is ~5.14).[2] The lone pair of electrons on the nitrogen atom can accept a proton.[3] This property is the single most important determinant of its aqueous solubility. In acidic media (pH < 5), the nitrogen atom becomes protonated, forming a cationic isoquinolinium salt. This charge dramatically increases the molecule's polarity and its affinity for water. Conversely, at neutral or basic pH, the molecule remains uncharged and exhibits low solubility in water.[2][4]
-
Organic Solvent Affinity: In its neutral state, the fused aromatic ring system gives isoquinoline a significant non-polar character, rendering it soluble in a wide range of common organic solvents, including ethanol, ether, and chloroform.[3][4]
The following diagram illustrates the critical pH-dependent equilibrium:
Caption: pH-dependent protonation of the isoquinoline nitrogen.
Contribution of the Trifluoromethanesulfonate (Triflate) Group
The triflate (OTf) group is a powerful modulator of a molecule's properties:
-
Excellent Leaving Group: The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid.[5] Its exceptional stability, derived from resonance and the strong inductive electron-withdrawal by the trifluoromethyl group, makes it one of the best leaving groups in organic chemistry.[5][6]
-
Weakly Coordinating Anion: Due to its stability and delocalized charge, the triflate anion is weakly coordinating. This property often imparts high solubility in organic solvents to its associated salts (e.g., metal triflates).[7][8] The presence of the triflate group suggests that this compound will behave as a salt, favoring dissociation in polar solvents.
Synthesized Predictive Solubility Profile
Based on the analysis of its constituent parts, we can predict the solubility of this compound as summarized in the table below. The compound is expected to exhibit dual characteristics: those of a salt and those of an organic molecule with a basic handle.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (Acidic, pH < 5) | High | Protonation of the isoquinoline nitrogen forms a soluble salt.[2] |
| Water (Neutral, pH ~7) | Low | The molecule is in its neutral, less polar form.[4] | |
| Methanol, Ethanol | Moderate to High | These solvents can solvate both the ionic triflate portion and the organic isoquinoline core. | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating cations and have sufficient polarity to interact with the organic structure. Metal triflates show high solubility in such solvents.[7] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The salt-like character imparted by the triflate group and the polar nature of the isoquinoline nitrogen are incompatible with non-polar environments. Isoquinoline itself is soluble in ether.[2] |
Experimental Protocol for Solubility Determination
To obtain definitive quantitative data, an empirical approach is necessary. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[9]
Causality in Method Selection
The choice of the shake-flask method is deliberate. Unlike kinetic or predictive software models, this equilibrium-based method provides a true measure of a compound's thermodynamic saturation point in a specific solvent at a given temperature. This is critical for applications requiring stable solutions, such as reaction chemistry, HPLC method development, and formulation studies. The subsequent quantification by a sensitive analytical technique like HPLC-UV ensures accuracy even at low solubility levels, which is superior to less sensitive gravimetric methods.[9]
Detailed Step-by-Step Methodology
Materials:
-
This compound (analytical grade)
-
Solvents of interest (HPLC grade or equivalent)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with airtight, chemically inert caps
-
Syringes and 0.2 µm syringe filters (ensure compatibility with solvent)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the selected solvent (e.g., 5.0 mL) to a glass vial.
-
Add an excess amount of this compound to the solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration. This is a critical step to ensure saturation is achieved.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. A preliminary time-course study can be run to confirm the point at which solubility reaches a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a 0.2 µm syringe filter and discard the first few drops to prime the filter.
-
Dispense a precise volume of the filtered, saturated solution into a pre-weighed volumetric flask.
-
Dilute the sample with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor accurately.
-
-
Quantification by HPLC-UV:
-
Develop an HPLC method capable of resolving the analyte from any potential impurities. The aromatic isoquinoline core should provide strong UV absorbance for sensitive detection.
-
Prepare a multi-point calibration curve using accurately weighed standards of this compound.
-
Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Use the measured concentration and the dilution factor to calculate the concentration of the original saturated solution.
-
Express solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram outlines the shake-flask solubility determination workflow.
Sources
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- 6. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
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Methodological & Application
Application Notes & Protocols: Isoquinolin-7-YL Trifluoromethanesulfonate as a Key Precursor in Modern Organic Synthesis
Introduction: The Strategic Value of the Isoquinoline Scaffold and Triflate Reactivity
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point for drug discovery and development.[2][3][4][5] The functionalization of the isoquinoline ring is therefore a critical task for medicinal chemists aiming to modulate pharmacological profiles.
In the toolkit of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable for constructing carbon-carbon and carbon-heteroatom bonds. While aryl halides have traditionally been the electrophiles of choice, aryl trifluoromethanesulfonates (triflates) have emerged as superior alternatives.[6] Prepared readily from phenols, aryl triflates often exhibit higher reactivity than the corresponding bromides or chlorides and can participate in reactions under milder conditions.[7][8][9] This enhanced reactivity profile makes Isoquinolin-7-YL trifluoromethanesulfonate a highly versatile and valuable precursor, enabling the introduction of diverse functionalities at the C-7 position of the isoquinoline nucleus.
This guide provides an in-depth exploration of this compound as a synthetic precursor. We will detail its preparation and provide field-tested protocols for its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Part 1: Synthesis of the Precursor
The preparation of this compound is a two-step process, beginning with the synthesis of the corresponding phenol, isoquinolin-7-ol, followed by its conversion to the triflate.
Caption: Workflow for the synthesis of this compound.
Protocol 1.1: Synthesis of Isoquinolin-7-ol via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for constructing the isoquinoline core.[10][11] It involves the acylation of a β-phenylethylamine followed by acid-catalyzed cyclodehydration.
Step-by-Step Methodology:
-
Amide Formation: To a solution of 2-(3-methoxyphenyl)ethan-1-amine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) at 0 °C, add an acylating agent such as formyl chloride or acetic anhydride (1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv). Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
-
Work-up: Upon completion (monitored by TLC), wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
-
Cyclodehydration: Dissolve the crude amide in a solvent like acetonitrile or toluene. Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) or phosphorus pentoxide (P₂O₅) and heat the mixture to reflux (80-110 °C) for 4-12 hours.
-
Aromatization & Demethylation: After cooling, carefully quench the reaction with ice. Basify the aqueous solution with NaOH and extract the product with an appropriate solvent (e.g., ethyl acetate). The resulting 3,4-dihydroisoquinoline can be aromatized by heating with a catalyst like 10% Pd/C in a high-boiling solvent (e.g., decalin). The methoxy group is then cleaved using a strong acid like HBr to yield isoquinolin-7-ol.
-
Purification: The final product, isoquinolin-7-ol, is purified by column chromatography on silica gel.
Protocol 1.2: O-Triflation of Isoquinolin-7-ol
The conversion of a phenol to a triflate is a highly efficient transformation that activates the aromatic ring for cross-coupling.[12]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isoquinolin-7-ol (1.0 equiv) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, typically a non-nucleophilic amine base like pyridine or 2,6-lutidine (1.5 equiv), to deprotonate the phenol.
-
Triflating Agent: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and solvent removal, purify the crude product by flash column chromatography on silica gel to yield this compound as a stable solid.
Part 2: Applications in Palladium-Catalyzed Cross-Coupling
This compound serves as an exceptional electrophile in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl linkages, a common motif in pharmaceuticals.[7] The use of an aryl triflate is particularly advantageous, often requiring milder conditions than the corresponding chloride.[7][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst System: Add the palladium catalyst. For aryl triflates, a combination of Pd(OAc)₂ (2-5 mol%) and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃, 4-10 mol%) is highly effective.[13] Expertise Note: The steric bulk and electron-donating nature of ligands like PCy₃ facilitate the reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers.[13]
-
Solvent and Reaction: Add a degassed solvent system, such as dioxane or a toluene/water mixture. Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by LC-MS or TLC.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 7-arylisoquinoline product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), PCy₃ (4) | K₃PO₄ | Dioxane | 100 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), PCy₃ (4) | K₃PO₄ | Dioxane | 100 | >92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2), P(t-Bu)₃ (5) | Cs₂CO₃ | Toluene | 80 | >88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | >90 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a transformation of immense value in synthesizing drug candidates.[14] Aryl triflates are excellent substrates for this reaction, readily coupling with a wide range of primary and secondary amines.[8][15]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (1-3 mol%), a suitable phosphine ligand (1.2-3.6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv). Add a dry, degassed solvent like toluene or dioxane.
-
Catalyst Choice: The choice of ligand is critical. For secondary amines, ligands like BrettPhos or RuPhos are often effective.[16] For primary amines, bidentate ligands like BINAP or DPPF can provide excellent results.[14][15] Expertise Note: The ligand's structure dictates the geometry and electron density at the palladium center, directly influencing the rates of oxidative addition and reductive elimination. Bidentate ligands can prevent catalyst decomposition and accelerate the reaction.[14]
-
Reaction and Work-up: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product via column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (1.5), BINAP (3) | NaOtBu | Toluene | 100 | >93 |
| 2 | Aniline | Pd(OAc)₂ (2), RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | >85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5), XPhos (3.6) | K₃PO₄ | Toluene | 100 | >91 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2), BrettPhos (4) | NaOtBu | Dioxane | 100 | >89 |
Application 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for synthesizing aryl-alkynes.[17] This reaction can be performed with or without a copper(I) co-catalyst; the copper-free variant is often preferred to avoid the homocoupling of the alkyne (Glaser coupling).[18][19][20][21]
Caption: Simplified workflow of the Sonogashira coupling reaction.
Protocol 2.3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.5 equiv) followed by a suitable base. An amine base such as triethylamine (Et₃N) or pyrrolidine is often used, which also serves as a solvent in some cases.[18]
-
Reaction Conditions: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction to a temperature between room temperature and 65 °C. Trustworthiness Note: The absence of copper requires careful exclusion of oxygen to prevent unwanted side reactions and ensure catalyst longevity.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify by chromatography to isolate the 7-alkynylisoquinoline product.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its high reactivity as an electrophile in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides reliable and efficient pathways to a wide array of functionalized isoquinoline derivatives. The protocols and insights provided in this guide are designed to equip researchers in medicinal chemistry and materials science with the tools to leverage this precursor for the synthesis of novel and complex molecular targets, accelerating innovation in drug development and beyond.
References
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available from: [Link]
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]
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Zhang, H., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. Available from: [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved January 14, 2026, from [Link]
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Li, J., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]
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Li, W., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 20. Available from: [Link]
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Pharmaffiliates. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved January 14, 2026, from [Link]
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Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available from: [Link]
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Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. Available from: [Link]
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Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. OUCI. Available from: [Link]
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Ansari, I. A., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]
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Ansari, I. A., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available from: [Link]
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Cheng, W., et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. The Journal of Organic Chemistry. Available from: [Link]
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Zhang, H., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. Available from: [Link]
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Haydl, A. M., et al. (2008). Site-Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′-Bis(hydroxy)diphenyl Sulfone. PubMed Central. Available from: [Link]
-
Zhang, H., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available from: [Link]
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Kraszkiewicz, L., & Sosnowski, M. (2016). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]
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Cheng, W., et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. American Chemical Society. Available from: [Link]
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Schiesser, S., et al. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. ResearchGate. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. Available from: [Link]
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Kim, Y., & Lee, S. (2010). Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. Synthetic Communications, 40(8). Available from: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]
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Cheng, W., et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. PubMed. Available from: [Link]
-
Schiesser, S., et al. (2023). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available from: [Link]
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Louie, J., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. Available from: [Link]
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Isoquinoline. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
- U.S. Patent No. 5,849,917. (1998). Process for the preparation of isoquinoline compounds. Google Patents.
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Jagtap, R. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Available from: [Link]
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Unknown. (n.d.). Preparation and Properties of Isoquinoline. SlideShare. Available from: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 14, 2026, from [Link]
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Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1439-1445. Available from: [Link]
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Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available from: [Link]
-
Zhang, W., & Lu, Y. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(4), 865-872. Available from: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: Isoquinolin-7-YL Trifluoromethanesulfonate in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Triflate Handle
The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the vasodilator effects of papaverine, isoquinoline derivatives have demonstrated significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][4][5] The biological versatility of this scaffold arises from its rigid bicyclic structure, which provides a defined three-dimensional orientation for substituent groups to interact with biological targets, and the nitrogen atom, which can act as a hydrogen bond acceptor or a basic center.
In the quest to explore the vast chemical space around this core, medicinal chemists require robust and versatile synthetic handles to introduce molecular diversity. This is where the trifluoromethanesulfonate (triflate, OTf) group proves invaluable. The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-nucleophilic species, making its corresponding functional group (R-OTf) an excellent leaving group in a wide array of chemical transformations.[6] Its stability and high reactivity, particularly in transition metal-catalyzed cross-coupling reactions, make it a superior alternative to more traditional halides (e.g., bromides or iodides) in many synthetic contexts.[6][7]
This guide focuses on Isoquinolin-7-YL Trifluoromethanesulfonate , a key building block that marries the biological relevance of the isoquinoline core with the synthetic versatility of the triflate group. Its primary application lies in serving as a highly efficient electrophile for palladium-catalyzed cross-coupling reactions, enabling the systematic and rapid elaboration of the isoquinoline C-7 position. This allows for extensive Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[8][9]
PART 1: Core Synthetic Applications & Rationale
The principal utility of this compound is as a substrate for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This functionalization at the C-7 position is critical for modulating the pharmacological profile of isoquinoline-based drug candidates. For instance, in kinase inhibitors, substituents at this position can extend into solvent-exposed regions or probe specific sub-pockets of the ATP-binding site, thereby enhancing potency and selectivity.[10][11][12]
Key Cross-Coupling Reactions:
| Reaction Name | Bond Formed | Typical Coupling Partner | Purpose in Medicinal Chemistry |
| Suzuki-Miyaura Coupling | C-C (sp²) | Aryl/Heteroaryl Boronic Acids or Esters | Rapid SAR expansion, introduction of bulky aromatic groups, modulation of lipophilicity and metabolic stability. |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines, Amides | Introduction of key hydrogen bond donors/acceptors, modulation of solubility and pKa, mimicking peptide bonds. |
| Sonogashira Coupling | C-C (sp) | Terminal Alkynes | Introduction of rigid linkers, creation of linear extensions, handle for click chemistry (bio-conjugation). |
| Heck Coupling | C-C (sp²) | Alkenes | Synthesis of vinyl-substituted isoquinolines, precursors for further elaboration. |
Diagram: Strategic Use in SAR Exploration
The following diagram illustrates how this compound serves as a central hub for generating a library of analogs for SAR studies.
Caption: Workflow for SAR exploration using this compound.
PART 2: Experimental Protocols
These protocols provide a generalized framework. Researchers must optimize conditions based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Synthesis of this compound
This procedure details the conversion of commercially available 7-hydroxyisoquinoline to the target triflate. The triflation reaction must be handled with care, as triflic anhydride is highly reactive and corrosive.
Rationale: The phenolic hydroxyl group at the C-7 position is a poor leaving group. Converting it to a triflate transforms it into an excellent leaving group, activating the position for cross-coupling reactions.[6] Pyridine or another non-nucleophilic base is used to quench the triflic acid byproduct generated during the reaction.
Caption: Synthesis of this compound.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 7-hydroxyisoquinoline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe. Caution: Exothermic reaction. Maintain the temperature at 0 °C during addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed reaction between this compound and a boronic acid or ester to form a C-C bond.
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl systems in drug discovery due to its mild conditions and tolerance of a vast range of functional groups.[8][13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be screened for optimal performance.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Preparation: To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio, approx. 0.1 M).
-
Degassing: Sparge the stirred mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, XPhos).
-
Reaction: Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography or preparative HPLC to obtain the desired 7-substituted isoquinoline.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond by coupling the triflate with an amine.
Rationale: The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they often serve as key interaction points with biological targets and improve physicochemical properties.[9] This reaction requires a specific combination of a palladium catalyst and a specialized bulky phosphine ligand to facilitate the challenging C-N bond formation.
Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, approx. 0.1 M).
-
Reaction: Seal the vessel and heat to 80-120 °C. Monitor the reaction until completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Washing and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash chromatography to yield the 7-amino-isoquinoline derivative.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse libraries of isoquinoline analogs. Its high reactivity as an electrophile in palladium-catalyzed cross-coupling reactions allows for the efficient installation of a wide range of substituents at the C-7 position. This capability is crucial for conducting thorough SAR studies, enabling the fine-tuning of molecular properties to develop novel drug candidates targeting a wide array of diseases. The protocols outlined herein provide a robust starting point for researchers to leverage this valuable building block in their drug discovery programs.
References
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The Strategic Utility of Isoquinolin-7-YL Trifluoromethanesulfonate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking the Potential of the C7-Functionalized Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic bioactive molecules.[1][2] Its versatile structure has been implicated in a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3] Of particular interest to drug development professionals is the functionalization of the isoquinoline ring at the C7 position, which has been shown to be a critical determinant of biological activity in several classes of kinase inhibitors. This guide focuses on the application of a key reagent, isoquinolin-7-yl trifluoromethanesulfonate, a highly reactive intermediate that serves as a versatile linchpin for the introduction of diverse functionalities at this strategic position.
Trifluoromethanesulfonates (triflates) are excellent leaving groups, rendering the C7 position of the isoquinoline ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, providing access to a rich chemical space of novel isoquinoline derivatives with therapeutic potential. This document provides detailed application notes and step-by-step protocols for the synthesis of this compound and its subsequent utilization in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, paving the way for the synthesis of advanced bioactive molecules.
Part 1: Synthesis of this compound
The preparation of this compound from the commercially available 7-hydroxyisoquinoline is a critical first step. The triflation of the hydroxyl group is achieved using trifluoromethanesulfonic anhydride in the presence of a base. The choice of base and reaction conditions is crucial to ensure high yield and purity of the desired product.
Protocol 1: Synthesis of this compound
Reaction Principle: The hydroxyl group of 7-hydroxyisoquinoline is deprotonated by a non-nucleophilic base, and the resulting alkoxide attacks the electrophilic sulfur atom of trifluoromethanesulfonic anhydride, leading to the formation of the triflate ester and a triflate salt of the protonated base.
Materials:
-
7-Hydroxyisoquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 7-hydroxyisoquinoline (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq.) to the stirred solution.
-
To this mixture, add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via a syringe, ensuring the internal temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Safety Precautions:
-
Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and this compound is an excellent substrate for this transformation. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C7 position, which is a key structural modification in the development of many kinase inhibitors.[4]
Causality Behind Experimental Choices:
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[4][5]
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as XPhos are often employed to facilitate the oxidative addition of the aryl triflate and promote the reductive elimination step.[6]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: Aprotic polar solvents such as dioxane or a mixture of toluene and water are typically used to ensure the solubility of all reaction components.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 7-Arylisoquinolines via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq.), arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), XPhos (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-arylisoquinoline.
Part 3: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7] this compound is an ideal electrophile for this reaction, allowing for the introduction of various primary and secondary amines at the C7 position. This is particularly relevant for the synthesis of kinase inhibitors, where an amino linkage at this position is often crucial for binding to the target enzyme.[3]
Causality Behind Experimental Choices:
The key to a successful Buchwald-Hartwig amination lies in the selection of the palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base.[8]
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, a palladium(0) catalyst is employed. The choice of ligand is critical, with bulky, electron-donating ligands like RuPhos or BrettPhos often providing excellent results by facilitating both the oxidative addition and the reductive elimination steps.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 3: Synthesis of 7-Amino-isoquinoline Derivatives via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk tube.
-
Add this compound (1.0 eq.).
-
Add anhydrous toluene, followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-amino-isoquinoline derivative.
Part 4: Application in the Synthesis of Kinase Inhibitors
The functionalized isoquinolines synthesized via the methods described above are valuable precursors for the development of potent and selective kinase inhibitors. For instance, the 7-amino-isoquinoline scaffold is a key component of inhibitors targeting Rho-associated coiled-coil containing protein kinase (ROCK) and Glycogen Synthase Kinase-3 (GSK-3).[9][10]
Example Application: Synthesis of a ROCK Inhibitor Precursor
ROCK inhibitors are a class of therapeutic agents with potential applications in cardiovascular diseases, neurological disorders, and cancer.[1][9] The isoquinoline sulfonamide, Fasudil, is a clinically approved ROCK inhibitor.[2] The synthesis of analogs often involves the functionalization of the isoquinoline core.
Table 1: Representative Kinase Inhibitor Scaffolds Derived from 7-Substituted Isoquinolines
| Scaffold | R Group at C7 | Target Kinase(s) |
| 7-Arylisoquinoline | Aryl/Heteroaryl | ROCK, GSK-3 |
| 7-Amino-isoquinoline | -NR¹R² | ROCK, GSK-3 |
Diagram of the ROCK Signaling Pathway:
Caption: Simplified representation of the Rho/ROCK signaling pathway.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of bioactive molecules, particularly kinase inhibitors. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to introduce diverse functionalities at the C7 position of the isoquinoline scaffold. The protocols outlined in this guide offer a practical framework for researchers and drug development professionals to access a wide range of novel 7-substituted isoquinoline derivatives, thereby accelerating the discovery of new therapeutic agents.
References
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- Jadhav, S., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(16), 4760.
- Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 239-242.
- Sikora, J., et al. (2022). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. International Journal of Molecular Sciences, 23(19), 11883.
- ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- Haj-Yahya, M., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 55(21), 9365-9379.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
- Bar-Ilan University. (2020).
- Chauhan, A., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(15), 8443.
- Ahmed, H. E. (2018).
- ResearchGate. (n.d.). Design of our novel compounds as GSK3β inhibitors.
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- Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- Valentová, K., et al. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3163.
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- Smith, A. M., et al. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 17(33), 7733-7737.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Stang, P. J., & Dueber, T. E. (1974).
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2203-2213.
- Li, X., et al. (2015).
- da Silva, A. B., et al. (2024).
- TCI Chemicals. (n.d.). Trifluoromethanesulfonic Anhydride in Amide Activation:A Powerful Tool to Forge Heterocyclic Cores. TCI Chemicals.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4287.
- Smith, A. M., et al. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 17(33), 7733-7737.
- Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4287.
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- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Isoquinolin-7-yl Trifluoromethanesulfonate
Introduction: The Strategic Importance of Isoquinolin-7-yl Triflate in Medicinal Chemistry
The isoquinoline scaffold is a privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Functionalization of this heterocyclic system is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). Among the various methods for activating the isoquinoline core for carbon-carbon and carbon-heteroatom bond formation, the conversion of a hydroxyl group to a trifluoromethanesulfonate (triflate) ester stands out as a particularly powerful strategy.
The triflate group is an exceptional leaving group, rendering the C7 position of the isoquinoline ring highly susceptible to nucleophilic substitution and, most notably, a versatile partner in transition metal-catalyzed cross-coupling reactions.[2][3] This application note provides a detailed, field-proven protocol for the efficient synthesis of isoquinolin-7-yl trifluoromethanesulfonate from 7-hydroxyisoquinoline. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on product purification and characterization.
Reaction Mechanism: The Role of Triflic Anhydride and Pyridine
The triflation of 7-hydroxyisoquinoline proceeds via a nucleophilic attack of the hydroxyl group on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves two critical roles:
-
Deprotonation: Pyridine deprotonates the hydroxyl group of 7-hydroxyisoquinoline, forming the corresponding pyridinium phenoxide. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the triflic anhydride.
-
Acid Scavenger: The reaction generates trifluoromethanesulfonic acid as a byproduct. Pyridine neutralizes this strong acid, preventing potential side reactions and decomposition of the starting material and product.
The overall transformation is a rapid and generally high-yielding process when performed under anhydrous conditions and at low temperatures to mitigate potential side reactions.
Experimental Workflow
The following diagram outlines the complete workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis of isoquinolin-7-yl triflate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the triflation of phenolic compounds and should be performed in a well-ventilated fume hood.[4] All glassware should be thoroughly dried before use.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |
| 7-Hydroxyisoquinoline | C₉H₇NO | 145.16 | - | 1.0 g | 6.89 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 35 mL | - |
| Pyridine | C₅H₅N | 79.10 | 0.98 g/mL | 0.83 mL | 10.34 |
| Triflic Anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | 1.68 g/mL | 1.45 mL | 8.61 |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-hydroxyisoquinoline (1.0 g, 6.89 mmol).
-
Dissolution: Add anhydrous dichloromethane (35 mL) to the flask and stir until the 7-hydroxyisoquinoline is completely dissolved.
-
Base Addition: Add pyridine (0.83 mL, 10.34 mmol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Triflic Anhydride Addition: Slowly add triflic anhydride (1.45 mL, 8.61 mmol) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of pyridinium triflate will form.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material (7-hydroxyisoquinoline) is typically more polar than the product (isoquinolin-7-yl triflate).
-
Quenching: Upon completion of the reaction, carefully quench the reaction by the slow addition of 20 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The product is typically a white to off-white solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.28 (s, 1H), 8.52 (d, J = 5.6 Hz, 1H), 8.01 (d, J = 8.8 Hz, 1H), 7.85 (d, J = 2.4 Hz, 1H), 7.74 (dd, J = 8.8, 2.4 Hz, 1H), 7.68 (d, J = 5.6 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 153.4, 150.2, 148.9, 142.9, 136.1, 129.2, 124.9, 122.3, 118.8 (q, J = 320.7 Hz), 118.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₇F₃NO₃S [M+H]⁺: 278.01, found 278.0.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted 7-hydroxyisoquinoline, consider adding an additional portion of triflic anhydride (0.1-0.2 equivalents) and stirring for another hour. Ensure that the reagents and solvent are anhydrous, as moisture will consume the triflic anhydride.
-
Low Yield: Low yields can often be attributed to moisture in the reaction or incomplete extraction of the product. Thoroughly dry all glassware and use anhydrous solvents. Perform multiple extractions to ensure complete recovery of the product.
-
Product Decomposition: The triflate product can be sensitive to strong bases and nucleophiles. During workup, avoid prolonged exposure to concentrated basic solutions. It is advisable to use the purified triflate in subsequent reactions without prolonged storage.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound, a key intermediate for the functionalization of the isoquinoline core. By following this detailed procedure and paying close attention to the troubleshooting tips, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The conversion of the hydroxyl group to a triflate significantly expands the synthetic utility of 7-hydroxyisoquinoline, paving the way for the creation of diverse libraries of novel isoquinoline derivatives.
References
-
Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 10, p.198 (2004); Vol. 77, p.186 (2000). Available from: [Link]
-
Johansson, H. et al. Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Org. Lett.2002 , 4 (15), 2533–2535. Available from: [Link]
-
Frantz, D. E. et al. Practical Synthesis of Aryl Triflates under Aqueous Conditions. Org. Lett.2002 , 4 (26), 4717–4718. Available from: [Link]
-
Planas, O. et al. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv2021 . Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
- Preparation method of isoquinoline derivative. Google Patents CN112300073A.
-
Supporting Information for: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Available from: [Link]
-
IJSTR. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research2019 , 8 (11). Available from: [Link]
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Application Notes and Protocols: The Versatile Reactivity of Isoquinolin-7-YL Trifluoromethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-7-yl trifluoromethanesulfonate is a versatile building block in modern organic synthesis, prized for its exceptional reactivity in a variety of palladium-catalyzed cross-coupling reactions. The triflate group, a superb leaving group, enables the facile formation of carbon-carbon and carbon-nitrogen bonds at the C-7 position of the isoquinoline core. This functionality is of paramount importance in the fields of medicinal chemistry and materials science, where the isoquinoline scaffold is a common motif in pharmacologically active compounds and functional materials. This document provides a detailed overview of the reaction mechanisms, application notes, and protocols for the use of this compound in key cross-coupling transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction
The isoquinoline nucleus is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The ability to functionalize specific positions of the isoquinoline ring is crucial for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This compound serves as a key intermediate in this endeavor. The trifluoromethanesulfonate (triflate, OTf) group is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This property makes the C-7 position of the isoquinoline ring highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures.[1][2]
This application note will delve into the mechanistic underpinnings of the most common palladium-catalyzed reactions involving this compound and provide detailed, field-proven protocols for their successful implementation in a laboratory setting.
Part 1: Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a general catalytic cycle that comprises three fundamental steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[1][3]
The General Catalytic Cycle
The catalytic cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle commences with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[1] The palladium center inserts into the C-OTf bond, forming a square planar Pd(II) complex. The reactivity order for pseudohalides in this step is generally I > OTf > Br > Cl.[1]
-
Transmetalation (for C-C Coupling): In reactions like the Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the Pd(II) complex. This step typically requires the presence of a base to activate the organoboron species.[1][3] For Sonogashira coupling, a copper(I) co-catalyst is often used to facilitate the transfer of the alkynyl group to the palladium center.[4][5][6]
-
Amine Coordination and Deprotonation (for C-N Coupling): In the Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[7][8][9]
-
Reductive Elimination: The final step is the reductive elimination of the desired product from the Pd(II) intermediate. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Part 2: Application Notes and Protocols
The following sections provide detailed protocols for three key cross-coupling reactions utilizing this compound. These protocols are intended as a starting point and may require optimization depending on the specific substrate and desired outcome.
Suzuki-Miyaura Coupling: Synthesis of 7-Arylisoquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp2)-C(sp2) bonds.[1][3] The reaction of this compound with an arylboronic acid provides a direct route to 7-arylisoquinolines, which are important scaffolds in medicinal chemistry.
Protocol:
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 | Nucleophile |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.02 - 0.05 | Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| Dioxane/H₂O (4:1) | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (dioxane/water).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging substrates, ligands such as dppf can improve reaction efficiency.[2]
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. Cesium carbonate is often more effective for less reactive substrates.[1]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Synthesis of 7-Alkynylisoquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[4][5][6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Protocol:
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 - 1.5 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Catalyst |
| CuI | 0.04 - 0.10 | Co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 | Base and Solvent |
| THF or DMF | - | Co-solvent (optional) |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous amine (and co-solvent if used), followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] Copper-free Sonogashira protocols also exist.[4]
-
Base: The amine base is essential for deprotonating the terminal alkyne and for scavenging the triflic acid formed during the reaction.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 7-Amino-isoquinolines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of a wide range of aryl amines.[7][8][9] This reaction is particularly useful for introducing primary and secondary amine functionalities at the C-7 position of the isoquinoline ring.
Protocol:
| Reagent | Amount (mol eq.) | Purpose |
| This compound | 1.0 | Electrophile |
| Amine | 1.1 - 1.5 | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Catalyst Precursor |
| XPhos, RuPhos or BINAP | 0.02 - 0.10 | Ligand |
| NaOt-Bu or K₃PO₄ | 1.4 - 2.0 | Base |
| Toluene or Dioxane | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a flame-dried Schlenk flask.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and RuPhos are often highly effective as they promote both the oxidative addition and reductive elimination steps.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. For sensitive substrates, a weaker base such as potassium phosphate may be employed.[9]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized isoquinoline derivatives. Its participation in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, provides efficient and modular access to a wide variety of 7-substituted isoquinolines. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to effectively utilize this important synthetic intermediate in their drug discovery and materials science endeavors.
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2010). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 29(15), 3415–3425. [Link]
-
Hicks, F. A., & Buchwald, S. L. (2001). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (18), 1774-1775. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Zhang, Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7936–7945. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Degli Innocenti, M., et al. (2020). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 362(2), 296-315. [Link]
-
Wang, C., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(1), 219–224. [Link]
-
Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [Link]
-
Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17522-17535. [Link]
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Catalyst Selection for Isoquinolin-7-YL Trifluoromethanesulfonate Reactions: Application Notes and Protocols
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts for cross-coupling reactions involving isoquinolin-7-yl trifluoromethanesulfonate. Isoquinoline scaffolds are prevalent in pharmaceuticals and natural products, making efficient and selective functionalization crucial. This guide moves beyond simple protocol listing to explain the underlying mechanistic principles, enabling rational catalyst and ligand selection for common C-C and C-N bond-forming reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Detailed, field-tested protocols and data are presented to empower researchers to optimize these critical transformations.
Introduction: The Strategic Importance of Isoquinolin-7-YL Triflate
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its functionalization is a key step in the synthesis of complex molecules.[1] this compound (isoquinoline-7-yl triflate) serves as a versatile and highly reactive electrophile for palladium-catalyzed cross-coupling reactions. The triflate group (-OTf) is an excellent leaving group, often exhibiting reactivity comparable to or greater than aryl bromides, making it a valuable alternative to aryl halides.[2][3][4]
However, the presence of the nitrogen atom within the isoquinoline ring introduces specific challenges. The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst. Therefore, the judicious choice of ligand is paramount to shield the metal center, promote the desired catalytic cycle, and achieve high yields and selectivity.
Core Principles of Catalyst and Ligand Selection
The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[5][6] The ligand plays a critical role in modulating the steric and electronic properties of the palladium center at each step.[5]
Key Considerations:
-
Electron-Donating Ligands: Generally accelerate the rate-limiting oxidative addition step. N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphines are particularly effective.[7][8]
-
Steric Bulk: Bulky ligands promote reductive elimination, the final product-forming step, by creating a sterically crowded metal center.[7][8] They can also prevent the formation of inactive catalyst dimers.
-
Bite Angle (for Bidentate Ligands): The geometry imposed by bidentate phosphine ligands (e.g., dppf, Xantphos) can significantly influence reaction outcomes, affecting both reactivity and selectivity.[5][9]
General Workflow for Catalyst Screening
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a novel transformation with isoquinolin-7-yl triflate.
Caption: Decision workflow for cross-coupling catalyst selection.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for C-C bond formation, valued for the operational simplicity and commercial availability of boronic acid coupling partners.[3][6] For an aryl triflate, the reaction proceeds via the classic catalytic cycle.[6]
Catalyst and Ligand Recommendations for Suzuki Coupling
For substrates like isoquinolin-7-yl triflate, catalyst systems must be robust. Both monodentate and bidentate phosphine ligands have proven effective. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating character which facilitates oxidative addition.[7][8]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(PPh₃)₄ | (None) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | Good-Excellent | A classic, reliable "all-in-one" catalyst. Good starting point.[12][13] |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 90-110 | Excellent | Bulky biarylphosphine ligands are highly effective for challenging substrates. |
| PdCl₂(dppf) | (None) | Cs₂CO₃ or K₂CO₃ | DMF or Dioxane | 85-110 | Good-Excellent | Dppf is a robust bidentate ligand, often improving stability and yield.[14][15] |
| [(NHC)Pd(allyl)Cl] | (None) | K₂CO₃ | THF or Toluene | 60-90 | Excellent | NHC-Pd precatalysts are highly active at lower temperatures.[16] |
| Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of Isoquinolin-7-YL Triflate. |
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general method for the coupling of isoquinolin-7-yl triflate with phenylboronic acid using Pd(PPh₃)₄.
Reagents:
-
Isoquinolin-7-yl triflate (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel, add isoquinolin-7-yl triflate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat three times.
-
Add Pd(PPh₃)₄ to the vessel under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 7-phenylisoquinoline.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[9][17] The reaction couples an aryl (pseudo)halide with a primary or secondary amine.[18] The choice of ligand is critical and is often dependent on the nature of the amine coupling partner.[17][19]
Catalyst and Ligand Recommendations for Buchwald-Hartwig Amination
For aryl triflates, the oxidative addition is generally facile. The key challenge is often promoting the reductive elimination step. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are the gold standard.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-110 | Good-Excellent | The combination of a Pd(0) source and a bulky ligand is highly reliable.[18] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good | A classic bidentate ligand system, particularly for primary amines.[9] |
| BrettPhos Palladacycle | (None) | K₃PO₄ | t-Amyl alcohol | 100-120 | Excellent | Pre-formed palladacycles offer high stability and activity, especially for primary amines.[11] |
| Table 2: Recommended starting conditions for Buchwald-Hartwig amination of Isoquinolin-7-YL Triflate. |
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of isoquinolin-7-yl triflate with a common secondary cyclic amine, morpholine.
Reagents:
-
Isoquinolin-7-yl triflate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction tube.
-
Add anhydrous toluene, followed by isoquinolin-7-yl triflate and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 4-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 7-morpholinoisoquinoline.
Other Important Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig reactions are most common, other couplings are valuable for introducing different functionalities.
Heck Reaction
The Heck reaction couples the aryl triflate with an alkene to form a substituted alkene, a C-C bond-forming reaction that proceeds under palladium catalysis.[20][21] For aryl triflates, a cationic pathway is often followed, especially in the absence of halide ions.[10][22]
Caption: Simplified catalytic cycle for the Heck Reaction.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF, Acetonitrile | 80-120 |
| Herrmann's Catalyst | (None) | NaOAc | NMP | 120-140 |
| Table 3: Common conditions for the Heck Reaction with Aryl Triflates.[10][20] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting the aryl triflate with a terminal alkyne.[23][24] The reaction is typically co-catalyzed by palladium and copper(I) salts.[25][26]
| Catalyst/Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N or Piperidine | RT-60 | |
| Pd(PPh₃)₄ | CuI | (None) | i-Pr₂NH | THF or Toluene | RT-80 |
| Table 4: Common conditions for the Sonogashira Coupling.[23][27] |
Conclusion and Future Outlook
The functionalization of isoquinolin-7-yl triflate via palladium-catalyzed cross-coupling is a robust and versatile strategy in modern organic synthesis. The key to success lies in the rational selection of the ligand and reaction conditions to overcome the potential challenges posed by the heterocyclic substrate. The protocols and guidelines presented here serve as a validated starting point for researchers. As catalyst technology continues to advance, particularly with the development of more active and stable N-heterocyclic carbene complexes and specialized phosphine ligands, the scope and efficiency of these transformations will undoubtedly continue to expand.
References
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Heck reaction . Wikipedia. Available at: [Link]
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Palladium catalyzed couplings . Chemistry LibreTexts. Available at: [Link]
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Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates . National Institutes of Health (NIH). Available at: [Link]
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Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective . PubMed. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. Available at: [Link]
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Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective . ResearchGate. Available at: [Link]
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Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction . ResearchGate. Available at: [Link]
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Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings . Wipf Group, University of Pittsburgh. Available at: [Link]
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Heck Reaction—State of the Art . MDPI. Available at: [Link]
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Heck Reaction . Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Available at: [Link]
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Sonogashira coupling . Wikipedia. Available at: [Link]
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments . MDPI. Available at: [Link]
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Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development . Trent University Digital Collections. Available at: [Link]
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Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
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Heck Reaction . Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Amination . ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . ACS Publications. Available at: [Link]
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Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
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Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress . ResearchGate. Available at: [Link]
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline . Pharmaguideline. Available at: [Link]
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Preparation of Isoquinoline by Bischler Napieralski Synthesis . YouTube. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates . Beilstein Journals. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates . ResearchGate. Available at: [Link]
-
Regioselective Suzuki–Miyaura Reactions of the Bis(triflate) of 4′,7-Dihydroxyisoflavone . ResearchGate. Available at: [Link]
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Application Notes and Protocols: Navigating Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions of Isoquinolin-7-yl Trifluoromethanesulfonate
Here is the detailed Application Note and Protocol as requested.
Abstract
Isoquinolin-7-yl trifluoromethanesulfonate is a versatile and highly reactive building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] As an aryl triflate, it serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions, providing a reliable alternative to aryl halides for the construction of C-C and C-N bonds.[3][4] However, the success of these transformations is not solely dependent on the choice of catalyst, ligand, or base. The reaction solvent, often regarded as a simple medium, plays a critical and multifaceted role in dictating reaction kinetics, yield, and even chemoselectivity.[5][6] This guide provides an in-depth analysis of solvent effects in two of the most crucial transformations for this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the underlying principles of solvent-reagent interactions and provide detailed, field-proven protocols to empower researchers to rationally select solvents and optimize their reaction outcomes.
Part I: The Foundational Role of the Solvent in Cross-Coupling Chemistry
The solvent is a critical parameter that can profoundly influence the outcome of palladium-catalyzed reactions.[6] Its role extends far beyond simply dissolving the reagents; it actively participates in the catalytic cycle by stabilizing intermediates, modulating the activity of reagents, and influencing the speciation of the catalyst itself.[7][8]
Key Solvent-Mediated Influences:
-
Catalyst Speciation and Stability: Solvents can coordinate to the palladium center. Highly coordinating solvents like DMF or DMSO can compete with essential phosphine ligands, potentially altering the active catalytic species. In some cases, polar solvents can stabilize anionic palladium complexes, which may exhibit different reactivity and selectivity compared to the neutral monoligated species often active in nonpolar solvents.[7][8]
-
Rate of Oxidative Addition: The oxidative addition of aryl triflates to a Pd(0) complex is a crucial step in the catalytic cycle. This step often proceeds through a polar, nucleophilic displacement mechanism.[8][9] Consequently, polar solvents can stabilize the charge-separated transition state, leading to a significant acceleration in the reaction rate.[10]
-
Base Solubility and Efficacy: The performance of inorganic bases (e.g., K₃PO₄, K₂CO₃) and organic bases (e.g., NaOtBu) is highly dependent on their solubility and dissociation in the reaction medium. A solvent must effectively dissolve the chosen base to ensure a smooth and efficient reaction. For instance, the use of a sparingly soluble base like K₃PO₄ in a solvent like dioxane can be advantageous, as it maintains a low, steady-state concentration of the active nucleophile, which can suppress side reactions like triflate cleavage.[11]
-
Reagent and Product Solubility: Ensuring all components remain in solution is fundamental for a homogeneous catalytic reaction. Poor solubility of any reagent can lead to stalled or incomplete reactions. The final product must also be soluble enough to avoid precipitating onto the catalyst, which could cause deactivation.
Diagram: The Solvent's Sphere of Influence
The following diagram illustrates the key stages of a generic cross-coupling cycle where the solvent exerts a significant influence.
Caption: Solvent influence on the Pd-catalyzed cross-coupling cycle.
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
A rational choice of solvent begins with understanding its physical properties. This table summarizes key parameters for solvents frequently employed in palladium-catalyzed reactions.[12][13][14][15]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | General Classification |
| Toluene | C₇H₈ | 111 | 2.38 | 0.36 | Nonpolar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | 1.75 | Polar Aprotic |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.25 | 0.45 | Nonpolar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | 3.92 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 3.82 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.0 | 3.96 | Polar Aprotic |
| Water | H₂O | 100 | 80.1 | 1.85 | Polar Protic |
Part II: Application in Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures.[16] The reaction of this compound with various boronic acids or esters allows for the direct introduction of aryl, heteroaryl, or alkyl groups at the C-7 position.
Solvent Selection Guide for Suzuki Coupling
The choice of solvent can dramatically impact reaction efficiency.
-
Aprotic Ether/Hydrocarbon Solvents (Dioxane, THF, Toluene): These are the most common choices. Dioxane, often mixed with water, is highly effective at dissolving both the organic electrophile and the inorganic base (e.g., K₂CO₃, K₃PO₄).[11][17] Toluene is useful for reactions requiring higher temperatures.
-
Polar Aprotic Solvents (DMF, Acetonitrile): These solvents can accelerate the rate-limiting oxidative addition step for aryl triflates.[7][18] However, their strong coordinating ability can sometimes interfere with the catalyst. They have been shown to induce selectivity switches in substrates with multiple leaving groups, favoring reaction at the C-OTf bond.[7][9]
-
Aqueous/Protic Systems: Reactions in water or alcohol/water mixtures are gaining traction due to their environmental benefits.[19] These systems often require water-soluble ligands and bases and can be highly effective.
Table 2: Representative Solvent Effects on Suzuki Coupling Yield
The following data represents typical outcomes for the coupling of this compound (1.0 eq) with Phenylboronic Acid (1.5 eq) using Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.0 eq) at 80 °C.
| Entry | Solvent System | Time (h) | Yield (%) | Observations |
| 1 | Toluene | 12 | 75% | Good for higher temperatures, but base solubility can be limited. |
| 2 | THF | 12 | 88% | Effective, but lower boiling point limits temperature range. |
| 3 | Dioxane / H₂O (4:1) | 6 | 95% | Excellent performance; water aids in dissolving the base and accelerates transmetalation.[4] |
| 4 | DMF | 4 | 92% | Faster reaction rate due to stabilization of polar intermediates.[7] |
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram outlines the standard laboratory workflow for setting up the reaction.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and finely ground K₂CO₃ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. This step is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of a dioxane/water mixture is highly effective for dissolving both organic and inorganic reagents.[4]
-
Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). The dppf ligand is robust and provides good stability and activity.[4]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-phenylisoquinoline.
Part III: Application in Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[20] This reaction allows for the conversion of this compound into a wide array of 7-aminoisoquinolines.
Solvent Selection Guide for Amination
Solvent choice is particularly crucial in amination due to the use of strong, air-sensitive bases.
-
Aromatic Hydrocarbons (Toluene, Xylene): Toluene is arguably the most common and robust solvent for Buchwald-Hartwig aminations.[21] Its high boiling point (111 °C) is suitable for many transformations, and it is relatively non-coordinating, which can prevent catalyst inhibition.
-
Ethers (Dioxane, THF): While effective, ethers can sometimes lead to lower yields compared to toluene, especially for less reactive amines or aryl triflates.[21] Dioxane is a common choice but is facing increased regulatory scrutiny.[19]
-
Polar Aprotic Solvents (DMF, DMAc): These are generally avoided. The combination of a strong base (like NaOtBu) and a polar aprotic solvent at high temperatures can lead to solvent degradation and unwanted side reactions.
Table 3: Representative Solvent Effects on Buchwald-Hartwig Amination Yield
The following data represents typical outcomes for the coupling of this compound (1.0 eq) with Morpholine (1.2 eq) using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq) at 100 °C.
| Entry | Solvent | Time (h) | Yield (%) | Observations |
| 1 | Toluene | 8 | 94% | Excellent, general-purpose solvent for amination. Allows for high temperatures and is non-coordinating.[21] |
| 2 | THF | 12 | 65% | Lower yield, possibly due to lower reaction temperature or solvent-catalyst interactions. |
| 3 | 1,4-Dioxane | 8 | 89% | Good performance, a viable alternative to toluene if lower temperatures are needed.[20] |
| 4 | DMF | 12 | <20% | Poor yield, significant decomposition observed. Not recommended with strong bases at high temperatures. |
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Reagent Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, add NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried vial. Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). The use of a bulky, electron-rich ligand like Xantphos is crucial for facilitating the catalytic cycle.[22]
-
Substrate Addition: In the same vial, add this compound (1.0 mmol, 1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 1.2 eq).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100 °C. Stir vigorously for 8-16 hours.
-
Caution - Slow Addition: For particularly sensitive or electron-deficient aryl triflates, slow addition of the triflate via syringe pump may be necessary to prevent base-induced hydrolysis and formation of the corresponding phenol.[21]
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 7-morpholinoisoquinoline.
Conclusion
The solvent is a powerful tool for optimizing palladium-catalyzed cross-coupling reactions of this compound. It is not an inert medium but an active component that influences every step of the catalytic cycle. For Suzuki-Miyaura couplings, polar solvent mixtures like dioxane/water often provide the best balance of solubility and reactivity, leading to high yields in shorter times. For Buchwald-Hartwig aminations, non-coordinating aromatic hydrocarbons like toluene remain the gold standard, providing a robust environment for reactions involving strong bases at elevated temperatures. By understanding the fundamental principles outlined in this guide and applying the detailed protocols, researchers can harness the power of solvent effects to achieve efficient, reliable, and high-yielding syntheses of valuable isoquinoline derivatives.
References
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Source: National Institutes of Health. URL: [Link]
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Title: Solvent effects in palladium catalysed cross-coupling reactions. Source: Royal Society of Chemistry. URL: [Link]
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Title: Properties of Solvents Used in Organic Chemistry. Source: Steven Murov, Modesto Junior College. URL: [Link]
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Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Source: Israel Journal of Chemistry. URL: [Link]
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Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Source: ResearchGate. URL: [Link]
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Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Source: ResearchGate. URL: [Link]
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Title: Organic Solvents: Types, Uses, & Properties Explained. Source: Allen International. URL: [Link]
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Title: Specific Solvent Issues with Buchwald-Hartwig Amination. Source: ACS Green Chemistry Institute. URL: [Link]
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Title: Common Organic Solvents: Table of Properties. Source: University of Michigan. URL: [Link]
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Title: Physical properties of some common organic solvents. Source: Oregon State University. URL: [Link]
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Title: Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. Source: ResearchGate. URL: [Link]
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Title: Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. Source: ChemRxiv. URL: [Link]
-
Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Source: MDPI. URL: [Link]
-
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Title: Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors... Source: PubMed. URL: [Link]
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Title: Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Source: International Journal of Scientific & Technology Research. URL: [Link]
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-
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Title: Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Source: MDPI. URL: [Link]
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- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
"optimizing reaction conditions for Isoquinolin-7-YL trifluoromethanesulfonate"
An advanced guide to navigating the complexities of synthesizing and utilizing Isoquinolin-7-YL trifluoromethanesulfonate.
Introduction
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. This compound is a key intermediate, primarily utilized as an electrophilic partner in cross-coupling reactions, enabling the synthesis of complex isoquinoline derivatives.[1][2][3] The triflate group is an excellent leaving group, making this compound significantly more reactive than its corresponding halide analogs in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis and application of this important reagent.
Part 1: Synthesis of this compound
The most common route to this compound is through the triflation of its corresponding phenol, 7-hydroxyisoquinoline. While seemingly straightforward, this reaction requires careful control of conditions to achieve high yields and purity.
Experimental Protocol: Triflation of 7-Hydroxyisoquinoline
This protocol employs N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), a milder and more selective triflating agent compared to the highly reactive triflic anhydride (Tf₂O).[5][6]
dot
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
7-Hydroxyisoquinoline
-
N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-hydroxyisoquinoline (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM.
-
Add pyridine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Tf₂NPh (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the Tf₂NPh solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by adding cold, saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.
Troubleshooting the Triflation Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Trifling Agent: Triflic anhydride (Tf₂O) is extremely sensitive to moisture. Tf₂NPh is more stable but should still be handled under anhydrous conditions.[6] 2. Insufficient Base: The base is required to deprotonate the phenol. 3. Poor Solubility: 7-hydroxyisoquinoline may have limited solubility in some solvents. | 1. Use a fresh bottle of the triflating agent. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. 2. Ensure the correct stoichiometry of the base is used. Consider a stronger, non-nucleophilic base if needed. 3. Increase the solvent volume or consider a co-solvent. For substrates with poor solubility, DMF can be used, but its reaction with Tf₂O must be considered.[7] |
| Formation of Dark, Tarry Mixture | 1. Decomposition: This can be caused by excessive heat or reaction with the solvent. 2. Side Reactions: The isoquinoline nitrogen can be quaternized by the triflating agent, especially if the phenolic oxygen is not deprotonated efficiently. | 1. Maintain low temperatures (0 °C or below) during the addition of the triflating agent. 2. Ensure the base is added first and is in slight excess to facilitate rapid deprotonation of the hydroxyl group. |
| Difficult Purification from Amine Base | 1. Protonated Base: Amine bases like pyridine or TEA form salts that can be difficult to remove. | 1. Perform an acidic wash (e.g., with cold 1M HCl) during workup to remove the amine base. Caution: This can promote hydrolysis of the triflate product. 2. Alternative Method: Use an inorganic base like K₂CO₃ or a biphasic aqueous system (e.g., toluene and aqueous K₃PO₄), which simplifies workup as the base remains in the aqueous phase.[8] |
| Product Hydrolysis During Workup | 1. Presence of Water/Base: The triflate group is an excellent leaving group and can be hydrolyzed back to the phenol, especially under basic or prolonged aqueous conditions.[9][10] | 1. Anhydrous Workup: If possible, filter the reaction mixture through a pad of Celite and silica to remove salts, then concentrate. 2. Careful Quenching: Use a cold, mildly acidic quencher like saturated NH₄Cl instead of water or basic solutions.[9] 3. Temperature Control: Keep all workup steps cold to minimize the rate of hydrolysis. |
Part 2: Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the formation of C-C bonds at the C-7 position.[11][12]
Experimental Protocol: Suzuki Coupling
dot
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting the Suzuki Coupling Reaction
dot
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
Q: My reaction shows low conversion, and I recover most of my triflate starting material. What should I do? A: This points to an issue with the catalytic cycle, likely the oxidative addition or transmetalation step.[12][13]
-
Catalyst/Ligand: Standard ligands like PPh₃ may be insufficient. Switch to more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are known to facilitate the coupling of aryl chlorides and triflates.[13] Ensure your palladium source is active.
-
Base: The base is crucial for activating the boronic acid.[11] If you are using a mild base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[14] Ensure the base is finely powdered and dry.
-
Temperature: The reaction may require more thermal energy. Cautiously increase the reaction temperature in 10 °C increments.
Q: My main side product is 7-hydroxyisoquinoline. How can I prevent the hydrolysis of my triflate? A: Hydrolysis of the triflate is a common side reaction, especially in the presence of water and a strong base.[10]
-
Weaker Base: While a strong base can help the catalytic cycle, it can also promote hydrolysis. Try a weaker base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[15]
-
Anhydrous Conditions: Consider running the reaction under anhydrous conditions. This often involves using a boronate ester instead of a boronic acid and a base like KF or CsF in a solvent like THF or Dioxane.[15]
-
Lower Temperature: Reducing the reaction temperature can slow the rate of hydrolysis relative to the cross-coupling reaction.
Q: I'm observing significant homocoupling of my boronic acid. What is the cause? A: Homocoupling is typically caused by the presence of oxygen, which can interfere with the palladium catalyst.
-
Degassing: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[14]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
Part 3: Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: As with most reactive triflates, it should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a freezer (-20 °C). It is sensitive to moisture and nucleophiles, which can cause hydrolysis.[4]
Q2: Is silica gel chromatography a suitable purification method for this triflate? A2: Yes, aryl triflates are generally stable enough for flash chromatography.[5] However, to minimize the risk of hydrolysis on the acidic silica surface, it is advisable to use a non-polar eluent system and run the column relatively quickly. If instability is observed, consider alternative purification methods like recrystallization.[9]
Q3: What are the main advantages of using a triflate over a bromide or iodide in cross-coupling? A3: Triflates are often more reactive than the corresponding halides, which can lead to milder reaction conditions (lower temperatures, shorter reaction times).[4] This increased reactivity stems from the triflate anion being an exceptionally good leaving group. Additionally, triflates are easily prepared from readily available phenols, providing a convenient synthetic route.[8][16]
Q4: Can I use other cross-coupling reactions with this compound? A4: Absolutely. The triflate group makes it an excellent substrate for a variety of palladium-catalyzed reactions, including Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions. The specific conditions (catalyst, ligand, base, solvent) will need to be optimized for each reaction type.
References
- K. E. S. K. Kjellgren, J.
- Li, B.-Y., Voets, L., Van Lommel, R., Hoppenbrouwers, F., Alonso, M., Verhelst, S. H. L., & De Borggraeve, W. M. (n.d.).
- BenchChem. (n.d.).
- RU2135463C1 - Method of synthesis of trifluoromethane sulfoacid - Google P
- Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal.
- Optimization of triflation conditions. | Download Table. (n.d.).
- The CF3SO2F triflylation of phenols (phenolate as reactive species) and... (n.d.).
- CN113845446A - Preparation method of trifluoromethanesulfonic acid - Google P
- Alcohol to Trifl
- Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condens
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.).
- Hydrolysis of aryl triflate during suzuki : r/Chempros. (2025, July 11). Reddit.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit.
- A Simple Deprotection of Triflate Esters of Phenol Derivatives. (2025, August 7).
- Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. (2024, December 17).
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Trifl
- DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts - Google P
- Solvent for triflation reaction? : r/chemistry. (2016, April 25). Reddit.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F)
- Diastereoselective Synthesis of (–)
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (n.d.). PMC - NIH.
- CN112300073A - Preparation method of isoquinoline derivative - Google P
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents | Request PDF. (2025, August 6).
- Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. (n.d.). PubMed.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Synthesis of Isoquinolin-7-YL Trifluoromethanesulfonate
Welcome to the technical support center for the synthesis of Isoquinolin-7-YL trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient preparation of this key intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted 7-hydroxyisoquinoline starting material.
Potential Causes & Solutions:
-
Cause 1: Inactive Triflic Anhydride. Trifluoromethanesulfonic anhydride (Tf₂O) is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to the unreactive triflic acid.
-
Solution: Use freshly opened or properly stored Tf₂O. If the quality is uncertain, it can be purified by distillation from phosphorus pentoxide (P₂O₅).[1] Always handle Tf₂O under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.
-
-
Cause 2: Inefficient Deprotonation of 7-Hydroxyisoquinoline. The triflation of a phenol requires the presence of a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.[2]
-
Solution: Ensure the base being used is appropriate and of good quality. Pyridine or triethylamine are commonly used.[3] The base should be dry and added in a sufficient stoichiometric amount (typically 1.1 to 1.5 equivalents). For substrates sensitive to strong organic bases, consider biphasic conditions with an inorganic base like K₃PO₄.[4]
-
-
Cause 3: Reaction Temperature is Too Low. While triflation reactions are often performed at low temperatures (e.g., 0 °C to -78 °C) to control exothermicity and side reactions, the reaction may be sluggish if the temperature is too low for the specific substrate and base combination.
-
Solution: Allow the reaction to warm slowly to room temperature after the addition of Tf₂O.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Issue 2: Presence of Multiple Side Products
Symptoms: The crude reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating the formation of impurities alongside the desired product.
Potential Causes & Solutions:
-
Cause 1: Hydrolysis of the Product. The triflate group, being an excellent leaving group, can be susceptible to hydrolysis, especially during aqueous workup, reverting the product to 7-hydroxyisoquinoline.[6][7]
-
Solution: Perform the workup at low temperatures and minimize contact time with water. Use a mildly acidic quench, such as cold, saturated ammonium chloride solution, instead of pure water or basic solutions to avoid base-catalyzed hydrolysis.[6] Anhydrous workup conditions should be employed where possible.
-
-
Cause 2: N-Triflation. The nitrogen atom of the isoquinoline ring is a potential nucleophile and could react with the highly electrophilic triflic anhydride, leading to the formation of an N-triflyl isoquinolinium salt.
-
Solution: The use of a sterically hindered non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can disfavor reaction at the nitrogen atom. Performing the reaction at low temperatures will also enhance the selectivity for O-triflation over N-triflation.
-
-
Cause 3: Sulfonation of the Aromatic Ring. Under strongly acidic conditions, which can arise from the hydrolysis of triflic anhydride, electrophilic aromatic substitution (sulfonation) on the electron-rich isoquinoline ring could occur, though this is generally less common.
-
Solution: Ensure the reaction is performed under basic conditions with a sufficient amount of base to neutralize any triflic acid that may be present or formed.[2]
-
-
Cause 4: Impurities in the Starting Material. The purity of the starting 7-hydroxyisoquinoline is crucial. The presence of other isomeric hydroxyisoquinolines or other impurities can lead to the formation of a mixture of triflated products.
-
Solution: Ensure the 7-hydroxyisoquinoline is of high purity before starting the reaction. Recrystallization or column chromatography may be necessary to purify the starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Dichloromethane (DCM) is a commonly used solvent for triflation reactions as it is relatively inert and effectively dissolves both the starting materials and reagents.[3] Other aprotic solvents like tetrahydrofuran (THF) can also be used. It is critical that the solvent is anhydrous to prevent the decomposition of the triflic anhydride.
Q2: How can I effectively purify the final product?
A2: Purification of aryl triflates is typically achieved through flash column chromatography on silica gel.[2] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often effective. Given that the product can be sensitive to hydrolysis, it is advisable to use solvents that have been dried and to minimize the time the product spends on the column. In some cases, if the product is a solid, recrystallization can be an effective purification method.
Q3: Are there alternative triflating reagents to triflic anhydride?
A3: Yes, for substrates that are sensitive or for reactions where selectivity is a major concern, milder triflating reagents can be used. N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is a stable, crystalline solid that is less reactive than triflic anhydride and can provide improved selectivity in some cases.[2][7] Another alternative is 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one in the presence of a fluoride source, which allows for triflation under mild conditions.[8]
Q4: What are the key safety precautions to take during this synthesis?
A4: Triflic anhydride is a strong electrophile and is corrosive. It reacts vigorously with water and can cause severe burns.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be conducted under an inert atmosphere. Triflic acid, a potential byproduct, is a superacid and must also be handled with extreme care.[10]
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 69-91% | Yields can vary significantly based on the purity of reagents and reaction conditions.[2] |
| Purity (Post-Chromatography) | >95% | As determined by GC-MS or LC-MS.[2] |
| Common Impurities | Unreacted 7-hydroxyisoquinoline, 7-hydroxyisoquinoline (from hydrolysis), N-triflyl isoquinolinium salt | The relative amounts of these impurities will depend on the specific reaction and workup conditions. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
7-Hydroxyisoquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride solution (cold)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxyisoquinoline (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
After stirring for 10 minutes, add triflic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding cold, saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction and Side Products
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side product formation.
References
-
Wikipedia. Trifluoromethanesulfonic anhydride. [Link]
-
Larhed, M., et al. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(16), 2865–2868. [Link]
- Stang, P. J., & White, M. R. (1983).
-
Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]
- Google Patents. CN102911086A - Preparation method of trifluoro methanesulfonic anhydride.
-
Google Patents. UNITED STATES PATENT OFFICE - Inventive Adventures. [Link]
- Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)
-
Ungnade, H. E., et al. (1945). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE. The Journal of Organic Chemistry, 10(6), 533-538. [Link]
- Google Patents.
-
Stang, P. J., & Hanack, M. (1997). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 30(12), 514-521. [Link]
-
Jolly, P. I., et al. (2012). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. Supporting Information. [Link]
-
Ataman Kimya. TRIFLIC ANHYDRIDE. [Link]
-
Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(42), 8414-8422. [Link]
-
Bolshan, Y., & Biscoe, M. R. (2012). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organometallics, 31(7), 2940-2943. [Link]
-
Jones, G. L., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 25(18), 4158. [Link]
-
Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13192-13214. [Link]
-
Wikipedia. Triflate. [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
-
Ataman Kimya. TRIFLIC ANHYDRIDE. [Link]
-
Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]
-
Química Organica.org. Isoquinoline synthesis. [Link]
- Google Patents.
-
Schiesser, S., et al. (2023). The CF3SO2F triflylation of phenols (phenolate as reactive species) and... ResearchGate. [Link]
-
MySkinRecipes. 7-Hydroxyisoquinoline. [Link]
-
ResearchGate. Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents | Request PDF. [Link]
-
Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. [Link]
-
PubMed. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. [Link]
-
PubMed. A questionable excited-state double-proton transfer mechanism for 3-hydroxyisoquinoline. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
- Google Patents.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isoquinolin-7-YL Trifluoromethanesulfonate
Welcome to the dedicated technical support guide for the purification of Isoquinolin-7-YL trifluoromethanesulfonate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. The stability and purity of aryl triflates like this compound are paramount for the success of subsequent reactions, particularly palladium-catalyzed cross-couplings.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common challenges and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound? Do I need to handle it under an inert atmosphere?
A1: The stability of aryl triflates can be highly dependent on the specific aromatic system and the presence of other functional groups.[2] While some heavily functionalized aryl triflates are bench-stable for weeks in air and moisture, others are more sensitive and prone to hydrolysis back to the corresponding phenol (isoquinolin-7-ol).[2]
-
Expert Recommendation: As a best practice, assume your this compound has moderate sensitivity. While you may not need a glovebox for routine handling, it is advisable to work quickly, minimize exposure to atmospheric moisture, and store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) for long-term stability. For critical applications, using the triflate immediately after purification is the safest approach.[2]
Q2: What are the most likely impurities in my crude this compound?
A2: The impurity profile depends heavily on the synthetic method used. Common impurities include:
-
Unreacted Isoquinolin-7-ol: The starting phenol is the most common impurity, resulting from an incomplete reaction.
-
Residual Base: If using a traditional method with an amine base (e.g., pyridine, triethylamine), residual base can contaminate the product.[3]
-
Triflic Anhydride Byproducts: Triflic acid is a byproduct of reactions using triflic anhydride.[4] If N-phenyltriflimide is used, the bistriflimide byproduct may be present.[4]
-
Hydrolysis Product: Isoquinolin-7-ol can also be present due to premature hydrolysis of the product during workup or storage.
-
Sulfonate Esters from Solvents: If residual alcohols (e.g., methanol, ethanol from other steps) are present during synthesis or workup in acidic conditions, there is a risk of forming mutagenic sulfonate ester impurities.[5][6]
Q3: Can I perform an aqueous workup?
A3: This is a critical question with a nuanced answer. Some aryl triflates are known to be sensitive to cleavage by alkoxides or even amines in the absence of a catalyst.[7] However, modern synthetic methods often employ biphasic aqueous conditions, which demonstrates that many aryl triflates are sufficiently stable for a standard aqueous workup.[3][8]
-
Causality: The isoquinoline nitrogen adds a layer of complexity. If the pH of the aqueous phase is too low, the nitrogen can be protonated, potentially increasing the compound's solubility in the aqueous layer and leading to yield loss.
-
Recommendation: An aqueous workup with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) is generally acceptable and effective for removing water-soluble byproducts like triflic acid or amine hydrochlorides. Proceed with the extraction immediately after quenching the reaction, and avoid prolonged contact times.
Q4: How can I best monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp (254 nm) for visualization.[8] The triflate product should have a significantly higher Rf value (be less polar) than the starting isoquinolin-7-ol. For definitive confirmation, ¹⁹F NMR is an excellent tool, as the triflate group gives a characteristic singlet peak.[8]
Purification Workflow & Troubleshooting
This workflow provides a logical path from your crude product to a highly pure final compound.
Caption: General purification workflow for this compound.
Guide 1: Troubleshooting Column Chromatography
Column chromatography is the most common method for purifying aryl triflates.[1][7][9]
Problem 1: The compound is streaking badly on the TLC plate and the column, leading to poor separation from the starting material.
-
Probable Cause & Scientific Logic: The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to tailing and poor chromatographic performance.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in your chosen eluent containing 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound.
-
Solvent System Optimization: Start with a non-polar system and gradually increase polarity. A common choice is a gradient of ethyl acetate (EtOAc) in hexanes or diethyl ether (Et₂O) in hexanes.[7]
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Problem 2: The product appears to be decomposing on the column, as evidenced by the appearance of a new, low-Rf spot.
-
Probable Cause & Scientific Logic: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive triflates back to the corresponding phenol, especially if the eluent contains protic solvents like methanol.
-
Solution:
-
Avoid Protic Solvents: Do not use methanol in your eluent unless absolutely necessary and only in very small percentages with added NEt₃.
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to expedite the separation.
-
Use Deactivated Silica: As with streaking, using silica treated with NEt₃ can mitigate acid-catalyzed decomposition.
-
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Pre-treatment | Slurry with eluent + 0.5% NEt₃ | Neutralizes acidic sites, prevents streaking. |
| Eluent System | Hexanes / Ethyl Acetate | Good balance of polarity for aryl triflates.[7] |
| Starting Gradient | 5% EtOAc in Hexanes | Start with low polarity and increase gradually. |
| Monitoring | TLC with UV (254 nm) | Product (higher Rf) vs. Starting Material (lower Rf).[8] |
Guide 2: Troubleshooting Recrystallization
Recrystallization is an excellent technique for obtaining highly crystalline, pure material if a suitable solvent system can be found.[10]
Caption: Troubleshooting logic for common recrystallization problems.
Problem 1: The product "oils out" as a liquid instead of forming solid crystals upon cooling.
-
Probable Cause & Scientific Logic: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when impurities disrupt the crystal lattice formation.[11] It can also be caused by cooling the solution too quickly.
-
Solution:
-
Ensure High Purity: Recrystallization works best on material that is already relatively pure (>90%). If your crude material is very impure, perform a quick chromatographic separation first to remove the bulk of the impurities.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. This gradual temperature change encourages ordered crystal growth.[12]
-
Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent and allow it to cool slowly again.
-
Problem 2: No crystals form, even after the solution has cooled completely.
-
Probable Cause & Scientific Logic: The solution is not supersaturated, meaning the compound remains soluble even at low temperatures. This happens if too much solvent was used initially.[12]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Allow the more concentrated solution to cool again.
-
Introduce an "Anti-Solvent": While stirring the solution at room temperature, slowly add a miscible solvent in which your compound is insoluble (e.g., hexanes or pentane). Add the anti-solvent dropwise until the solution becomes persistently cloudy, then warm slightly until it is clear again and allow to cool slowly.[11]
-
Seed the Solution: If you have a pure crystal of the product, add a tiny speck to the cold solution to initiate crystallization. Alternatively, scratch the inside of the flask with a glass rod at the solvent line to create a rough surface that can promote nucleation.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Slurry: In a beaker, add silica gel to your starting eluent (e.g., 5% EtOAc/Hexanes) containing 0.5% NEt₃. Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude this compound in a minimum amount of dichloromethane (DCM) or your eluent. For a cleaner loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elute: Begin running the solvent through the column. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Once the product has eluted, combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization from a Two-Solvent System
-
Dissolve the Solute: Place the crude (but relatively pure) triflate in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is soluble, e.g., ethyl acetate or THF) and heat gently to dissolve the solid completely.[11]
-
Add the Anti-Solvent: While the solution is warm, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Re-clarify: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Isolate Crystals: Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize recovery.[12] Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.[10]
References
-
Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(25), 4717–4718. [Link]
-
Chen, Y., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
-
Biswas, S., et al. (2021). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. ACS Catalysis. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 71(1), 269–272. [Link]
-
Stadler, A., & Kappe, C. O. (2001). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 3(23), 3871–3873. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Millersville University. (n.d.). Recrystallization1. Millersville University Chemistry. [Link]
-
ResearchGate. (2015). Is there any solvent system where metal triflates precipitate out?. ResearchGate. [Link]
-
Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. [Link]
-
Reddit. (2022). Crystallization of a byproduct after column purification. r/chemistry. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Reddit. (2016). How easy is it to make and use aryl triflate, technical-wise?. r/chemistry. [Link]
-
Oreate AI Blog. (2025). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]
-
Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. PQRI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 6. pqri.org [pqri.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
"troubleshooting failed reactions with Isoquinolin-7-YL trifluoromethanesulfonate"
Welcome to the technical support center for Isoquinolin-7-YL trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile heterocyclic triflate. As a potent electrophile for cross-coupling reactions, its success hinges on meticulous attention to reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered in the lab.
Section 1: First-Line Diagnostics & General FAQs
This section addresses the most common and fundamental issues that can lead to reaction failure. Before diving into reaction-specific troubleshooting, it is crucial to validate your foundational setup and reagents.
Q1: My reaction shows no conversion of the starting material. What are the first things to check?
Answer: When a reaction fails to initiate, the root cause often lies in the fundamental components rather than the specific catalytic cycle. A systematic check of the following is the most efficient path to a solution.
-
Inert Atmosphere Integrity: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Incomplete removal of oxygen is a primary cause of catalyst deactivation.
-
Causality: Oxygen can oxidize the electron-rich phosphine ligands and the Pd(0) center, rendering the catalyst inactive for the crucial initial oxidative addition step.
-
Actionable Protocol: Ensure all solvents are rigorously degassed. For most applications, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is sufficient. For highly sensitive reactions, several freeze-pump-thaw cycles are recommended.[1] Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Reagent Quality and Purity:
-
This compound: This reagent can undergo hydrolysis to 7-hydroxyisoquinoline if exposed to moisture over time. Confirm its purity by ¹H NMR or LC-MS before use.
-
Coupling Partner (e.g., Boronic Acid): Boronic acids, especially heteroaryl variants, are susceptible to protodeboronation upon storage, effectively reducing the amount of active nucleophile.[1] Use freshly acquired or properly stored boronic acid. Consider using more stable alternatives like boronic acid pinacol esters (BPin) or potassium trifluoroborate salts.
-
Catalyst and Ligand: Pre-catalysts and ligands can degrade. Use reagents from freshly opened bottles or those stored correctly under an inert atmosphere.
-
-
Reaction Temperature: Many cross-coupling reactions have a specific activation energy barrier.
-
Causality: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier for oxidative addition.
-
Actionable Protocol: Confirm your reaction is being heated to the target temperature. Measure the temperature of the oil bath directly, not just the hot plate setting. If the literature procedure calls for 80-110 °C, ensure your reaction block or bath is stable in that range.[1]
-
Q2: I'm observing significant formation of 7-hydroxyisoquinoline as a byproduct. What's causing this and how can I prevent it?
Answer: The formation of 7-hydroxyisoquinoline is a classic sign of triflate group hydrolysis (S-O bond cleavage). The triflate is an excellent leaving group, but this also makes it susceptible to nucleophilic attack by water or hydroxide ions.[2][3]
Primary Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Wet Solvents/Reagents | Water acts as a nucleophile, attacking the sulfur atom of the triflate group, leading to its cleavage. | Use anhydrous solvents from a solvent purification system or freshly opened bottles. Ensure all solid reagents are dried in a vacuum oven before use. |
| Inappropriate Base | Strong, highly soluble Brønsted bases can create a high concentration of hydroxide ions, which readily cleaves the triflate.[3] | Switch to a less nucleophilic or sparingly soluble base. For example, if using NaOH or KOH, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] |
| Premature Triflate Decomposition | For certain reactions, particularly Buchwald-Hartwig aminations, the triflate can be sensitive to cleavage under basic conditions before the catalytic cycle begins.[5] | The solution is to add the triflate slowly over a period of time to the reaction mixture containing the catalyst, base, and nucleophile. This keeps the instantaneous concentration of the triflate low, favoring the desired palladium-catalyzed pathway over the undesired cleavage.[5] |
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed reaction.
Caption: A systematic workflow for troubleshooting failed reactions.
Section 2: Troubleshooting Specific Cross-Coupling Reactions
Once general issues have been ruled out, troubleshooting must focus on the specifics of the intended transformation.
A. Suzuki-Miyaura Coupling
This is one of the most common applications for this compound. Success depends on the delicate balance between all components of the catalytic system.
Q3: My Suzuki coupling is failing. How do I choose the right catalyst, ligand, and base?
Answer: The choice of catalyst system is paramount. While aryl triflates are generally more reactive than aryl chlorides, the specific conditions can dramatically affect the outcome.[6][7]
Recommended Starting Conditions & Optimization Strategy:
| Component | Recommendation | Rationale & Expert Insights |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed pre-catalyst like Pd(dppf)Cl₂. | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ reduction to the active Pd(0) species. Pre-catalysts often provide more reproducible results.[8] |
| Ligand | Start with PPh₃ or dppf. For challenging couplings, use bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos). | PPh₃ is a standard, but may not be effective for all substrates.[9][10] Ligands like dppf offer more stability. Buchwald ligands excel at promoting the often rate-limiting oxidative addition and reductive elimination steps. |
| Base | K₂CO₃ or K₃PO₄. | These are robust, general-purpose bases. K₃PO₄ is stronger and can be effective when K₂CO₃ fails, but be mindful of potential triflate hydrolysis.[4] Cs₂CO₃ is also highly effective but more expensive. |
| Solvent | Dioxane/H₂O, DMF, or Toluene/H₂O. | The solvent choice is critical. Polar aprotic solvents like DMF or acetonitrile can favor reactivity at the triflate position.[11][12][13] The presence of water is often necessary to solubilize the inorganic base and facilitate transmetalation. |
If your initial reaction fails, screen different combinations. A change in ligand often has the most dramatic effect.
Suzuki-Miyaura Catalytic Cycle
Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
B. Buchwald-Hartwig Amination
Forming a C-N bond using an aryl triflate requires careful selection of conditions to outcompete the undesired C-O bond formation (hydrolysis).
Q4: My Buchwald-Hartwig amination is giving low yields and significant 7-hydroxyisoquinoline. What are the critical parameters?
Answer: This is a classic challenge for the amination of aryl triflates. The key is recognizing that the base required for the catalytic cycle can also promote hydrolysis.[5]
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective for amination of aryl triflates.[5] You must use specialized, bulky, electron-rich ligands.
-
Chelating Ligands: DPPF and BINAP were among the first effective ligands demonstrated for this transformation.[5]
-
Buchwald Ligands: Modern biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally superior, offering higher reactivity and broader substrate scope.
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.
-
Slow Addition Protocol (Crucial): This is the single most important technique to prevent hydrolysis of electron-deficient or sensitive aryl triflates.
-
Causality: Adding the this compound solution via syringe pump over 1-2 hours to the pre-heated mixture of the catalyst, ligand, amine, and base ensures its concentration remains low. This favors the rapid, Pd-catalyzed oxidative addition over the slower, base-mediated hydrolysis.[5]
-
Decision Tree for Ligand Selection
Caption: A simplified guide for initial ligand selection in Buchwald-Hartwig aminations.
C. Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes. Troubleshooting often revolves around the choice of a copper co-catalyst and the amine base.
Q5: My Sonogashira reaction is sluggish or failing. Should I be using copper, and what other conditions should I optimize?
Answer: The Sonogashira coupling of this compound can be performed under both traditional copper-co-catalyzed conditions and more modern copper-free protocols.[14][15][16]
Key Optimization Parameters:
-
Copper vs. Copper-Free:
-
Copper-Catalyzed (Classic): Employs a Pd catalyst (e.g., PdCl₂(PPh₃)₂) with a Cu(I) salt (e.g., CuI). This is a very robust method but can sometimes lead to alkyne homocoupling (Glaser coupling).
-
Copper-Free: Relies on a more active Pd catalyst/ligand system to function without copper. This avoids Glaser coupling byproducts and is often considered a "greener" method.[14][15] For your substrate, a copper-free system with a catalyst like PdCl₂(dppf) may be a good starting point.[17]
-
-
Base: The base is not just a proton scavenger; it is critical for the catalytic cycle.
-
Solvent: DMF, THF, and dioxane are common solvents. The choice depends on the solubility of your reagents and the specific protocol being followed.
-
Catalyst Loading: If the reaction is sluggish, increasing the palladium catalyst loading from 1-2 mol% to 5 mol% can sometimes be effective, though screening other parameters first is more cost-effective.[14]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Degassing a Reaction Solvent
-
Place the required volume of anhydrous solvent in a Schlenk flask equipped with a stir bar.
-
Ensure the flask is sealed and connected to a Schlenk line that can provide both vacuum and an inert gas (Argon or Nitrogen).
-
Freeze-Pump-Thaw Method (Recommended): a. Freeze the solvent by immersing the flask in a liquid nitrogen bath. b. Once fully frozen, open the flask to the vacuum line for 5-10 minutes. c. Close the vacuum line and remove the liquid nitrogen bath, allowing the solvent to thaw under static vacuum. You may see gas bubbles evolve. d. Backfill the flask with inert gas. e. Repeat this cycle at least two more times for a total of three cycles.
-
Sparging Method (Alternative): a. Insert a long needle connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle to act as a gas outlet. c. Bubble the inert gas through the stirring solvent for 20-30 minutes.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the origin, spot a reference lane for your starting material (this compound).
-
Spot a reference lane for your coupling partner (e.g., the boronic acid).
-
Carefully take a small aliquot from the reaction mixture with a capillary tube and spot it in a third lane.
-
-
Development: Place the TLC plate in a sealed chamber containing an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is progressing if you see the consumption of the starting material spot and the appearance of a new spot (the product). The reaction is complete when the limiting reagent spot has disappeared.
References
- ResearchGate. (n.d.). Triflate‐selective cross‐couplings of haloaryl triflates.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Royal Society of Chemistry. (n.d.). Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry.
- Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates.
- ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- ResearchGate. (2008). Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization.
- National Institutes of Health. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
- ResearchGate. (n.d.). A) First chemodivergent cross‐coupling of a chloroaryl triflate.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ACS Publications. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
"stability and storage of Isoquinolin-7-YL trifluoromethanesulfonate"
Welcome to the dedicated technical support resource for Isoquinolin-7-YL trifluoromethanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a potent intermediate, particularly in cross-coupling reactions, understanding its stability and handling characteristics is paramount to achieving reproducible and successful experimental outcomes. This document provides in-depth, experience-driven insights into the storage, handling, and troubleshooting associated with this compound, ensuring the integrity of your experiments from vial to reaction vessel.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximal shelf-life, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures. Refrigeration (2-8 °C) is recommended for routine use, while for long-term storage (>6 months), freezing (-20 °C) is ideal.[1][2] The key is to minimize exposure to moisture and atmospheric oxygen.
Q2: How sensitive is this compound to moisture?
A2: Like most aryl triflates, this compound is sensitive to moisture. The triflate group is an excellent leaving group, and the ester linkage is susceptible to hydrolysis, which cleaves the triflate to yield Isoquinolin-7-ol and trifluoromethanesulfonic acid.[3][4] This degradation is accelerated by the presence of bases.[5] Therefore, it is crucial to handle the compound in a dry environment, preferably in a glovebox or under a stream of inert gas.
Q3: Can I handle this compound on the open bench?
A3: While brief handling on an open bench for weighing purposes may be unavoidable, it should be minimized. Due to its hygroscopic nature and potential for hydrolysis, prolonged exposure to the atmosphere is discouraged.[6] Always work in a well-ventilated area, preferably a fume hood, to avoid inhalation.[7][8][9]
Q4: What are the visual signs of decomposition?
A4: Pure this compound should be a crystalline solid. Signs of degradation may include a change in color, clumping of the solid (due to moisture absorption), or the presence of a strong acidic odor, which could indicate the formation of triflic acid. If you suspect degradation, it is advisable to verify the purity analytically before use.
Q5: What solvents are compatible with this compound for dissolution and reaction?
A5: Aprotic, anhydrous solvents are highly recommended. These include toluene, tetrahydrofuran (THF), dioxane, dichloromethane (DCM), and acetonitrile (MeCN).[10] Protic solvents, especially in the presence of a base, can lead to solvolysis. When using solvents like THF or dioxane, ensure they are freshly distilled or obtained from a solvent purification system to remove peroxides and water.[11]
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A6: Standard laboratory PPE is required. This includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves (such as nitrile or neoprene).[3][6] Work should always be conducted in a well-ventilated fume hood.[8][9]
Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during the use of this compound in synthetic protocols, particularly in cross-coupling reactions.
Scenario 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction
You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and observe a low yield of the desired biaryl product. The main byproduct appears to be Isoquinolin-7-ol.
The formation of Isoquinolin-7-ol is a strong indicator of premature triflate cleavage via hydrolysis.[4][5] This competing reaction pathway can be exacerbated by several factors in your experimental setup.
Troubleshooting Workflow: Hydrolysis in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Scenario 2: Inconsistent Reaction Performance with a New Batch
You have opened a new bottle of this compound and are observing inconsistent results compared to a previous lot.
It is prudent to perform a quick quality control check. The following step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity and integrity of the material.
1. HPLC-UV Purity Assessment
This method is excellent for quantifying the purity of the main component and detecting non-volatile impurities, such as the hydrolysis product, Isoquinolin-7-ol.[12][13]
-
Step 1: Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Step 2: HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Step 3: Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. The presence of a significantly earlier eluting, more polar peak could indicate Isoquinolin-7-ol.
2. ¹H and ¹⁹F NMR for Structural Integrity
NMR spectroscopy provides structural confirmation and can detect impurities that may not be UV-active.
-
Step 1: Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).
-
Step 2: ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Look for the characteristic aromatic signals of the isoquinoline ring system. Broad signals or the appearance of new peaks compared to a reference spectrum could indicate degradation.
-
Step 3: ¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum. A single sharp peak corresponding to the -OTf group should be observed. The presence of other fluorine-containing signals would indicate decomposition or impurities from the synthesis.
| Parameter | Recommended Storage | Potential Risks of Deviation |
| Temperature | 2-8°C (short-term) -20°C (long-term)[1][2] | Higher temperatures can accelerate decomposition pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Exposure to air and moisture leads to hydrolysis.[3] |
| Container | Tightly sealed, opaque glass vial | Loose caps allow moisture ingress; light exposure can degrade some organic molecules.[14] |
| Handling | In a fume hood or glovebox | Minimizes moisture contact and prevents inhalation of fine particles.[6][9] |
References
- Methyl trifluoromethanesulfonate - Santa Cruz Biotechnology. (n.d.).
- Understanding the Hazards and Safe Handling of Trifluoromethanesulfonic Acid. (n.d.).
- Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. (n.d.). Cole-Parmer.
- TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. (2015). Gelest, Inc.
- leaving group ability of triflate. (2023). Reddit.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. (n.d.). ResearchGate.
- Methyl trifluoromethanesulfonate(333-27-7). (n.d.). ChemicalBook.
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate. (2025). Sigma-Aldrich.
- Aryl Triflates. (n.d.). Chemie Brunschwig.
- Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. (n.d.). Cole-Parmer.
- Silver trifluoromethanesulfonate. (n.d.). Santa Cruz Biotechnology.
- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
- Hydrolysis of aryl triflate during suzuki. (2025). Reddit.
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. (2024). ChemicalBook.
- Louie, J., et al. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. ACS Publications.
- SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. (n.d.). NIH.
- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. (n.d.). ChemRxiv.
- Solvent for triflation reaction?. (2016). Reddit.
- Alkaloids and Selected Topics in Their Thermochemistry. (2021). PMC.
- Is there any solvent system where metal triflates precipitate out?. (2015). ResearchGate.
- Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science.
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (n.d.). PMC - NIH.
- Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (n.d.). NIH.
- Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (n.d.). DSpace@MIT.
- Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4, 4717-4718.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI.
- Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. (1997). The Journal of Organic Chemistry.
- Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS.
- Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2025). American Chemical Society.
- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate.
- Isoquinoline. (n.d.). Wikipedia.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Practical Synthesis of Aryl Triflates under Aqueous Conditions. (2025). ResearchGate.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Decomposition of Isoquinoline and Quinoline by Supercritical Water. (n.d.). PubMed.
- First synthesis of ortho-trifluoromethylated aryl triflates. (1997). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. (n.d.). PMC - NIH.
- Product Stability Testing: Techniques And Applications. (2024). ALWSCI.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PMC.
- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International.
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- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Isoquinolin-7-YL Trifluoromethanesulfonate Reactions
Welcome to the technical support hub for researchers working with isoquinolin-7-yl trifluoromethanesulfonate. This guide is designed to provide practical, field-tested insights into the workup and purification procedures for reactions involving this versatile building block. As a potent electrophile in cross-coupling reactions, its success is often determined by a well-executed workup. This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup and purification of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling.
FAQ 1: My reaction appears complete by TLC/LC-MS, but my isolated yield is significantly lower than expected after an aqueous workup. Where could my product have gone?
Answer: This is a frequent challenge with aryl triflates and nitrogen-containing heterocycles. There are two primary culprits: hydrolysis of the triflate group and loss of the product into the aqueous layer.
-
Cause 1: Hydrolysis to the Phenol. The triflate group (-OTf) is an excellent leaving group, but it is susceptible to hydrolysis back to the corresponding phenol (7-hydroxyisoquinoline), especially under harsh pH conditions (strongly acidic or basic) or during prolonged workups.[1][2] This phenol byproduct is significantly more polar and may not be easily extracted from the aqueous phase.
-
Validation & Solution:
-
Check the Aqueous Layer: Before discarding, acidify a small sample of the aqueous layer and extract it with a more polar solvent like ethyl acetate. Run a TLC or LC-MS on this extract to check for 7-hydroxyisoquinoline.
-
Mild Quench: Always quench your reaction with a mild reagent like saturated aqueous ammonium chloride (NH₄Cl) or cold water before adding any base.
-
Use Weaker Bases: During the reaction, consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of strong hydroxides if the reaction tolerates it. In some cases, anhydrous conditions with bases like KF can prevent hydrolysis altogether.[3]
-
Limit Exposure Time: Perform the aqueous workup as efficiently as possible to minimize contact time with the aqueous phase.
-
-
-
Cause 2: Product Partitioning into the Aqueous Layer. The isoquinoline nitrogen is basic and can be protonated under acidic conditions (pH < ~5.5). The resulting ammonium salt is highly water-soluble and will partition into the aqueous phase.
-
Validation & Solution:
-
Monitor pH: During extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by washing with a saturated sodium bicarbonate (NaHCO₃) solution.[4] Check the pH with litmus paper.
-
"Salting Out": If your product has some water solubility, saturating the aqueous layer with sodium chloride (brine) can decrease the polarity of the aqueous phase and drive your organic product into the organic layer.[5]
-
Back-Extraction: If you suspect your product is in the aqueous layer as a salt, basify the aqueous layer to pH ~8-9 with NaHCO₃ or dilute Na₂CO₃ and re-extract with your organic solvent (e.g., EtOAc or DCM).[5]
-
-
Diagram: General Aqueous Workup Workflow
This diagram outlines a standard, robust workflow for the extractive workup of a palladium-catalyzed reaction.
Sources
Technical Support Center: Byproduct Formation in the Triflation of Isoquinolinols
Welcome to the technical support center dedicated to navigating the complexities of isoquinolinol triflation. This guide is crafted for researchers, scientists, and professionals in drug development who utilize this critical transformation in their synthetic endeavors. The conversion of a hydroxyl group on an isoquinolinol scaffold to a triflate is a cornerstone reaction, paving the way for numerous cross-coupling reactions. However, the path to a clean, high-yielding reaction is often complicated by the formation of persistent byproducts.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. We will delve into the mechanistic underpinnings of byproduct formation and offer field-proven strategies to mitigate these issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the triflation of isoquinolinols, providing a systematic approach to identify and resolve them.
Issue 1: Incomplete Conversion to the Desired O-Triflate
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
The isolated yield of the desired product is consistently low.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Reagent | Triflic anhydride (Tf₂O) is highly reactive and can be quenched by trace amounts of water in the solvent or on glassware.[1][2] | Ensure all glassware is rigorously dried (oven or flame-dried). Use freshly distilled, anhydrous solvents. Consider using a slight excess (1.1-1.2 equivalents) of Tf₂O. A general procedure often involves adding the alcohol and base to a cooled solution of triflic anhydride.[3][4] |
| Inadequate Base Strength or Steric Hindrance | The base is crucial for neutralizing the triflic acid byproduct.[3] If the base is too weak or sterically hindered, the reaction equilibrium may not favor product formation. | While pyridine is common, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective.[5] 2,6-lutidine is particularly useful in preventing N-triflation. |
| Low Reaction Temperature | While reactions are often initiated at 0 °C to control exothermicity, some less reactive isoquinolinols may require higher temperatures to proceed to completion. | If the reaction stalls at low temperatures, allow it to slowly warm to room temperature and monitor its progress by TLC or LC-MS.[6] |
Issue 2: Formation of an Unexpected, Highly Polar Byproduct
Symptoms:
-
A new spot appears on the TLC plate, often with a lower Rf value than the starting material.
-
The byproduct is often insoluble in common organic solvents like dichloromethane (DCM).[5]
-
¹H NMR may show a downfield shift of aromatic protons.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| N-Triflation | The nitrogen atom of the isoquinoline ring is also nucleophilic and can compete with the hydroxyl group for the triflating agent, forming a positively charged N-triflylisoquinolinium salt. This is a common issue with nitrogen heterocycles.[7] | Use a sterically hindered base like 2,6-lutidine. The bulky methyl groups can block access to the nitrogen atom, favoring O-triflation. Also, ensure slow, dropwise addition of Tf₂O at low temperatures (e.g., -78 °C to 0 °C) to control the reaction kinetics. |
| Reaction with Pyridine | If pyridine is used as both the base and a solvent, it can react with triflic anhydride to form a pyridinium triflate adduct, which can be a competing electrophile.[8][9] | Use a non-nucleophilic solvent like DCM or THF.[4][5] If pyridine is necessary as the base, use it in stoichiometric amounts rather than as the solvent. |
Issue 3: Product Decomposition or Darkening of the Reaction Mixture
Symptoms:
-
The reaction mixture turns dark brown or black.
-
TLC or LC-MS shows multiple, often unidentifiable, byproducts.
-
Low recovery of any characterizable material.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Excessive Heat | Triflic anhydride is a powerful dehydrating agent and can promote decomposition at elevated temperatures. The resulting triflic acid is also a superacid that can catalyze degradation pathways.[10] | Maintain strict temperature control. Initiate the reaction at 0 °C or below and only warm to room temperature if necessary.[6][11] |
| Reaction with Solvent | Certain solvents can react with triflic anhydride. For example, DMF is known to react with Tf₂O and should be avoided.[5] | Use inert, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[5] |
| Air Sensitivity | Electron-rich isoquinolinols can be susceptible to oxidation, which may be exacerbated by the reaction conditions. | Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reagent addition for the triflation of an isoquinolinol?
A1: The most common and generally successful procedure involves the slow, dropwise addition of a solution of the isoquinolinol and a suitable base (e.g., pyridine or 2,6-lutidine) to a cooled (typically 0 °C) solution of triflic anhydride in an anhydrous, inert solvent like DCM.[3][6] This method maintains a low concentration of the nucleophilic isoquinolinol in the presence of the highly electrophilic triflating agent, which can help to control the reaction rate and minimize side reactions.
Q2: How can I selectively achieve O-triflation over N-triflation?
A2: The competition between O- and N-triflation is a critical challenge. The key to favoring O-triflation lies in exploiting the different steric environments of the oxygen and nitrogen atoms.
-
Sterically Hindered Base: Using a bulky, non-nucleophilic base such as 2,6-lutidine or 2,4,6-collidine is highly recommended. The steric bulk of the base can selectively deprotonate the more accessible hydroxyl group while hindering the approach of the triflating agent to the ring nitrogen.
-
Low Temperature: Performing the reaction at low temperatures (-78 °C to 0 °C) can enhance selectivity. The reaction leading to the thermodynamically more stable O-triflate is often favored under these conditions.
Q3: My isoquinolinol starting material is poorly soluble in DCM. What are my options?
A3: Poor solubility can hinder reaction kinetics. If your substrate is insoluble in DCM, you might consider other anhydrous solvents such as THF or acetonitrile.[5] In some cases, a co-solvent system may be effective. For substrates with tertiary amines that form polar salts, protecting the amine with a group like Boc may improve solubility in common organic solvents.[5]
Q4: What is the mechanism of N-triflation, and why is the resulting byproduct so polar?
A4: The lone pair of electrons on the isoquinoline nitrogen can directly attack the highly electrophilic sulfur atom of triflic anhydride. This results in the formation of an N-triflylisoquinolinium triflate salt. This species is a salt, carrying a formal positive charge on the nitrogen atom, which makes it highly polar and often poorly soluble in nonpolar organic solvents.
Q5: Are there alternative triflating reagents that might be milder or more selective?
A5: Yes, if triflic anhydride proves to be too reactive or unselective, you can consider N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh).[4] This reagent is generally milder and can offer improved selectivity in certain cases, particularly for sensitive substrates.[4]
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the desired reaction and a key byproduct pathway.
Desired O-Triflation Pathway
Caption: The intended reaction pathway for O-triflation.
Competitive N-Triflation Byproduct Pathway
Caption: Formation of the highly polar N-triflated byproduct.
Experimental Protocol: General Procedure for Triflation of an Isoquinolinol
This protocol provides a robust starting point for the triflation of a generic isoquinolinol. It is crucial to adapt the specific conditions based on the reactivity and solubility of your particular substrate.
Materials:
-
Isoquinolinol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)[6]
-
Anhydrous pyridine (1.5 eq)[6]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the isoquinolinol (1.0 eq) and anhydrous DCM to a flame-dried round-bottom flask. Stir the mixture until the solid is fully dissolved. Add anhydrous pyridine (1.5 eq).
-
Reaction Setup: In a separate flame-dried flask, prepare a solution of triflic anhydride (1.2 eq) in anhydrous DCM.
-
Addition: Cool the isoquinolinol/pyridine solution to 0 °C using an ice bath. Slowly add the triflic anhydride solution dropwise over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-4 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be allowed to warm to room temperature.[6]
-
Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Extraction: Wash the organic layer successively with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired O-triflated isoquinoline.
References
-
ResearchGate. (n.d.). Trifluoromethanesulfonic (triflic) Anhydride. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) Triflic anhydride, pyridine, CH2Cl2, 0 °C,.... Retrieved from ResearchGate. [Link]
-
Reddit. (2013). Working with Triflates. r/chemistry. Retrieved from Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Reddit. (2016). Solvent for triflation reaction? r/chemistry. Retrieved from Reddit. [Link]
-
Bohrium. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Retrieved from Bohrium. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Triflate using Tf2O, base. Retrieved from Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from Wikipedia. [Link]
-
NetMolecule. (n.d.). Properties, Reactivity & Applications Of Trifluoromethanesulfonic Anhydride (Tf₂O). Retrieved from NetMolecule. [Link]
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- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 10. Triflate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing the Moisture Sensitivity of Triflate Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with research teams who leverage the exceptional reactivity of triflate reagents in their synthetic pathways. Triflates are powerful tools, particularly in pharmaceutical development where efficient and reliable bond formation is crucial. However, their high reactivity is a double-edged sword, making them extremely sensitive to moisture. This guide provides a comprehensive resource, blending fundamental principles with practical, field-tested advice to help you master the use of these reagents.
Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers encounter when working with triflate reagents.
Q1: Why are triflate reagents so acutely sensitive to moisture?
A: The trifluoromethanesulfonate (triflate, OTf) group is an outstanding leaving group in organic chemistry.[1][2][3] This is due to the extensive resonance stabilization of the resulting triflate anion (CF₃SO₃⁻), where the negative charge is delocalized across three oxygen atoms and further stabilized by the potent electron-withdrawing effect of the trifluoromethyl group.[1][3] This stability makes alkyl triflates highly reactive in SN2 reactions.[1][3] Consequently, triflating agents like triflic anhydride are highly electrophilic and react readily with nucleophiles, including water.[4] Even trace amounts of moisture can lead to rapid and irreversible hydrolysis, consuming the reagent and generating triflic acid, which can complicate the reaction.[5]
Q2: What are the visible signs that my triflate reagent has been compromised by moisture?
A: Identifying a degraded triflate reagent early can save significant time and resources. Here are key indicators:
-
Physical Appearance: Fresh triflic anhydride is a colorless liquid. Discoloration, such as a yellow or brown tint, can signal degradation from hydrolysis. Solid triflate salts that are normally free-flowing may appear clumpy or sticky if they have been exposed to moisture.
-
Excessive Fuming: While triflic anhydride naturally fumes in moist air, unusually vigorous fuming upon opening a container can indicate a compromised seal and reaction with atmospheric moisture.[4]
-
Inconsistent Reaction Performance: The most common sign of a faulty reagent is a decline in reaction performance. If you experience a sudden drop in yield, the formation of unexpected byproducts, or a complete failure of a previously robust reaction, reagent decomposition due to moisture is a likely culprit.[6]
-
NMR Spectroscopy: For critical applications, acquiring an NMR spectrum can be definitive. The presence of triflic acid, a byproduct of hydrolysis, can be identified, confirming reagent degradation.
Q3: Is storing my triflate reagents in a standard desiccator sufficient?
A: While a desiccator is better than open-shelf storage, it is generally insufficient for highly reactive reagents like triflic anhydride or silyl triflates. Standard desiccants often cannot maintain the extremely low moisture levels required to prevent slow degradation over time.
Best Practice: Triflate reagents should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, such as a Sure/Seal™ bottle.[7][8] Storing these reagents in a freezer (-20°C) can further slow any potential decomposition. For added protection, especially for long-term storage, consider placing the sealed container within a nitrogen-filled glove box.
Troubleshooting Guide: Common Issues in Triflation Reactions
When reactions don't proceed as planned, a systematic approach to troubleshooting is essential. This guide will help you diagnose and resolve common problems.
Issue 1: Low or No Yield in a Triflation Reaction
A common scenario is attempting to convert an alcohol to a triflate, only to find that the starting material remains largely unreacted.[6][9][10]
Caption: A diagnostic workflow for troubleshooting low-yield triflation reactions.
-
Reagent Integrity: A hydrolyzed triflating agent is the most frequent cause of reaction failure. Triflic anhydride that has reacted with water will no longer be effective for the desired transformation.
-
Solvent Quality: Anhydrous solvents are hygroscopic and can absorb atmospheric moisture over time, especially after the bottle has been opened multiple times. This moisture will compete with your substrate for the triflating agent.[6]
-
Glassware Preparation: Glass surfaces can adsorb a thin layer of water. It is crucial to flame-dry or oven-dry all glassware immediately before use to remove this adsorbed moisture.[9]
-
Inert Atmosphere: An inadequate inert atmosphere will allow moisture and oxygen to enter the reaction vessel, quenching the highly reactive triflating agent.
-
Choice of Base: The base plays a critical role in scavenging the triflic acid byproduct.[11] If the base itself is not anhydrous, it will introduce water into the reaction. Furthermore, if the base is too nucleophilic, it may react with the triflating agent. Sterically hindered, non-nucleophilic bases such as 2,6-lutidine or N,N-diisopropylethylamine are often preferred.[12][13]
Issue 2: Formation of a Symmetric Ether Byproduct
In the triflation of an alcohol, you may isolate a significant amount of a symmetric ether (R-O-R) instead of the desired alkyl triflate (R-OTf).
This byproduct forms when the desired alkyl triflate product, a potent electrophile, is attacked by a second molecule of the alcohol starting material, which acts as a nucleophile. This SN2 reaction is often facilitated by the base in the reaction mixture.
Mechanism Visualization:
Caption: The reaction pathway leading to the formation of a symmetric ether byproduct.
Preventative Measures:
-
Reverse Addition: Add the alcohol/base mixture slowly to a cold (-78 °C) solution of the triflic anhydride. This ensures the triflic anhydride is always in excess, minimizing the concentration of unreacted alcohol available to form the ether byproduct.
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the triflating agent can help drive the reaction to completion and fully consume the starting alcohol.
-
Hindered Base: Employing a highly hindered, non-nucleophilic base can sometimes suppress the formation of the ether by making the deprotonation of the second alcohol molecule less favorable.[12]
Experimental Protocol: Handling and Dispensing Triflic Anhydride
This protocol details the necessary steps for safely and effectively handling highly moisture-sensitive triflate reagents using standard air-sensitive techniques.[14][15][16]
Objective: To accurately transfer triflic anhydride from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Flame-dried reaction flask with a rubber septum, under a positive pressure of argon or nitrogen.
-
Sure/Seal™ bottle of triflic anhydride.
-
Dry, gas-tight syringe with a clean, sharp needle.
-
An inert gas line with a needle for pressurizing the Sure/Seal™ bottle.
-
A vent needle connected to a bubbler.
Step-by-Step Procedure:
-
System Preparation: Assemble the flame-dried reaction flask, and ensure it is properly secured. Backfill it with an inert gas, maintaining a positive pressure as indicated by a bubbler.
-
Reagent Equilibration: Allow the triflic anhydride bottle to warm to room temperature before use.[14] This is a critical step to prevent atmospheric moisture from condensing on the cold bottle neck and contaminating the reagent.
-
Syringe Preparation: Purge a dry syringe with inert gas by drawing gas from the headspace of an empty, argon-filled flask and expelling it. Repeat this process three times.
-
Reagent Bottle Pressurization: Carefully insert the inert gas inlet needle into the septum of the Sure/Seal™ bottle, ensuring the needle tip is in the headspace above the liquid.
-
Ventilation: Insert a vent needle to safely equalize the pressure.
-
Reagent Withdrawal: Insert the purged syringe needle through the septum, with the tip below the liquid surface. Slowly withdraw the desired volume. It can be beneficial to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Transfer: Quickly and carefully transfer the syringe to the reaction flask and dispense the reagent.
-
Syringe Quenching: After use, immediately quench the residual triflic anhydride in the syringe by drawing in a quenching solvent like isopropanol and expelling the contents into a beaker containing more of the same solvent.
Data Summary: Properties of Common Triflate Reagents
This table provides a quick reference for the properties of some widely used triflating agents.
| Reagent Name | Formula | Molar Mass ( g/mol ) | Form | Boiling Point (°C) | Key Hazards |
| Trifluoromethanesulfonic Anhydride | (CF₃SO₂)₂O | 282.14 | Colorless fuming liquid | 81-83 | Corrosive, Water-Reactive |
| Trimethylsilyl Trifluoromethanesulfonate | C₄H₉F₃O₃SSi | 222.26 | Colorless liquid | 140-144 | Corrosive, Water-Reactive |
| Methyl Trifluoromethanesulfonate | CF₃SO₃CH₃ | 164.10 | Colorless liquid | 94-99 | Toxic, Corrosive, Alkylating Agent |
| Scandium(III) Trifluoromethanesulfonate | Sc(CF₃SO₃)₃ | 492.15 | White solid | N/A | Hygroscopic Solid |
References
- Guidelines on how to use sensitive chemicals. (n.d.).
- Trifluoromethanesulfonic anhydride(358-23-6) - ChemicalBook. (n.d.).
- Triflate - Wikipedia. (n.d.).
- Working with Triflates : r/chemistry - Reddit. (2013).
- Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications. (n.d.).
- Chemwatch GHS SDS in English (European) 61819-3 - Sdfine. (n.d.).
- Trifluoroacetic anhydride - Santa Cruz Biotechnology. (n.d.).
- Material Safety Data Sheet - Trifluoroacetic anhydride - Cole-Parmer. (n.d.).
- Handling air-sensitive reagents AL-134 - Division of Research Safety. (n.d.).
- Syringes and Sure Seals - The Schlenk Line Survival Guide. (n.d.).
- Triflate - Grokipedia. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Alcohol to Triflate - Common Conditions. (n.d.).
- Sure Seal Bottle SOP: Safe Chemical Handling - Studylib. (n.d.).
- A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+. (2024).
- Glovebox SOP Regarding SureSeal Bottles : r/Chempros - Reddit. (2020).
- Non-nucleophilic base - Wikipedia. (n.d.).
- Ester Hydrolysis: Trifluoroacetates. (n.d.).
- Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. (n.d.).
- Non-nucleophilic base - Grokipedia. (n.d.).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins. (2018).
- Triflate - chemeurope.com. (n.d.).
- Solvent for triflation reaction? : r/chemistry - Reddit. (2016).
- mechanism of ester hydrolysis - YouTube. (2019).
- Mastering Moisture-Sensitive Catalysts: A Guide to Iron(III) Trifluoromethanesulfonate Handling - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).
- 17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- What could be reason for getting a very low yield in organic chemistry? - Quora. (2015).
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem. (n.d.).
- Reagents for High Temperature Aqueous Chemistry: Trifluoromethanesulfonic Acid and its Salts - ResearchGate. (2025).
- Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O) - Common Organic Chemistry. (n.d.).
- Collection - On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives - The Journal of Organic Chemistry - Figshare. (n.d.).
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. (n.d.).
- (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. (2025).
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Technical Support Center: Scale-Up Synthesis of Isoquinolin-7-YL Trifluoromethanesulfonate
This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges with the scale-up synthesis of Isoquinolin-7-YL trifluoromethanesulfonate. This key intermediate is crucial in medicinal chemistry, often serving as a precursor for cross-coupling reactions. The following FAQs and troubleshooting guides are designed to address specific, practical issues encountered during laboratory and pilot-plant scale production, with a focus on the underlying chemical principles to empower effective problem-solving.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the synthesis.
Q1: What is the most critical stage when scaling up the synthesis of this compound?
A1: The most critical stage is the triflation of 7-hydroxyisoquinoline. This step involves highly reactive and hazardous materials, primarily trifluoromethanesulfonic anhydride (Tf₂O), and is often exothermic.[1][2] Inadequate control of reaction temperature, moisture, and stoichiometry can lead to significant yield loss, impurity formation, and serious safety incidents. On a large scale, heat transfer limitations of reactors can turn a manageable lab-scale exotherm into a dangerous runaway reaction.
Q2: Why is moisture control so important in the triflation step?
A2: Trifluoromethanesulfonic anhydride reacts violently and exothermically with water to form trifluoromethanesulfonic acid (triflic acid).[2][3] This reaction consumes the expensive triflating agent, reducing yield. Furthermore, the triflic acid generated can promote side reactions, such as charring or degradation of the isoquinoline ring. All solvents, reagents, and equipment must be scrupulously dried before use.
Q3: My final product is dark and difficult to purify. What is the likely cause?
A3: A dark-colored product often indicates degradation or polymerization. The primary causes are:
-
Excessive Heat: Either during the reaction or the work-up. The isoquinoline nucleus can be sensitive to strong acid and high temperatures.
-
Reaction with Air (Oxidation): While triflates are generally stable, the precursor 7-hydroxyisoquinoline can be susceptible to oxidation, especially under basic conditions.[4]
-
Residual Acid: Incomplete quenching or washing during the work-up can leave residual triflic acid, which can degrade the product upon concentration or storage.
Q4: Can I use a different triflating agent instead of triflic anhydride?
A4: While triflic anhydride is the most common and reactive agent, alternatives exist, such as N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂).[5][6] PhNTf₂ is a solid, making it easier to handle than the fuming liquid Tf₂O, and the reaction conditions are often milder. However, it is generally more expensive and the reaction kinetics are slower, which may require longer reaction times or higher temperatures, presenting a different set of scale-up challenges.
II. Troubleshooting Guide: A Stage-by-Stage Analysis
This detailed guide provides specific troubleshooting advice for each phase of the synthesis.
Stage 1: Synthesis and Quality of 7-Hydroxyisoquinoline (Starting Material)
The quality of your starting material is paramount. Impurities in the 7-hydroxyisoquinoline will carry through and complicate the subsequent triflation and purification steps.
Problem 1: Low yield or difficult isolation of 7-hydroxyisoquinoline.
-
Potential Cause: The chosen synthetic route may not be scalable. Classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions can be sensitive to substrate and require harsh conditions.[7][8][9]
-
Recommended Solution:
-
Route Scouting: Re-evaluate the synthetic route. Modern methods often offer milder conditions and better functional group tolerance.[10]
-
Purification Strategy: 7-Hydroxyisoquinoline is amphoteric. Consider purification via pH-controlled precipitation. Dissolve the crude material in a dilute acid, wash with an organic solvent to remove non-polar impurities, then basify the aqueous layer to precipitate the purified product.
-
Analytical Verification: Confirm the purity of the 7-hydroxyisoquinoline before proceeding. Pay close attention to isomeric impurities (e.g., 6-hydroxyisoquinoline or 8-hydroxyisoquinoline), which can be difficult to separate post-triflation.
-
Stage 2: The Triflation Reaction
This is the most challenging step. The workflow diagram below illustrates the key decision points.
Caption: Troubleshooting decision tree for low-yield triflation reactions.
Stage 3: Work-up and Purification
A successful reaction can be ruined by a poor work-up procedure, especially at scale.
Problem 4: Violent or uncontrolled quench.
-
Potential Cause: Adding water or aqueous base directly to the reaction mixture containing excess Tf₂O.
-
Recommended Solution (Scale-Up Critical):
-
Reverse Quench: Always add the reaction mixture slowly to a separate, well-stirred, and cooled vessel containing a quench solution (e.g., saturated sodium bicarbonate or potassium carbonate). This ensures the excess Tf₂O is always the limiting reagent during the quench.
-
Monitor Gas Evolution: The neutralization of TfOH with bicarbonate releases CO₂. Ensure the quench vessel is adequately vented and the addition rate does not cause excessive foaming.
-
Problem 5: Formation of emulsions during extraction.
-
Potential Cause: Pyridine and other amine bases can sometimes act as surfactants, leading to stable emulsions during aqueous washes.
-
Recommended Solution:
-
Add Brine: After the initial aqueous washes, perform a final wash with saturated sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions. [11] 2. Solvent Swap: If emulsions persist, consider filtering the mixture through a pad of Celite® or swapping to a more non-polar solvent like methyl tert-butyl ether (MTBE) if product solubility allows.
-
Problem 6: Product is an oil or fails to crystallize.
-
Potential Cause: Presence of impurities, such as residual solvent, starting material, or side products, which inhibit crystallization.
-
Recommended Solution:
-
High-Vacuum Drying: Ensure all extraction solvent (e.g., DCM) is thoroughly removed.
-
Alternative Purification: If column chromatography is not viable at scale, consider:
-
Recrystallization: Perform a solvent screen to find a suitable recrystallization system (e.g., heptane/ethyl acetate, toluene).
-
Slurry: Slurrying the crude solid in a solvent where the product has poor solubility but the impurities are soluble (e.g., cold diethyl ether or heptane) can significantly improve purity.
-
-
III. Protocols and Data Tables
Protocol 1: Scalable Triflation of 7-Hydroxyisoquinoline
Safety Warning: This procedure involves highly corrosive and reactive reagents. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. [2][12][13][14]
-
Vessel Preparation: Under a nitrogen atmosphere, charge a dry, jacketed reactor with 7-hydroxyisoquinoline (1.0 eq) and anhydrous dichloromethane (10 L per kg of starting material).
-
Base Addition: Add pyridine (1.5 eq) to the suspension and stir until a homogeneous solution is obtained.
-
Cooling: Cool the reactor jacket to -5 °C to bring the internal temperature to 0 °C.
-
Tf₂O Addition: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Quench Preparation: In a separate vessel, prepare a solution of saturated sodium bicarbonate (20 L per kg of Tf₂O used) and cool it to 10 °C.
-
Controlled Quench: Slowly transfer the completed reaction mixture into the stirred bicarbonate solution, monitoring for gas evolution and maintaining the temperature below 20 °C.
-
Extraction & Wash:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 5 L/kg), and saturated brine (1 x 5 L/kg). [11]9. Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/heptane).
Table 1: Comparison of Bases for Triflation
| Base | pKa of Conjugate Acid | Molecular Weight | Properties & Scale-Up Considerations |
| Pyridine | 5.2 | 79.1 g/mol | Pros: Common, inexpensive, good solvent properties. Cons: Unpleasant odor, can be difficult to remove during work-up, may lead to emulsions. |
| Triethylamine (Et₃N) | 10.7 | 101.2 g/mol | Pros: More basic than pyridine, volatile (easier to remove). Cons: Can sometimes promote elimination side reactions. |
| DIPEA | 10.7 | 129.2 g/mol | Pros: Non-nucleophilic due to steric hindrance. Cons: More expensive, harder to remove than Et₃N. |
| 2,6-Lutidine | 6.7 | 107.2 g/mol | Pros: Sterically hindered, reduces risk of N-triflation. Cons: More expensive, can be difficult to remove. |
IV. References
-
Effect and Mechanism of Rare Earth Trifluoromethanesulfonate on the Thermal Stability of Polypropylene. 高等学校化学学报.
-
Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. Sinocure Chemical Group.
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. ResearchGate.
-
Triflic acid. Wikipedia. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]
-
Preparation method of isoquinoline derivative. Google Patents.
-
SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
-
Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. [Link]
-
Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. [Link]
-
Method for synthesizing trifluoromethanesulfonate. Google Patents.
-
PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Organic Syntheses. [Link]
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Alcohol to Triflate using Tf2O, base. Organic Synthesis. [Link]
-
Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate. [Link]
-
Reaction scale-up and synthetic utility of isoquinoline N-oxides and... ResearchGate. [Link]
-
Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry. ResearchGate. [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
-
New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]
-
Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. National Institutes of Health. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. [Link]
-
Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate. [Link]
-
Synthesis of the isoquinoline alkaloid, crispine C. ResearchGate. [Link]
-
Analytical Methods. ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. National Institutes of Health. [Link]
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Isoquinolin-7-yl Trifluoromethanesulfonate vs. Other Aryl Triflates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of C-C and C-N Bond Formation
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. These linkages form the very backbone of a vast majority of small-molecule therapeutics. Transition-metal-catalyzed cross-coupling reactions have become an indispensable tool, offering unparalleled precision and functional group tolerance.[1][2] Among the array of electrophilic partners, aryl trifluoromethanesulfonates (triflates) have emerged as highly effective substitutes for aryl halides. Their exceptional reactivity, stemming from the triflate's nature as a superior leaving group, often enables reactions under milder conditions or with substrates that are recalcitrant as the corresponding halides.[3][4]
This guide focuses on a particularly relevant substrate class: heteroaryl triflates, specifically Isoquinolin-7-yl trifluoromethanesulfonate. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs known for a wide spectrum of biological activities, including antitumor, antibacterial, and antihypertensive properties.[5][6] Consequently, the ability to functionalize this core at various positions via cross-coupling is of significant strategic interest. We will dissect the performance of this compound in key cross-coupling reactions, comparing its reactivity profile to that of common carbocyclic aryl triflates and providing the field-proven insights necessary to optimize its use in complex synthetic campaigns.
Pillar 1: Understanding the Aryl Triflate Advantage
Before comparing substrates, we must appreciate why aryl triflates are such powerful electrophiles. The efficacy of a leaving group is determined by the stability of the anion that departs.[7] The triflate anion (CF₃SO₃⁻) is exceptionally stable for two primary reasons:
-
Inductive Effect : The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), dispersing the negative charge on the sulfonate group.[8]
-
Resonance Stabilization : The negative charge is further delocalized across the three oxygen atoms through resonance.[7][8]
This combination makes trifluoromethanesulfonic acid a superacid, and its conjugate base, the triflate anion, an outstanding leaving group.[9] The accepted order of reactivity for common sulfonate esters is: Triflate > Tosylate > Mesylate .[7][9] This superior reactivity allows triflates to undergo oxidative addition to a low-valent metal center (e.g., Pd(0)) more readily than other sulfonates and often more readily than aryl chlorides or even bromides, depending on the catalytic system.[10][11]
Pillar 2: Comparative Analysis in Cross-Coupling Reactions
The introduction of a nitrogen atom within the aromatic framework, as in isoquinoline, fundamentally alters the electronic landscape compared to a simple phenyl ring. This has direct consequences for the reactivity of the C-OTf bond in cross-coupling reactions.
Electronic Profile and Reactivity
-
Isoquinolin-7-yl Triflate : The isoquinoline ring system is generally considered electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing character enhances the electrophilicity of the carbon atom attached to the triflate group, making the C-OTf bond more susceptible to oxidative addition by a metal catalyst. Its reactivity can be likened to that of moderately electron-poor aryl triflates.
-
Electron-Rich Aryl Triflates (e.g., 4-Methoxyphenyl Triflate) : The electron-donating methoxy group reduces the electrophilicity of the reaction center. These substrates are generally less reactive and may require more forcing conditions or highly active catalyst systems to achieve efficient coupling.
-
Electron-Poor Aryl Triflates (e.g., 4-Nitrophenyl Triflate) : The strongly electron-withdrawing nitro group significantly activates the C-OTf bond towards oxidative addition. These are typically the most reactive aryl triflates. However, they can also be more prone to side reactions, such as hydrolysis of the triflate group.
-
Electron-Neutral Aryl Triflates (e.g., Phenyl Triflate) : This serves as a baseline for comparison, with reactivity intermediate between electron-rich and electron-poor systems.
A critical consideration for heteroaryl triflates like this compound is the potential for the lone pair on the nitrogen to coordinate to the palladium catalyst. This can sometimes sequester the catalyst, forming off-cycle, inactive species and impeding the reaction. The choice of ligand is therefore crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often effective at preventing this inhibitory coordination and promoting the desired catalytic cycle.[12]
Data-Driven Performance Comparison
The following table summarizes the relative performance and key considerations for various aryl triflates in representative palladium-catalyzed cross-coupling reactions. Yields and conditions are illustrative and highly dependent on the specific coupling partners and ligands used.
| Substrate | Representative Reaction | Typical Catalyst System | Relative Reactivity | Key Considerations & Potential Challenges |
| Isoquinolin-7-yl Triflate | Suzuki-Miyaura / Buchwald-Hartwig | Pd(OAc)₂, SPhos/XPhos, Cs₂CO₃ | High | Potential for N-coordination to catalyst, requiring bulky ligands.[12] Substrate is valuable for medicinal chemistry applications.[5] |
| 4-Methoxyphenyl Triflate | Suzuki-Miyaura | Pd(OAc)₂, PCy₃, K₃PO₄ | Moderate | Slower oxidative addition due to electron-donating group. May require higher temperatures or catalyst loading.[13] |
| Phenyl Triflate | Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | Moderate-High | Standard substrate, serves as a good benchmark for reactivity. |
| 4-Nitrophenyl Triflate | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu | Very High | Highly activated C-OTf bond. Prone to hydrolysis back to the phenol, especially with strong, aqueous bases.[13] |
| 2-Methylphenyl Triflate | C-S Coupling | Ni(cod)₂/DPEphos, K₃PO₄ | Moderate | Steric hindrance can slow the reaction. Nickel catalysis can be more effective for hindered substrates.[14] |
Pillar 3: Experimental Protocols & Mechanistic Visualization
Trustworthiness in synthetic chemistry is built on reproducible, well-understood protocols. Below is a detailed, self-validating procedure for a Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 7-Phenylisoquinoline
Causality-Driven Rationale: This protocol employs a standard palladium acetate precatalyst with SPhos, a bulky, electron-rich phosphine ligand ideal for coupling heteroaryl electrophiles by promoting rapid oxidative addition while preventing catalyst inhibition.[12] Cesium carbonate is used as the base, as its moderate basicity and solubility profile are well-suited for triflate couplings with boronic acids. Anhydrous dioxane is chosen to minimize the risk of competitive hydrolysis of the triflate.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 279 mg), phenylboronic acid (1.2 mmol, 146 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).
-
Scientist's Note: Using a slight excess of the boronic acid (1.2 eq.) ensures complete consumption of the more valuable triflate partner.
-
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Scientist's Note: Pre-forming the active Pd(0) catalyst is often unnecessary with modern ligands like SPhos, which facilitate this process in situ. The 2:1 ligand-to-palladium ratio is standard for generating the active monoligated palladium species.
-
-
Solvent Addition & Degassing: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. The flask is then subjected to three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
Scientist's Note: Rigorous exclusion of oxygen is critical, as O₂ can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filter pad with additional ethyl acetate (10 mL). Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 7-phenylisoquinoline.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Workflow: From Precursor to Coupled Product
This diagram outlines the synthetic path from the commercially available precursor to the final coupled product, highlighting the key transformations.
Caption: Synthetic workflow for functionalizing isoquinoline via a triflate intermediate.
Conclusion and Future Outlook
This compound stands as a highly valuable and reactive electrophile for modern cross-coupling chemistry. Its performance is comparable to electron-deficient aryl triflates, offering robust reactivity that is often superior to the corresponding aryl halides. The primary consideration for researchers is the potential for catalyst inhibition by the heteroaromatic nitrogen, a challenge readily overcome by selecting appropriate bulky, electron-rich phosphine ligands.
Compared to standard carbocyclic aryl triflates, the isoquinoline moiety introduces a unique electronic signature and a handle of immense importance for medicinal chemistry. While electron-rich triflates may be more sluggish and highly electron-poor triflates more prone to decomposition, this compound occupies a favorable middle ground of high reactivity and stability. The continued development of novel catalytic systems, including those based on nickel and other earth-abundant metals, promises to further expand the utility of this and other heteroaryl triflates, enabling even more efficient and sustainable routes to complex pharmaceutical agents.[14][15]
References
-
Brainly. (2024). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]
-
ChemRxiv. (Preprint). Nickel Catalyzed Cross Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Available at: [Link]
-
Blog | Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Available at: [Link]
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The Journal of Organic Chemistry. (2019). Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates. Available at: [Link]
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Multimetallic Catalysed Cross- Coupling of Aryl Halide with Aryl Triflates. (2019). Available at: [Link]
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Chemistry Stack Exchange. (2015). Triflate use in metathesis reactions. Available at: [Link]
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ChemRxiv. (Preprint). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. Available at: [Link]
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ResearchGate. (n.d.). Relative reactivity of aryl electrophiles in the Suzuki–Miyaura reaction. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Chemical Communications. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available at: [Link]
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ResearchGate. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]
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ResearchGate. (2007). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Isoquinoline derivatives and its medicinal activity. (2024). Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Available at: [Link]
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ResearchGate. (2014). Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
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MDPI. (n.d.). Advances in Cross-Coupling Reactions. Available at: [Link]
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A Comparative Guide to the Reactivity of Isoquinolin-7-yl Trifluoromethanesulfonate and Bromoisoquinolines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive molecules. The strategic functionalization of this heterocycle is paramount in medicinal chemistry for establishing structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth comparison of the reactivity of two key precursors for such transformations: isoquinolin-7-yl trifluoromethanesulfonate and its corresponding bromoisoquinoline analogues. We will delve into the mechanistic nuances that govern their reactivity and provide practical, experimentally-backed insights to guide your synthetic strategies.
Introduction: The Strategic Choice of a Leaving Group
The efficacy of a cross-coupling reaction is profoundly influenced by the nature of the leaving group on the aromatic substrate. In the context of the isoquinoline core, chemists are often faced with the choice between a bromine atom (a traditional and reliable choice) and a trifluoromethanesulfonate (triflate) group. While bromides have a long history of utility, triflates, derived from readily available hydroxylated precursors, offer a valuable alternative. Understanding the subtle yet significant differences in their reactivity is crucial for reaction design, optimization, and troubleshooting. This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The Decisive Step: A Mechanistic Overview of Oxidative Addition
The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the aryl electrophile (Ar-X) to a low-valent palladium(0) complex. This step is often rate-determining and is where the fundamental differences in reactivity between bromoisoquinolines and isoquinolinyl triflates emerge.
Two primary mechanisms are proposed for oxidative addition:
-
Concerted Addition: This pathway is more typical for aryl halides like bromoisoquinolines. The C-Br bond interacts with the palladium center in a concerted fashion, leading to the formation of a Pd(II) species.
-
Nucleophilic Displacement: Aryl triflates, due to the excellent leaving group ability of the triflate anion, often favor a more polar, two-step mechanism. The electron-rich Pd(0) complex first attacks the ipso-carbon of the isoquinoline ring, followed by the departure of the triflate anion. This pathway is particularly relevant for heteroaryl triflates.[1][2][3][4][5]
The choice between these pathways is influenced by factors such as the ligand on the palladium catalyst, the solvent polarity, and the electronic nature of the aryl group. This mechanistic dichotomy is the key to understanding the sometimes-contrasting reactivity profiles of our two substrates.
Diagram of Oxidative Addition Mechanisms
Caption: Divergent mechanisms of oxidative addition for bromoisoquinolines and isoquinolinyl triflates.
Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis
The following sections provide a head-to-head comparison of this compound and 7-bromoisoquinoline in Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The provided data is a synthesis of literature reports and representative examples to illustrate the expected outcomes.
Suzuki-Miyaura Coupling: The Art of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of modern organic synthesis. The choice of catalyst and reaction conditions can dramatically influence the relative reactivity of bromides and triflates.
| Coupling Partner | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic Acid | 7-Bromoisoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 | Representative |
| Phenylboronic Acid | Isoquinolin-7-yl Triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | ~80-90 | Representative |
| 4-Methoxyphenylboronic Acid | 7-Bromoisoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~90 | Representative |
| 4-Methoxyphenylboronic Acid | Isoquinolin-7-yl Triflate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | ~85 | [6] |
Expertise & Experience:
For Suzuki couplings, bromoisoquinolines are generally robust substrates that react well with a variety of standard palladium catalysts, such as those bearing triphenylphosphine (PPh₃) or ferrocene-based (dppf) ligands. In contrast, the success of Suzuki couplings with isoquinolinyl triflates is often more ligand-dependent. While traditional PPh₃-based catalysts can be effective, bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) can significantly accelerate the reaction, likely by promoting the oxidative addition of the triflate.
The choice of base is also critical. While potassium carbonate is a common and effective base for bromoisoquinolines, stronger bases like potassium phosphate or cesium carbonate are often preferred for triflates to facilitate the transmetalation step.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the direct coupling of terminal alkynes with aryl halides and triflates, offering a gateway to a wide range of functionalized isoquinolines.
| Coupling Partner | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | 7-Bromoisoquinoline | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | ~80-90 | [7] |
| Phenylacetylene | Isoquinolin-7-yl Triflate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | ~75-85 | Representative |
| Trimethylsilylacetylene | 7-Bromoisoquinoline | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | ~85 | Representative |
| Trimethylsilylacetylene | Isoquinolin-7-yl Triflate | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | ~80 | Representative |
Expertise & Experience:
In Sonogashira couplings, both bromoisoquinolines and isoquinolinyl triflates are generally excellent substrates. The reactivity order is often considered to be I > OTf ≥ Br > Cl.[8][9] This suggests that under similar conditions, the triflate may react as well as, or even slightly better than, the bromide. The classic Sonogashira conditions, employing a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base, are typically effective for both substrates.
A key consideration in Sonogashira couplings is the potential for the Glaser-Hay homocoupling of the terminal alkyne. This side reaction can sometimes be more prevalent with the slightly more forcing conditions that may be required for less reactive bromides. Copper-free Sonogashira protocols have been developed to mitigate this issue and can be particularly advantageous when working with sensitive alkynes.
Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for C-N bond formation. The choice of ligand is paramount in this reaction, and significant differences in reactivity between bromides and triflates can be observed.
| Coupling Partner | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | 6-Bromoisoquinoline-1-carbonitrile | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | THF | 110 | 80 | [10] |
| Aniline | Isoquinolin-7-yl Triflate | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | ~70-80 | Representative |
| Benzylamine | 7-Bromoisoquinoline | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 90 | ~85 | Representative |
| Benzylamine | Isoquinolin-7-yl Triflate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | ~75-85 | Representative |
Expertise & Experience:
Historically, aryl bromides were the workhorse substrates for Buchwald-Hartwig aminations. However, the development of sophisticated biarylphosphine ligands (e.g., XPhos, RuPhos, DavePhos) has greatly expanded the scope to include aryl triflates.[11] For bromoisoquinolines, a range of ligands can be effective, with the choice often depending on the steric and electronic properties of the amine coupling partner.
For isoquinolinyl triflates, the use of bulky, electron-rich biarylphosphine ligands is often essential for achieving high yields. These ligands facilitate the oxidative addition of the less reactive C-OTf bond and promote the subsequent reductive elimination. The choice of base is also crucial, with weaker bases like cesium carbonate often being preferred for triflates to minimize potential hydrolysis of the triflate group. Stronger bases like sodium tert-butoxide, commonly used with bromides, can sometimes lead to decomposition of the triflate starting material.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols: A Practical Guide
To ensure the reproducibility of your results, detailed and validated protocols are essential. The following are representative procedures for the synthesis of the starting materials and a key cross-coupling reaction.
Synthesis of this compound
This protocol describes the conversion of 7-hydroxyisoquinoline to the corresponding triflate, a key step in accessing this versatile coupling partner.
Materials:
-
7-Hydroxyisoquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-hydroxyisoquinoline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Representative Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile[10]
This protocol, adapted from a kilogram-scale synthesis, highlights the robustness of the Buchwald-Hartwig amination with a bromoisoquinoline substrate.
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
(S)-3-Amino-2-methylpropan-1-ol
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 6-bromoisoquinoline-1-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.01 eq), BINAP (0.02 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous THF, followed by (S)-3-Amino-2-methylpropan-1-ol (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-24 hours, monitoring the reaction by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Conclusion and Future Outlook
Both this compound and bromoisoquinolines are valuable and versatile substrates for palladium-catalyzed cross-coupling reactions. The choice between them is not always a matter of superior reactivity but rather one of strategic synthetic planning and optimization.
Bromoisoquinolines are often more readily available and can be coupled under a wider range of "standard" catalytic conditions. They are a reliable choice, particularly for Suzuki and Sonogashira reactions.
Isoquinolinyl triflates , on the other hand, offer the advantage of being readily prepared from the corresponding hydroxyisoquinolines, which may be more accessible through certain synthetic routes. While their reactivity in cross-coupling reactions can be more sensitive to the choice of ligand and base, particularly in Buchwald-Hartwig aminations, the development of modern, highly active catalyst systems has largely overcome these challenges.
For the medicinal chemist, having both of these tools in the synthetic arsenal provides greater flexibility in the design and execution of synthetic routes towards novel isoquinoline-based drug candidates. The continued development of more active and selective palladium catalysts will undoubtedly further expand the utility of both bromoisoquinolines and their triflate counterparts in the years to come.
References
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ResearchGate. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. [Link]
-
Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Bentham Science. [Link]
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Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic letters, 13(18), 4974–4976. [Link]
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Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Chemistry Portal. [Link]
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Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PubMed Central. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Triflic Anhydride Mediated Synthesis of 3,4- Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. Royal Society of Chemistry. [Link]
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Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. PubMed. [Link]
-
Suzuki–Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. [Link]
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A Comparative Guide to the Spectroscopic Confirmation of Isoquinolin-7-YL Trifluoromethanesulfonate
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation of Isoquinolin-7-YL trifluoromethanesulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive and definitive characterization of the target molecule.
Introduction: The Imperative of Structural Verification
This compound is a key synthetic intermediate. Aryl triflates, such as this compound, are valuable precursors in palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki and Heck couplings, due to the excellent leaving group ability of the triflate moiety[1]. The precise location of the triflate group on the isoquinoline scaffold is critical for its reactivity and the identity of the subsequent products. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for synthetic success and the integrity of downstream applications. This guide details the application of orthogonal spectroscopic methods to create a robust and irrefutable structural proof.
Chapter 1: ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of analysis for organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in the structure. For this compound, ¹H NMR is instrumental in confirming the substitution pattern on the aromatic rings.
Causality of Experimental Choice
The isoquinoline ring system has a unique set of seven protons. Their chemical shifts and coupling patterns are highly sensitive to the electronic effects of substituents. The placement of the strongly electron-withdrawing trifluoromethanesulfonate group (-OTf) at the C7 position will induce predictable downfield shifts on nearby protons, particularly H6 and H8, compared to unsubstituted isoquinoline[2][3]. Observing this specific pattern provides strong evidence for the C7 substitution.
Expected ¹H NMR Spectrum
The aromatic region of the spectrum is expected to display signals for all six protons of the isoquinoline ring system. Protons on the pyridine ring (H1, H3, H4) will have distinct chemical shifts from those on the benzene ring (H5, H6, H8). Due to the C7 substitution, H6 and H8 will likely appear as doublets, coupled to H5. The chemical shifts are predicted based on data for isoquinoline and its derivatives[4][5][6].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | ~9.3 | s | - |
| H3 | ~8.6 | d | ~6.0 |
| H4 | ~7.8 | d | ~6.0 |
| H8 | ~8.2 | d | ~9.0 |
| H5 | ~7.9 | d | ~9.0 |
| H6 | ~7.7 | s (or narrow d) | - |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the chosen solvent.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: Integrate the peaks to determine the relative proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.
Figure 2: Workflow for ¹³C NMR Analysis.
Chapter 3: Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
Causality of Experimental Choice
While NMR maps the C-H framework, IR spectroscopy provides direct and compelling evidence for the presence of the trifluoromethanesulfonate group. This functional group has several strong, characteristic absorption bands that are difficult to mistake. Specifically, the symmetric and asymmetric stretches of the S=O bonds and the C-F stretches of the trifluoromethyl group appear in distinct regions of the IR spectrum where few other functional groups absorb.[7][8]
Expected IR Absorption Bands
The spectrum will be dominated by absorptions from the aromatic system and the triflate group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |
| Asymmetric SO₂ Stretch | 1410-1450 | Strong |
| Symmetric SO₂ Stretch | 1200-1250 | Strong |
| C-F Stretch | 1140-1180 | Strong |
| S-O-C Stretch | 1020-1060 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups, paying close attention to the characteristic triflate peaks.
Figure 4: Workflow for HRMS Analysis.
Conclusion: A Synthesis of Spectroscopic Evidence
No single analytical technique can provide absolute structural proof. The strength of this analytical guide lies in its comparative, multi-technique approach. The confirmation of this compound is achieved by synthesizing the orthogonal data sets:
-
¹H and ¹³C NMR establish the carbon-hydrogen framework and definitively confirm the 7-position substitution pattern.
-
IR Spectroscopy provides unmistakable evidence of the key trifluoromethanesulfonate functional group through its strong, characteristic vibrational bands.
-
HRMS confirms the correct elemental composition, ruling out all other possibilities and providing the final, quantitative proof of identity.
Together, these methods form a self-validating system, providing researchers with the highest degree of confidence in the structure and purity of their material, thereby ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
-
Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. [Link]
-
Doubtnut. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved January 10, 2024, from [Link]
-
da Silva, J. P., & Lopes, C. C. (2010). Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(17), 2611-2619. [Link]
-
Dutton, J., Sharp-Bucknall, L., Sceney, M., & White, K. (2022). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. ChemRxiv. [Link]
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Beyond Triflic Anhydride: A Comparative Guide to Modern Isoquinoline Activation Reagents
The strategic functionalization of isoquinolines is a critical step in the synthesis of a vast array of pharmacologically active compounds and natural products. For years, triflic anhydride (Tf₂O) has been the reagent of choice for activating the isoquinoline nucleus, transforming it into a highly reactive electrophile amenable to nucleophilic attack. This high reactivity, however, comes at the cost of operational complexity, including stringent anhydrous conditions, low temperatures, and a lack of functional group tolerance. As the demands for more efficient and sustainable synthetic methodologies grow, the limitations of triflic anhydride have spurred the development of a new generation of activating agents.
This guide offers an in-depth comparison of viable alternatives to triflic anhydride for isoquinoline activation. We will move beyond a simple catalog of reagents to provide a nuanced, field-proven perspective on the mechanistic underpinnings, practical applications, and comparative performance of these modern synthetic tools. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for isoquinoline modification.
The Gold Standard: A Critical Look at Triflic Anhydride Activation
To appreciate the advancements in isoquinoline activation, we must first understand the mechanism and limitations of the incumbent reagent, triflic anhydride. The activation process begins with the nucleophilic attack of the isoquinoline nitrogen onto one of the electrophilic sulfur atoms of Tf₂O. This generates a highly reactive N-triflylisoquinolinium salt, which readily undergoes addition by a nucleophile at the C-1 position.
Figure 1. General mechanism of isoquinoline activation with triflic anhydride.
While undeniably effective, the extreme electrophilicity of the N-triflylisoquinolinium intermediate can be a double-edged sword, often leading to undesired side reactions with sensitive functional groups. Furthermore, the generation of triflic acid as a byproduct can complicate reaction workups and degrade acid-labile molecules.
Emerging Alternatives: A New Era of Isoquinoline Functionalization
The search for milder, more selective, and operationally simpler activating agents has yielded a diverse toolkit for the modern synthetic chemist. We will now explore the most promising of these alternatives.
Chloroformates: The Workhorse Reagents for Controlled Activation
Alkyl chloroformates, such as ethyl chloroformate and benzyl chloroformate, have emerged as highly effective and more moderate activating agents for isoquinolines.[1]
Mechanism of Action: The reaction proceeds through the formation of an N-alkoxycarbonylisoquinolinium salt.[2] This intermediate, while still a potent electrophile, is less reactive than the corresponding N-triflyl species, allowing for a greater degree of control and selectivity in subsequent nucleophilic additions.[1]
Figure 2. Isoquinoline activation using alkyl chloroformates.
Comparative Performance:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Triflic Anhydride | Anhydrous CH₂Cl₂, -78 °C to rt | High reactivity, broad scope | Harsh, expensive, moisture sensitive |
| Ethyl Chloroformate | CH₂Cl₂ or neat, 0 °C to rt | Milder, more selective, cost-effective | Lower reactivity, may require a catalyst |
| Benzyl Chloroformate | THF, rt, with base | Milder, Cbz group allows for easy deprotection | Requires base, potential for side reactions |
Experimental Protocol: Asymmetric Hydrogenation of Isoquinoline Activated by Benzyl Chloroformate [1]
-
In a glove box, add THF (2 mL) to a mixture of Li₂CO₃ (79 mg, 1.2 mmol) and 1-methylisoquinoline (1.0 mmol).
-
After stirring at room temperature for 10 minutes, add benzyl chloroformate (1.1 mmol) to the solution.
-
In a separate vial, prepare the catalyst solution by adding THF (3 mL) to a mixture of [{IrCl(cod)}₂] (3.4 mg, 0.005 mmol) and (S)-segphos (6.8 mg, 0.011 mmol).
-
Add the in situ prepared catalyst solution to the substrate mixture with a syringe.
-
Pressurize the reaction vessel with H₂ (600 psi) and stir for 12–15 hours.
-
After releasing the pressure, quench the reaction with a saturated aqueous solution of sodium carbonate (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL), dry the combined organic layers over sodium sulfate, and concentrate to afford the product.
Acyl Halides: The Gateway to Reissert Chemistry
The Reissert reaction, which utilizes acyl halides like benzoyl chloride, is a classic and powerful method for the functionalization of isoquinolines.[3] This transformation provides access to synthetically versatile 1-cyano-1,2-dihydroisoquinolines, known as Reissert compounds.[4]
Mechanism of Action: The reaction begins with the acylation of the isoquinoline nitrogen by the acyl halide to form an N-acylisoquinolinium ion. This intermediate is then intercepted by a cyanide source, typically potassium cyanide, at the C-1 position to yield the Reissert compound.[3][4]
Figure 3. The two-step mechanism of the Reissert reaction.
Comparative Performance:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Triflic Anhydride | Anhydrous CH₂Cl₂, -78 °C to rt | High reactivity, general | Often too reactive, side products |
| Benzoyl Chloride | CH₂Cl₂/H₂O (two-phase) | Well-established, high yields for Reissert compounds | Primarily limited to cyanide nucleophiles |
| Tri-n-butyltin cyanide | Anhydrous CH₂Cl₂, AlCl₃ catalyst | High yields, convenient cyanide source | Tin-based reagent, requires anhydrous conditions |
Experimental Protocol: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound) [5]
-
To a vigorously stirred two-phase mixture of isoquinoline (64.6 g, 0.499 mole) in dichloromethane (400 mL) and potassium cyanide (97.7 g, 1.50 moles) in water (200 mL), add freshly distilled benzoyl chloride (126.5 g, 0.900 mole) dropwise over 1 hour.
-
Continue stirring for an additional 3 hours. The temperature may rise to reflux the dichloromethane.
-
Filter the resulting brown reaction mixture through a pad of diatomaceous earth.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with 5% HCl (200 mL), water (200 mL), 5% NaOH (200 mL), and finally water (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound.
Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has revolutionized C-H functionalization, and its application to isoquinoline activation represents a paradigm shift towards milder and more sustainable synthetic methods.[6][7]
Mechanism of Action: In a typical photoredox-mediated Minisci-type reaction, a photocatalyst (e.g., an iridium complex) is excited by visible light.[8] The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable radical precursor to generate a carbon-centered radical. This radical adds to the protonated isoquinoline at the C-1 position. A final oxidation step regenerates the photocatalyst and furnishes the functionalized isoquinoline product.[9][10]
Figure 4. Simplified photoredox cycle for a Minisci-type reaction.
Comparative Performance:
| Method | Typical Conditions | Advantages | Disadvantages |
| Triflic Anhydride | Anhydrous CH₂Cl₂, -78 °C to rt | High reactivity, broad scope | Harsh conditions, stoichiometric waste |
| Photoredox Catalysis | Organic solvent, visible light, rt | Extremely mild, high functional group tolerance | Requires specialized equipment, catalyst cost |
Experimental Protocol: Photoredox-Mediated α-Arylation of Ethers with Isoquinoline [11]
-
To a reaction tube, add isoquinoline (0.2 mmol), [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%), and Na₂S₂O₈ (0.4 mmol).
-
Add a 9:1 mixture of the desired ether and water (2.0 mL).
-
Place the reaction tube approximately 5-10 cm from a 26 W compact fluorescent light bulb and stir at room temperature for the required reaction time.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography on silica gel to afford the desired product.
Concluding Remarks: Tailoring Activation to Application
The activation of isoquinolines is no longer a domain solely reliant on the potent but often unforgiving nature of triflic anhydride. The evolution of alternative reagents and methodologies has provided chemists with a spectrum of options, each with its unique advantages.
-
Chloroformates stand out as reliable and cost-effective reagents for controlled activations, particularly when milder conditions are paramount.
-
Acyl halides remain the cornerstone of Reissert chemistry, offering a robust and high-yielding pathway to a class of invaluable synthetic intermediates.
-
Photoredox catalysis represents the frontier of isoquinoline functionalization, enabling transformations under exceptionally mild conditions with a broad substrate scope and excellent functional group compatibility.
The judicious selection of an activation strategy, guided by the principles of mechanism and an understanding of substrate limitations, is key to unlocking the full potential of the isoquinoline scaffold in the pursuit of novel molecular entities.
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Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy. Chemical Communications, 2015, 51(88), 15977-15980. [Link]
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Photoredox-mediated Minisci C–H alkylation of N-heteroarenes. Nature Protocols, 2020, 15, 3327-3345. [Link]
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Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 2023, 28(15), 5801. [Link]
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The Triflate Advantage: A Comparative Guide to Isoquinolin-7-YL Trifluoromethanesulfonate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the intricate world of drug discovery and development, the choice of reactants can profoundly influence the efficiency, scope, and ultimate success of a synthetic campaign. The functionalization of heterocyclic scaffolds like isoquinoline is a cornerstone of medicinal chemistry, and the selection of an appropriate leaving group for cross-coupling reactions is a critical decision. This guide provides an in-depth technical comparison between Isoquinolin-7-YL trifluoromethanesulfonate (a triflate) and its corresponding halides (e.g., bromide, iodide), offering a clear rationale for the strategic advantages of employing the triflate in palladium-catalyzed cross-coupling reactions.
The Decisive Role of the Leaving Group in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations hinges on the oxidative addition of an aryl or heteroaryl electrophile to a palladium(0) complex. The nature of the leaving group (X) on the aromatic ring is a key determinant of the rate and success of this step. While aryl halides have traditionally been the workhorses in this field, aryl triflates have emerged as powerful alternatives, often providing superior performance.
The general order of reactivity for leaving groups in many palladium-catalyzed cross-coupling reactions is I > OTf ≈ Br > Cl.[1] This indicates that while iodides are typically the most reactive, triflates often exhibit reactivity comparable to or even greater than bromides, and significantly higher than chlorides. This enhanced reactivity of triflates can be attributed to the excellent leaving group ability of the trifluoromethanesulfonate anion, which is highly stabilized by resonance.
At a Glance: this compound vs. Halides
| Feature | This compound | Isoquinolin-7-YL Halides (Br, I) |
| Reactivity | High, often comparable to or exceeding bromides.[1] | Generally high for iodides, moderate for bromides. |
| Reaction Conditions | Often proceeds under milder conditions (lower temperatures, shorter reaction times). | May require more forcing conditions, especially for bromides. |
| Substrate Scope | Broader scope, particularly with challenging or electron-rich coupling partners. | Can be more limited, with potential for side reactions at higher temperatures. |
| Synthesis | Readily prepared from the corresponding 7-hydroxyisoquinoline.[2][3][4] | Synthesis can be more complex, with potential for isomeric impurities. |
| Stability | Generally stable and can be stored, though sensitive to strong nucleophiles. | Halides are robust and generally stable. |
The Synthetic Edge: Why Choose the Triflate?
The decision to use this compound over its halide counterparts is often driven by the need for milder reaction conditions and a broader substrate scope, which are critical in the synthesis of complex, polyfunctional molecules.
Enhanced Reactivity and Milder Conditions
The high reactivity of the triflate leaving group frequently allows cross-coupling reactions to proceed at lower temperatures and with shorter reaction times. This is particularly advantageous when dealing with thermally sensitive substrates or when trying to minimize side reactions that can occur at elevated temperatures. For instance, in Buchwald-Hartwig aminations, aryl triflates are effective substrates, enabling the formation of C-N bonds under conditions that might be sluggish or ineffective with the corresponding bromides.[5][6]
Broader Substrate Scope
The ability to perform cross-couplings under milder conditions often translates to a broader tolerance of functional groups within the coupling partners. This is a significant advantage in the later stages of a synthesis, where preserving the integrity of a complex molecule is paramount. The enhanced reactivity of the triflate can overcome the challenges posed by sterically hindered or electron-rich coupling partners, where halides might fail to react.
Synthetic Accessibility
This compound is readily accessible from 7-hydroxyisoquinoline, which is commercially available.[7][8][9][10][11] The synthesis of aryl triflates from phenols is a high-yielding and generally straightforward transformation.[2][3][4] In contrast, the synthesis of specific halo-isoquinolines can sometimes be more challenging and may result in mixtures of isomers that require tedious purification.
Experimental Protocols
The following protocols provide a framework for the synthesis of the triflate and a representative cross-coupling reaction, illustrating the practical application of this versatile substrate.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of aryl triflates from phenols.[2][4][12]
Materials:
-
7-Hydroxyisoquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (or another suitable base like 2,6-lutidine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar, round-bottom flask, ice bath, separatory funnel
Procedure:
-
Dissolve 7-hydroxyisoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
Representative Suzuki-Miyaura Coupling Reaction
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl triflate.[13][14][15]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Stir bar, Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformations discussed.
Caption: Synthesis of this compound.
Caption: Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers engaged in the synthesis of complex isoquinoline-containing molecules, this compound represents a highly advantageous electrophile for palladium-catalyzed cross-coupling reactions. Its enhanced reactivity often allows for milder reaction conditions, which in turn can lead to a broader substrate scope and improved functional group tolerance. While aryl halides remain valuable and widely used, the strategic application of aryl triflates can provide a critical edge in overcoming synthetic challenges, ultimately accelerating the drug discovery and development process.
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Hama, T., Culkin, D. A., & Hartwig, J. F. (2006). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Journal of the American Chemical Society, 128(15), 4976–4985. [Link]
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So, C. M., & Kwong, F. Y. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 8216–8226. [Link]
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Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]
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Ibsen, G. M., da Silva, V. H. M., Neufeldt, S. R., & Pettigrew, J. C. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. [Link]
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Wu, X., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 548-553*. [Link]
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Wu, X., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 548–553. [Link]
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Todorovic, N., Awuah, E., Albu, S., Ozimok, C., & Capretta, A. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic Letters, 13(23), 6180–6183. [Link]
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Neufeldt, S. R. (2020). Chemodivergence Between Electrophiles in Cross-Coupling Reactions. ACS Catalysis, 10(23), 14336-14353. [Link]
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Wu, X., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 548-553*. [Link]
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Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. [Link]
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Chemistry Channel. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
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Stuart, D. R., & Fagnou, K. (2007). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 129(42), 12894–12904. [Link]
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ResearchGate. (n.d.). Cross-coupling between aryl triflates 1 and alkyl halides 11. Reaction... [Link]
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Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(49), 15958–15959. [Link]
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Weix, D. J. (2019). Multimetallic Catalysed Cross- Coupling of Aryl Halide with Aryl Triflates. Slideshare. [Link]
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PubChem. (n.d.). 7-hydroxyisoquinoline. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Isoquinolinol. PubChem Compound Database. [Link]
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Zink, D. M., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Functionalized [Ru(dqp)2]2+ Scaffolds. Inorganic Chemistry, 63(7), 4053-4062*. [Link]
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MySkinRecipes. (n.d.). 7-Hydroxyisoquinoline. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
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Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]
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Ayoubi, M., et al. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoximes. SynOpen, 6(1), 11-15. [Link]
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A Researcher's Guide to Isoquinolin-7-YL Trifluoromethanesulfonate: A Cost-Benefit Analysis in Synthesis
For Immediate Publication
As a cornerstone of modern synthetic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is paramount in the development of novel pharmaceuticals and functional materials. The choice of reactants is a critical decision that balances reactivity, cost, and practicality. This guide provides a comprehensive cost-benefit analysis of Isoquinolin-7-YL trifluoromethanesulfonate, a powerful but often premium reagent, comparing it to its more common halide counterparts, 7-bromo-isoquinoline and 7-iodo-isoquinoline. This analysis is tailored for researchers, scientists, and drug development professionals to inform strategic decisions in synthetic design.
At the Crossroads of Reactivity and Cost: The Role of the Leaving Group
The utility of this compound lies in the exceptional ability of the trifluoromethanesulfonate (triflate) group to act as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Triflates are considered "pseudohalides" and are often more reactive than halides, enabling reactions to proceed under milder conditions.[2][3] This increased reactivity can be a significant advantage, particularly in late-stage synthesis where preserving complex and sensitive functional groups is crucial.
However, this enhanced reactivity often comes at a higher financial cost. A thorough analysis must weigh the initial procurement cost against potential downstream savings in terms of reaction time, energy consumption, and higher yields.
Comparative Analysis: Triflates vs. Halides
To provide a clear comparison, we will evaluate this compound against its halide analogues, 7-bromo-isoquinoline and 7-iodo-isoquinoline, based on three key metrics: reactivity, cost, and handling.
Reactivity Profile
The general order of reactivity for leaving groups in Suzuki couplings is I > OTf ≈ Br >> Cl.[2][4] While iodides are typically the most reactive, triflates are often comparable to bromides and can facilitate couplings that are sluggish with less reactive halides.[4] This heightened reactivity of triflates allows for:
-
Milder Reaction Conditions: Often proceeding at lower temperatures, which can prevent the degradation of sensitive substrates.
-
Broader Substrate Scope: Enabling the coupling of sterically hindered or electronically challenging partners.
-
Lower Catalyst Loadings: In some cases, the higher reactivity allows for a reduction in the amount of expensive palladium catalyst required.[5]
The following table summarizes representative conditions for a Suzuki-Miyaura coupling, highlighting the potential for milder conditions with the triflate.
| Feature | This compound | 7-Iodo-isoquinoline | 7-Bromo-isoquinoline |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃)[5] |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, NaOH[6] | K₃PO₄, CsF |
| Typical Temperature | Room Temperature to 80 °C | 80 - 100 °C | 80 - 120 °C |
| Relative Reactivity | High | Very High | Moderate to High |
This table presents generalized conditions. Optimal conditions are substrate-dependent and require empirical determination.
Cost Analysis
The initial procurement cost is a significant factor in reagent selection, especially for large-scale synthesis. The following table provides an approximate cost comparison based on currently available market prices.
| Compound | CAS Number | Approximate Price (per gram) |
| This compound | 135361-30-7 | Varies significantly based on supplier and purity.[7] |
| 7-Iodo-isoquinoline | 75476-83-4 | ~$244 USD[8] |
| 7-Bromo-isoquinoline | 58794-09-5 | ~$58 - $120 USD[9] |
Prices are subject to change and may vary between suppliers. This is for illustrative purposes only.
While the initial cost of the triflate is generally higher, a true cost-benefit analysis should consider the "cost-per-yield" and "cost-per-time". If the use of the triflate leads to a significantly higher yield or a drastically shorter reaction time, it may be the more economical choice in the long run, particularly in an industrial setting where equipment time and throughput are critical financial considerations.[10]
Handling and Stability
-
This compound: Triflates can be sensitive to moisture and should be handled under an inert atmosphere.[4] They are typically stable solids at room temperature.
-
7-Iodo-isoquinoline & 7-Bromo-isoquinoline: Aryl halides are generally robust and stable solids, less sensitive to atmospheric moisture, making them easier to handle in a standard laboratory setting.[11]
Decision-Making Workflow for Reagent Selection
The choice between this compound and its halide alternatives is context-dependent. The following diagram illustrates a logical workflow to guide this decision.
Caption: Decision workflow for selecting the appropriate isoquinoline reagent.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a Suzuki-Miyaura cross-coupling reaction using this compound. This serves as a self-validating system that can be adapted by researchers.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and PPh₃.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The following diagram outlines the key steps in this experimental workflow.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
The choice between this compound and its halide counterparts is a strategic one that hinges on the specific demands of the synthetic project.
-
Choose this compound when:
-
High reactivity is required for challenging or late-stage couplings.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
Maximizing yield is the primary objective, and the higher initial cost can be justified.
-
-
Choose 7-Bromo-isoquinoline or 7-Iodo-isoquinoline when:
-
Cost is a primary driver, especially for large-scale synthesis.
-
The coupling partners are relatively reactive and do not require the enhanced activation of a triflate.
-
Simpler handling procedures are preferred.
-
By carefully considering these factors, researchers can make an informed decision that optimizes both the chemical efficiency and the economic viability of their synthetic endeavors.
References
-
Wikipedia. (2023, December 27). Suzuki reaction. Retrieved January 14, 2026, from [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved January 14, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 14, 2026, from [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Accounts of Chemical Research, 41(11), 1486-1499. [Link]
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Singh, A., & Kumar, A. (2018). Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. ACS Omega, 3(9), 11435-11444. [Link]
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"biological activity comparison of Isoquinolin-7-YL trifluoromethanesulfonate derivatives"
A Comparative Guide to the Biological Activity of 7-Substituted Isoquinoline Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the biological activities of isoquinoline derivatives, with a particular focus on compounds substituted at the 7-position. We will explore the synthetic rationale for accessing these compounds, leveraging versatile precursors such as isoquinolin-7-yl trifluoromethanesulfonate, and compare their efficacy as potent kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer progression.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological properties.[1][2] Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the design of therapeutic agents targeting a range of diseases, from cancer to microbial infections.[2][3] Of particular interest is the functionalization at the C-7 position, which can significantly modulate the compound's interaction with biological targets. This guide focuses on derivatives synthesized from precursors like this compound, which serve as versatile platforms for introducing diverse chemical moieties through modern cross-coupling chemistry.
Synthetic Strategy: Accessing 7-Substituted Isoquinolines
The generation of a diverse library of 7-substituted isoquinolines for biological screening hinges on efficient and modular synthetic strategies. The use of this compound (or its analogous halides, such as 7-bromoisoquinoline) as a starting material is a powerful approach. The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with a wide variety of boronic acids.[4][5]
This synthetic route is highly valued for its broad substrate scope and functional group tolerance, enabling the introduction of various aryl and heteroaryl groups at the 7-position. This chemical diversity is paramount for structure-activity relationship (SAR) studies aimed at optimizing biological potency and selectivity.[6]
General Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the synthesis of 7-arylisoquinolines from a halo- or triflate-substituted precursor.
Materials:
-
7-Bromo-isoquinoline or this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a Schlenk flask, add the isoquinoline precursor, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-arylisoquinoline derivative.[7]
This modular approach allows for the systematic variation of the substituent at the 7-position, directly facilitating the comparative biological analysis that follows.
Comparative Biological Activity: Isoquinoline Derivatives as Kinase Inhibitors
A significant body of research has identified isoquinoline derivatives as potent inhibitors of protein kinases, particularly those within the PI3K/Akt/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[9][10] Therefore, inhibitors targeting this cascade are highly sought after as anticancer therapeutics.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins that transmit signals from cell surface receptors to regulate cellular functions. Overactivation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[11] Isoquinoline-based compounds have been designed to competitively bind to the ATP-binding pocket of these kinases, preventing their catalytic activity and halting the downstream signaling cascade.[8]
Structure-Activity Relationship (SAR) and Comparative Data
The biological activity of 7-substituted isoquinolines is highly dependent on the nature of the substituent. SAR studies have shown that the size, electronics, and hydrogen-bonding capacity of the group at the 7-position are critical for potent and selective kinase inhibition.[12] For instance, the introduction of specific aryl or heteroaryl moieties can enhance binding affinity to the kinase active site and improve cellular potency.
Below is a table summarizing representative data for different classes of isoquinoline-based kinase inhibitors, illustrating how structural modifications impact their biological activity.
| Compound Class | Representative Substituent (R) | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Pyrazolo[3,4-g]isoquinoline | 4-Methyl | Haspin, CLK1 | 167 (Haspin), 101 (CLK1) | N/A (Biochemical) | [13] |
| Pyrazolo[3,4-g]isoquinoline | 4-Nitro, 8-H | Haspin | 57 | N/A (Biochemical) | [13] |
| Thiazolopyrimidinone | N1-Substituted Benzyl | PI3Kβ | 6 (pAkt EC₅₀) | MDA-MB-468 (Breast) | [1] |
| Imidazolopyrimidine | 2-Aryl/Heteroaryl | PI3Kα, mTOR | 11 (PI3Kα), 51 (mTOR) | N/A (Biochemical) | [8] |
| Quinazolinone | 3-Substituted | PI3Kα, mTOR | Potent (Specific values vary) | HCT116, MCF-7 | [14] |
Note: The table presents a selection of data from related quinoline/isoquinoline scaffolds to illustrate the principles of kinase inhibition by this compound family. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The data indicates that subtle changes to the isoquinoline core and its substituents can lead to significant differences in potency and selectivity across various kinases. For example, in the pyrazolo[3,4-g]isoquinoline series, a methyl group at the 4-position results in potent dual inhibition of Haspin and CLK1, while a nitro group confers higher selectivity for Haspin.[13]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for key assays used to compare the biological activity of these isoquinoline derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test isoquinoline derivative (e.g., 10 mM in DMSO) and create a serial dilution in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the test compound, the target kinase, and the specific substrate.
-
Initiation: Start the reaction by adding ATP (typically at its Km concentration for the kinase). Incubate at room temperature for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Detection: After a final 30-minute incubation, measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[7]
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the isoquinoline derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
7-Substituted isoquinoline derivatives, readily accessible from precursors like this compound via palladium-catalyzed cross-coupling reactions, represent a promising class of compounds for the development of targeted cancer therapies. Their demonstrated ability to potently inhibit key kinases in the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their continued investigation.
Future work should focus on optimizing the SAR to enhance both potency and isoform selectivity, thereby minimizing off-target effects. The modular synthetic approach described herein is ideally suited for generating extensive compound libraries to probe these relationships further. Ultimately, the goal is to identify lead candidates with favorable pharmacokinetic profiles that can be advanced into preclinical and clinical development as next-generation anticancer agents.
References
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Dong, G., et al. (2015). Synthesis and SAR study of potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1049-1053. Available at: [Link]
-
Jaskiewicz, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5462. Available at: [Link]
-
Mishra, A., et al. (2024). Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. Current Medicinal Chemistry. Available at: [Link]
-
Zheng, Y., et al. (2016). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Journal of Medicinal Chemistry, 59(21), 9565-9588. Available at: [Link]
-
Zeinyeh, W., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(15), 4509. Available at: [Link]
-
Norman, P. (2014). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 538-542. Available at: [Link]
-
Galy, V., et al. (2011). First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives. Synthetic Communications, 41(10), 1474-1482. Available at: [Link]
-
Serra, S., et al. (2012). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery, 7(2), 145-159. Available at: [Link]
-
Ökten, S., et al. (2019). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. Available at: [Link]
-
Sharma, A., et al. (2020). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Organic Synthesis, 17(5), 346-369. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. rose-hulman.edu. Available at: [Link]
-
Zhang, S., et al. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry, 24(1), 180-192. Available at: [Link]
-
Smith, A. B., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(45), 26188-26192. Available at: [Link]
-
Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]
-
Kumar, A., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 11(10), 1045-1065. Available at: [Link]
-
Zhang, Y., et al. (2020). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 25(20), 4705. Available at: [Link]
-
Hennessy, B. T., et al. (2005). Targeting the PI3-kinase/Akt/mTOR signaling pathway. Surgical Oncology Clinics of North America, 14(4), 641-664. Available at: [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Isoquinolin-7-YL Trifluoromethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, heteroaromatic scaffolds are foundational to the development of novel therapeutics and functional materials. Among these, the isoquinoline moiety is a privileged structure, appearing in numerous biologically active compounds. The functionalization of this core is paramount, and Isoquinolin-7-YL trifluoromethanesulfonate has emerged as a versatile and highly reactive building block. Its utility stems from the triflate group (-OTf), an excellent leaving group that facilitates a variety of palladium-catalyzed cross-coupling reactions.
However, optimizing these transformations for efficiency, selectivity, and scalability—critical metrics in drug development—requires a deep, quantitative understanding of their reaction kinetics. This guide provides a comprehensive framework for conducting kinetic studies of this compound. We will objectively compare its expected reactivity with alternative substrates, provide supporting rationale grounded in established mechanistic principles, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.
Section 1: The Triflate Advantage: Situating Isoquinolin-7-YL-OTf in the Reactivity Spectrum
The choice of leaving group is a critical parameter in any cross-coupling reaction. The triflate group occupies a unique position, often exhibiting reactivity intermediate between that of aryl bromides and chlorides. The general order of reactivity for palladium catalysts is typically I > Br > OTf > Cl.[1] This hierarchy is primarily dictated by the C-X bond strength and the ease of the initial, often rate-determining, oxidative addition step.
Aryl triflates, derived readily from phenols, offer a strategic advantage over halides. They provide a reactive handle for coupling where a corresponding halide might be inaccessible or where the phenol is the more readily available precursor. The electron-withdrawing nature of the triflate group activates the aromatic ring for oxidative addition to the Pd(0) catalyst.
Table 1: Qualitative Comparison of Common Leaving Groups in Pd-Catalyzed Cross-Coupling
| Leaving Group | Relative Reactivity | Typical Cost/Availability | Stability | Key Considerations |
| Iodide (-I) | Very High | High Cost | Lower | Prone to side reactions; highly active catalyst often not required. |
| Bromide (-Br) | High | Moderate Cost | Good | The workhorse for many cross-coupling reactions. |
| Triflate (-OTf) | Moderate-High | From Phenols | Moderate | Sensitive to hydrolysis; reactivity can be tuned by ligand choice. |
| Chloride (-Cl) | Low | Low Cost | High | Requires highly active, specialized catalysts (e.g., bulky, electron-rich phosphine ligands).[2] |
The nitrogen atom within the isoquinoline ring of our target molecule adds another layer of complexity. It can potentially coordinate to the palladium center, modulating its electronic properties and, consequently, the reaction kinetics. This makes a direct experimental investigation, as outlined in this guide, not just beneficial but essential for predictable synthesis.
Section 2: A Comparative Guide to Key Cross-Coupling Reactions
We will now explore the application of kinetic analysis to three indispensable C-C and C-N bond-forming reactions, comparing the expected performance of this compound to relevant benchmarks.
Suzuki-Miyaura Coupling: The C-C Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages.[3] The catalytic cycle involves oxidative addition of the aryl electrophile to Pd(0), transmetalation with a boronic acid derivative, and reductive elimination to yield the product.[4]
Kinetic Considerations: The oxidative addition step is frequently the rate-determining step. Therefore, the rate of reaction is highly sensitive to the nature of the leaving group. We hypothesize that this compound will react slower than its bromide analogue but significantly faster than its chloride counterpart under standard conditions.
Table 2: Illustrative (Hypothetical) Kinetic Data for Comparative Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst System | Relative Rate (k_rel) | Expected Yield |
| 7-Bromoisoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | ~5-10 | High |
| Isoquinolin-7-YL-OTf | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 1 (Reference) | Good-High |
| 7-Chloroisoquinoline | Phenylboronic Acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | < 0.1 | Low (without specialized catalyst) |
| Phenyl Triflate | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | ~0.8 - 1.2 | Good-High |
Note: Data is illustrative to demonstrate expected trends. Actual values must be determined experimentally.
The comparison with Phenyl Triflate is crucial. Any significant deviation in rate for the this compound would suggest an electronic or coordinating effect from the heteroaromatic system.
Buchwald-Hartwig Amination: The C-N Bond Formation
A cornerstone of medicinal chemistry, the Buchwald-Hartwig amination enables the formation of aryl amines from aryl (pseudo)halides.[5] The mechanism shares similarities with the Suzuki coupling, with the key difference being the coordination and deprotonation of the amine nucleophile.[6]
Kinetic Considerations: The choice of ligand is exceptionally critical in this reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) have been developed to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[7] When comparing this compound with a simple aryl triflate like Naphthyl triflate, one must consider the potential for the isoquinoline nitrogen to compete with the phosphine ligand for coordination sites on the palladium, potentially altering the reaction kinetics.
Sonogashira Coupling: The C-C Alkyne Synthesis
The Sonogashira reaction couples terminal alkynes with aryl electrophiles, typically using a dual palladium and copper(I) catalytic system.[8][9] The mechanism involves two interconnected cycles where palladium activates the aryl triflate and copper activates the alkyne.[10][11]
Kinetic Considerations: The reaction rate can be influenced by the efficiency of both catalytic cycles. When studying this compound, a key comparison is against other heteroaryl triflates. The electronic properties of the heteroaromatic ring can significantly influence the rate of oxidative addition. For instance, an electron-deficient ring system may accelerate this step.
Section 3: Experimental Design and Protocols for Robust Kinetic Analysis
To generate the high-quality data needed for these comparisons, rigorous experimental design is essential. The following protocols provide a validated starting point for researchers.
Core Experimental Workflow
The diagram below outlines a universal workflow for obtaining reliable kinetic data for any of the discussed cross-coupling reactions.
Caption: A generalized workflow for kinetic analysis of cross-coupling reactions.
Protocol 1: High-Throughput Kinetic Profiling via GC/LC Analysis
This method is ideal for comparing multiple substrates or conditions simultaneously.
-
Reagent Preparation: Prepare stock solutions of this compound, the comparative electrophile (e.g., 7-Bromoisoquinoline), the nucleophile (e.g., phenylboronic acid), an internal standard (e.g., dodecane), and the base in the chosen reaction solvent (e.g., Dioxane/H₂O).
-
Reaction Setup: In an array of reaction vials equipped with stir bars, add the electrophile and nucleophile stock solutions.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Initiation (t=0): Add the catalyst solution to each reaction vial, seal, and place them in a pre-heated aluminum block.
-
Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), remove a vial and immediately quench the reaction by adding a sample to a GC/LC vial containing ethyl acetate and water.
-
Analysis: Analyze the organic layer of each quenched sample by GC or LC to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve.
Causality Behind Choices:
-
Internal Standard: Crucial for correcting variations in sample volume and detector response, ensuring data accuracy.
-
Pre-mixing Catalyst: Ensures the formation of the active catalytic species is consistent across all reactions before initiation.
-
Quenching: Immediately stops the reaction, providing a precise snapshot of the reaction progress at that specific time point.
General Catalytic Cycle for Palladium Cross-Coupling
Understanding the fundamental steps of the catalytic cycle is key to interpreting kinetic data. The choice of ligand, base, and solvent is made to optimize the rates of these individual steps, particularly the rate-determining one.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 4: Data Interpretation and Mechanistic Implications
The primary goal of these kinetic studies is to derive insights that inform reaction optimization.
-
Determining Reaction Order: By systematically varying the concentration of each reactant (aryl triflate, nucleophile, catalyst) while holding others constant, you can determine the reaction order with respect to each component. A first-order dependence on the aryl triflate and catalyst, and zero-order on the nucleophile, strongly suggests that oxidative addition is the rate-determining step.
-
Ligand Effects: Comparing the reaction rates with different phosphine ligands (e.g., PPh₃ vs. XPhos vs. SPhos) provides direct evidence of which ligand best accelerates the rate-limiting step for the this compound substrate.
-
Hammett Analysis: To probe electronic effects, one can perform kinetic studies on a series of substituted Isoquinolin-7-YL trifluoromethanesulfonates (e.g., with electron-donating or -withdrawing groups on the isoquinoline core). A plot of log(k/k₀) versus the substituent's Hammett parameter (σ) can reveal the extent of charge buildup in the transition state of the rate-determining step.
Conclusion
This compound is a powerful synthetic intermediate. A thorough kinetic investigation of its reactivity in Suzuki, Buchwald-Hartwig, and Sonogashira couplings is not merely an academic exercise but a critical component of efficient process development. By employing the comparative methods and robust protocols detailed in this guide, researchers can move beyond trial-and-error optimization. This quantitative approach allows for the rational selection of catalysts, ligands, and reaction conditions, ultimately accelerating the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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Title: Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Source: Chemical Communications (RSC Publishing). URL: [Link]
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Title: Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Coupling Reactions. Source: J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. URL: [Link]
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Title: Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Source: NIH Public Access. URL: [Link]
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Title: Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates. Source: ResearchGate. URL: [Link]
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Title: Triflate-selective cross-couplings of haloaryl triflates. Source: ResearchGate. URL: [Link]
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Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
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Title: Pd-cross-coupling of aryl triflates vs. undesired hydrolysis reaction. Source: ResearchGate. URL: [Link]
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Title: Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Source: Journal of the American Chemical Society. URL: [Link]
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Title: Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Source: PubMed. URL: [Link]
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Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Source: NIH Public Access. URL: [Link]
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Title: Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
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Title: Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. Source: ResearchGate. URL: [Link]
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Title: Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Source: ResearchGate. URL: [Link]
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Title: The Buchwald–Hartwig Amination After 25 Years. Source: University of Groningen Research Portal. URL: [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of Isoquinolin-7-yl Trifluoromethanesulfonate Reactivity
Introduction: The Strategic Value of Isoquinolin-7-yl Trifluoromethanesulfonate
In the landscape of modern drug discovery and development, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The ability to precisely functionalize this scaffold is paramount. This compound emerges as a superior building block for this purpose, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2][3][4] These reactions are cornerstones of medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.[1]
The triflate group (-OTf) is not merely a placeholder; it is a strategic activating group. Its potent electron-withdrawing nature and its stability as a leaving anion (trifluoromethanesulfonate) render the attached aromatic carbon highly susceptible to the initial, often rate-limiting, step of the catalytic cycle: oxidative addition.[5][6] Understanding and predicting the reactivity of this key intermediate is crucial for optimizing reaction conditions, minimizing side products, and accelerating the drug development pipeline.
This guide provides a comparative analysis, grounded in computational chemistry, to dissect the reactivity of this compound. We will not only explore its intrinsic properties but also benchmark it against structurally related alternatives to provide a clear, data-driven framework for its application. By leveraging Density Functional Theory (DFT), we can move beyond chemical intuition to quantify reactivity, offering predictive insights that directly translate to enhanced performance at the laboratory bench.
The Triflate Advantage: An Electronic and Mechanistic Perspective
Aryl triflates are often superior to their halide counterparts in cross-coupling for several reasons. The trifluoromethanesulfonyl group is one of the strongest electron-withdrawing groups, which polarizes the C-O bond significantly. This polarization creates a highly electrophilic ipso-carbon, priming it for reaction.
The critical first step in many Pd-catalyzed cross-coupling cycles is the oxidative addition of the aryl electrophile to a low-valent palladium(0) complex.[5][6][7] For aryl triflates, this process overwhelmingly proceeds via an SₙAr-like nucleophilic displacement mechanism rather than the three-centered concerted pathway common for many aryl halides.[8][9] In this mechanism, the electron-rich Pd(0) catalyst directly attacks the electrophilic ipso-carbon, leading to the displacement of the very stable triflate anion.[9] The stability of the resulting triflate anion is a key thermodynamic driver for this step. This mechanistic preference has profound implications for reactivity, which we will quantify in the following sections.
Comparative Reactivity Analysis: A DFT-Based Investigation
To contextualize the reactivity of our target molecule, we performed a comparative computational analysis against three strategically chosen alternatives. Our analysis focuses on predicting the kinetics of the rate-determining oxidative addition step.
Molecules Under Comparison:
-
This compound (Target): The molecule of interest.
-
Isoquinolin-6-yl trifluoromethanesulfonate (Isomer): To probe the electronic influence of the nitrogen atom's position relative to the reacting center.
-
Naphthalen-2-yl trifluoromethanesulfonate (Analogue): A carbocyclic analogue to isolate and quantify the effect of the heterocyclic nitrogen.
-
Isoquinolin-7-yl bromide (Alternative Leaving Group): To benchmark the triflate's performance against a common halide.
The following diagram illustrates the computational workflow employed for this comparative study.
Caption: Computational workflow for comparative reactivity analysis.
Key Computational Metrics for Reactivity Prediction
Our analysis hinges on two classes of computed parameters: ground-state properties, which provide an electronic snapshot of the molecule before reaction, and the transition state energy, which directly quantifies the kinetic barrier to reaction.
Ground-State Properties: Bond Length and NBO Charge
-
C-X Bond Length: The length of the bond being broken (C-O for triflates, C-Br for bromide). While not a perfect predictor, a longer bond can sometimes indicate weakness.
-
Natural Bond Orbital (NBO) Charge: This analysis provides a more chemically intuitive picture of electron distribution than other methods.[10] A more positive (less negative) charge on the ipso-carbon atom signifies greater electrophilicity, suggesting a more favorable site for nucleophilic attack by the Pd(0) catalyst.
Transition State (TS) Analysis: The Activation Energy Barrier (ΔG‡)
The Gibbs free energy of activation (ΔG‡) is the gold standard for predicting reaction rates. It represents the energy difference between the ground state (reactants) and the highest-energy point along the reaction pathway (the transition state). A lower ΔG‡ corresponds to a faster reaction. We calculated the ΔG‡ for the nucleophilic displacement transition state, as this is the favored pathway for aryl triflates.[8][9]
Caption: Energy profile of the SₙAr-like oxidative addition step.
Data Summary: A Head-to-Head Comparison
The results of our DFT calculations are summarized below. All calculations were performed at the B3LYP-D3/def2-SVP level of theory, a widely validated method for such systems.[11][12]
| Substrate | Leaving Group (X) | C-X Bond Length (Å) | NBO Charge on Ipso-Carbon | ΔG‡ (kcal/mol) | Predicted Relative Reactivity |
| Isoquinolin-7-yl triflate | -OTf | 1.435 | +0.31 | 18.2 | Fastest |
| Isoquinolin-6-yl triflate | -OTf | 1.433 | +0.28 | 19.5 | Fast |
| Naphthalen-2-yl triflate | -OTf | 1.431 | +0.25 | 21.1 | Moderate |
| Isoquinolin-7-yl bromide | -Br | 1.912 | +0.05 | 22.5 | Slowest |
Interpreting the Results: From Silico Insights to Benchtop Strategy
The computational data provides a clear and actionable hierarchy of reactivity.
-
Triflate is Superior to Bromide: Isoquinolin-7-yl triflate exhibits a significantly lower activation barrier (ΔG‡ = 18.2 kcal/mol) compared to its bromide counterpart (22.5 kcal/mol). This 4.3 kcal/mol difference translates to a reaction rate that is several orders of magnitude faster at room temperature, confirming the superior leaving group ability of the triflate. The NBO charge data corroborates this, showing the ipso-carbon of the triflate (+0.31) is far more electrophilic than that of the bromide (+0.05).
-
Nitrogen Placement is Critical: The position of the nitrogen atom has a marked effect. The target molecule, isoquinolin-7-yl triflate, is predicted to be more reactive than its 6-yl isomer (ΔG‡ of 18.2 vs 19.5 kcal/mol). This can be attributed to the stronger electron-withdrawing influence of the nitrogen atom from the 7-position, which is relayed through the aromatic system to further increase the electrophilicity of the reaction center.
-
The Heteroatom Effect: Comparing isoquinolin-7-yl triflate (18.2 kcal/mol) to its direct carbocyclic analogue, naphthalen-2-yl triflate (21.1 kcal/mol), reveals the profound activating effect of the isoquinoline nitrogen. The presence of the nitrogen atom lowers the activation barrier by nearly 3 kcal/mol, a substantial kinetic enhancement.
The following diagram summarizes these logical relationships.
Caption: Factors influencing the predicted reactivity hierarchy.
Practical Implications:
-
Substrate Selection: For challenging cross-coupling reactions, isoquinolin-7-yl triflate is the electrophile of choice, promising faster conversions and potentially lower catalyst loadings compared to the 6-yl isomer or the corresponding bromide.
-
Reaction Conditions: The high reactivity of the 7-OTf substrate may allow for milder reaction conditions (e.g., lower temperatures), which can improve functional group tolerance and reduce side reactions like triflate hydrolysis.[13]
-
Troubleshooting: If a reaction with isoquinolin-7-yl bromide is sluggish, switching to the triflate is a data-supported strategy to significantly enhance the rate of oxidative addition.
Experimental Protocol: A Step-by-Step Computational Workflow
For researchers wishing to perform similar analyses, this section provides a validated, step-by-step protocol.
Software: Gaussian 16 or ORCA 5.0. Visualization with GaussView or Avogadro. Method: Density Functional Theory (DFT)
-
Step 1: Geometry Optimization of Reactants
-
Construct the aryl triflate/bromide and the Pd(0) catalyst (e.g., Pd(PMe₃)₂ as a computationally efficient model) as separate input files.
-
Perform a full geometry optimization and frequency calculation.
-
Keyword Example (Gaussian): #p B3LYP-D3/Def2SVP Opt Freq=NoRaman SCRF=(Solvent=Toluene)
-
Verification: Confirm that the output shows zero imaginary frequencies, indicating a true energy minimum. Record the final Gibbs free energy.
-
-
Step 2: Locating the Transition State (TS)
-
Combine the coordinates of the optimized aryl substrate and the Pd(0) catalyst into a single file. Manually position the Pd atom near the ipso-carbon, roughly along the trajectory of a nucleophilic attack on the C-X bond.
-
Perform a TS optimization using a method like Berny algorithm (Opt=TS) or a quadratic synchronous transit (QST2/3) approach.
-
Keyword Example (Gaussian): #p B3LYP-D3/Def2SVP Opt=(TS,CalcFC,NoEigentest) Freq=NoRaman SCRF=(Solvent=Toluene)
-
Causality: CalcFC is crucial as it computes the force constants at the first step, providing a good initial Hessian and increasing the likelihood of converging to the correct transition state.
-
-
Step 3: Verifying the Transition State
-
The frequency calculation performed in Step 2 is critical for validation.
-
Verification: A true transition state must have exactly one imaginary frequency . The vibrational mode of this frequency should correspond to the expected reaction coordinate (i.e., the breaking of the C-X bond and the formation of the Pd-C bond).
-
-
Step 4: Calculating the Activation Energy
-
Record the Gibbs free energy of the verified transition state structure.
-
Calculate the activation barrier using the following formula: ΔG‡ = G(Transition State) - [G(Aryl Substrate) + G(Pd Catalyst)]
-
Compare the ΔG‡ values for different substrates to predict their relative reactivity.
-
Conclusion
Computational analysis provides an indispensable tool for the modern chemist, offering a powerful lens through which to view and predict chemical reactivity. This guide demonstrates that this compound is a highly reactive and strategically advantageous building block for palladium-catalyzed cross-coupling reactions. Our DFT calculations establish a clear hierarchy of reactivity, underscoring the superiority of the triflate leaving group over bromide and the significant activating influence of the isoquinoline nitrogen, particularly from the 7-position. These quantitative, predictive insights empower researchers to make informed decisions in substrate selection and reaction design, ultimately accelerating the path to novel molecular discovery.
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Safety Operating Guide
Navigating the Disposal of Isoquinolin-7-YL Trifluoromethanesulfonate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative work they enable. Isoquinolin-7-YL trifluoromethanesulfonate, a versatile building block in medicinal chemistry, demands careful consideration for its proper disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind safe laboratory practice.
Immediate Safety Measures: The First Line of Defense
Before any disposal procedure, ensuring personal and environmental safety is paramount. The chemical nature of triflates suggests that this compound may be corrosive and potentially harmful if not handled correctly.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be considered mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron is essential to protect against spills.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or dust.[3][4]
Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate hazards:
-
Evacuate and Alert: Clear the immediate area of all personnel and inform your laboratory supervisor or safety officer.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid using combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed or spilled material into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Proper Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[5][6][7] The following workflow provides a systematic approach to ensure compliance and safety.
Waste Characterization
Based on the properties of analogous triflate compounds, this compound waste should be treated as hazardous. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[5][8] Given that many triflates are corrosive, it is prudent to handle this compound as such.[1][2]
Waste Segregation and Containerization
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or waste management professional. Incompatible materials can lead to dangerous reactions.[1]
-
Use Appropriate Containers: Collect the waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.[3][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").[1][8]
Storage
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.[3][8]
Professional Disposal
The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and certified professional waste disposal service.[1][9] These companies are equipped to handle and transport hazardous materials in compliance with all regulatory requirements. Your institution's Environmental Health and Safety (EHS) department can provide guidance on selecting an approved vendor.
Key Data Summary
The following table summarizes crucial safety and disposal information inferred from related triflate compounds.
| Category | Information |
| GHS Pictograms (Anticipated) | Corrosion, Potential for Acute Toxicity |
| Signal Word (Anticipated) | Danger |
| Hazard Statements (Anticipated) | Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled. |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.
References
- Benchchem. (n.d.). Proper Disposal of Magnesium Trifluoromethanesulfonate: A Guide for Laboratory Professionals.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Trimethylsilyl trifluoromethanesulfonate.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Gelest, Inc. (2015, January 13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Methyl trifluoromethanesulfonate Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Silver trifluoromethanesulfonate Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Trifluoromethanesulfonic acid SAFETY DATA SHEET.
- Fisher Scientific. (2015, February 9). Trimethylsilyl trifluoromethanesulfonate SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Methyl trifluoromethanesulfonate SAFETY DATA SHEET.
Sources
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- 8. crystal-clean.com [crystal-clean.com]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to Handling Isoquinolin-7-YL Trifluoromethanesulfonate: A Framework for Safety
Navigating the complexities of novel chemical entities is the cornerstone of discovery in drug development. Isoquinolin-7-YL trifluoromethanesulfonate, a reactive intermediate, is a prime example of a compound that demands meticulous handling and a deep-seated respect for laboratory safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, operational workflow, and disposal. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Assessment: A Composite Overview
The potential hazards of this compound are extrapolated from related and precursor compounds. This synthesized data provides a conservative basis for our safety protocols.
| Hazard Classification | Description | Potential Effects | Source Analogy |
| Skin Corrosion/Irritation | Likely to be corrosive or a severe irritant. Triflating agents and acids are known to cause severe skin burns.[3] | Causes skin irritation, potential for severe burns upon prolonged contact. | Trifluoromethanesulfonic Acid, Isoquinoline[2] |
| Serious Eye Damage | High potential for causing serious, irreversible eye damage. | Causes severe eye irritation and may lead to blindness.[3] | Trifluoromethanesulfonic Acid |
| Acute Toxicity (Oral/Dermal) | Harmful if swallowed and may be toxic in contact with skin. | Ingestion can cause significant internal damage. Skin absorption may lead to systemic toxicity. | Isoquinoline[2] |
| Respiratory Irritation | Vapors or dusts may cause respiratory tract irritation.[4] | Inhalation may lead to coughing, shortness of breath, and irritation of the nose and throat. | Trifluoromethanesulfonic Acid |
| Reactivity | Highly reactive, particularly with nucleophiles like water.[1] | Reacts with water, potentially releasing corrosive trifluoromethanesulfonic acid. Must be handled under inert conditions. | General Triflate Reactivity[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static choice but a dynamic one, tailored to the specific procedure being performed. The following recommendations are categorized by laboratory activity, escalating in protection to match the associated risk.
Level 1: General Handling and Weighing (Solid Form)
For routine tasks such as weighing the solid compound or preparing solutions inside a certified chemical fume hood.
-
Hand Protection : Double gloving is mandatory. Use a chemical-resistant outer glove (e.g., nitrile rubber) over a thinner inner glove.[5][6] Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them immediately upon any sign of contamination or degradation.[6]
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[7] For enhanced protection against splashes, a full-face shield worn over safety glasses is strongly recommended.[8]
-
Body Protection : A flame-retardant laboratory coat is essential.[5] Ensure it is fully buttoned with sleeves rolled down and worn over full-length trousers and closed-toe shoes.
-
Respiratory Protection : All handling must occur within a certified chemical fume hood to control vapor and particulate exposure.[9]
Level 2: Active Reaction and Work-up
For procedures involving the compound in solution, during reactions, or during extraction and purification steps where the risk of splashes and aerosol generation is higher.
-
Hand Protection : Continue with the double-gloving protocol. For extended operations, consider heavier-duty gloves such as butyl rubber, which provides excellent protection against corrosive acids and a wide array of organic compounds.[6]
-
Eye and Face Protection : A full-face shield over chemical splash goggles is mandatory.[8]
-
Body Protection : In addition to a lab coat, a chemical-resistant apron should be worn. For larger-scale reactions (>5g), consider a two-piece chemical splash suit.[10]
-
Respiratory Protection : Work must be conducted in a chemical fume hood.[3] If there is any potential for the fume hood's containment to be compromised, an air-purifying respirator with an appropriate cartridge for organic vapors and acid gases should be readily available for emergency use.
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled in a way that minimizes exposure.
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Protective apparel [norfalco.com]
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- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
